(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
(1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXPHQCHMAPWEB-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256051 | |
| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227783-08-6 | |
| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227783-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid chemical properties
An In-Depth Technical Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: Properties, Synthesis, and Application as a Key Pharmaceutical Intermediate
Introduction
This compound is a chiral bifunctional molecule of significant interest to the pharmaceutical industry. As a derivative of cyclohexane-1,3-dicarboxylic acid, its specific stereochemistry—(1S,3R)—makes it a valuable and highly specific building block in asymmetric synthesis. The presence of both a carboxylic acid and an ethyl ester group on a rigid cyclohexane scaffold allows for orthogonal chemical modifications, providing a strategic advantage in the construction of complex molecular architectures.
This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, outlining its stereoselective synthesis, and exploring its critical role as a key intermediate in the development of novel antiviral therapeutics. The information presented is curated for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its cis configuration, where the carboxylic acid and ethoxycarbonyl substituents are on the same face of the cyclohexane ring, with the absolute stereochemistry designated as (1S,3R). This specific spatial arrangement is crucial for its utility in pharmaceutical synthesis, as biological targets often exhibit high stereoselectivity.
Figure 1: 2D representation of this compound.
General Properties
A summary of the core chemical and physical properties is provided in Table 1. It is important to note that many publicly available physical properties, such as boiling point and pKa, are computationally predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 227783-08-6 | [1] |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| IUPAC Name | (1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | [3] |
| Appearance | White Solid (inferred from related compounds) | [N/A] |
| XLogP3 (Predicted) | 1.4 | [2] |
| Boiling Point | No data available | [4] |
| Melting Point | No data available | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
Spectral Data (Predicted)
While experimental spectra are not widely published, the expected NMR chemical shifts can be predicted based on the functional groups present. These predictions are essential for reaction monitoring and quality control during synthesis.
-
¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. Key expected signals include: a triplet around 1.2 ppm (CH₃ of the ethyl group), a quartet around 4.1 ppm (CH₂ of the ethyl group), and a broad singlet for the carboxylic acid proton (>10 ppm). The methine protons at C1 and C3 would appear as multiplets in the 2.0-3.0 ppm range.
-
¹³C NMR: Distinct signals for the two carbonyl carbons are expected: the carboxylic acid carbon (~175-180 ppm) and the ester carbon (~170-175 ppm). The O-CH₂ carbon of the ethyl ester would appear around 60 ppm, while the CH₃ carbon would be around 14 ppm. The cyclohexane ring carbons would produce signals in the 25-45 ppm range. For comparison, the parent cyclohexanecarboxylic acid shows sp³ carbon signals between 25.7 and 43.0 ppm and a carboxyl signal at 183.1 ppm.[7]
Stereoselective Synthesis: Enzymatic Desymmetrization
The synthesis of this compound with high enantiomeric purity is a prime example of leveraging biocatalysis for asymmetric synthesis. The most effective documented method involves the enantioselective hydrolysis of a prochiral diester precursor, Diethyl cis-1,3-cyclohexanedicarboxylate, using a lipase.
The causality behind this choice is rooted in efficiency and selectivity. Lipases are enzymes that catalyze the hydrolysis of esters. Crucially, when presented with a symmetric diester containing prochiral centers, a stereoselective lipase can differentiate between the two ester groups, hydrolyzing one faster than the other. This process, known as enzymatic desymmetrization, converts the achiral starting material into a chiral monoester with high enantiomeric excess (ee).[8][9]
Figure 2: High-level workflow for the synthesis of the target molecule.
Experimental Protocol
The following protocol is adapted from the procedure described in U.S. Patent 6,210,956 B1.[8] This self-validating system uses a pH stat titrator to monitor reaction progress, ensuring reproducibility.
Step 1: Synthesis of Diethyl cis-1,3-Cyclohexanedicarboxylate (Substrate)
-
A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid is refluxed in excess acetic anhydride for approximately 5 hours to form cis-1,3-cyclohexanedicarboxylic anhydride. Volatiles are removed by distillation.
-
The resulting anhydride is combined with triethyl orthoformate and ethanol. A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated overnight at 60°C.
-
After basic workup with sodium bicarbonate and extraction, the solvent is removed under reduced pressure to yield Diethyl cis-1,3-cyclohexanedicarboxylate.
Step 2: Enzyme-Catalyzed Hydrolysis
-
Combine Diethyl cis-1,3-cyclohexanedicarboxylate (1.14 g, 5 mmol) with 20 g of a pH 7 aqueous phosphate buffer in a reaction vessel equipped with a pH meter and an automatic titrator.
-
Adjust the pH of the mixture to precisely 7.0.
-
Add Lipase PS-30 from Pseudomonas cepacia (200 mg).
-
Commence the hydrolysis, maintaining a constant pH of 7.0 by the automatic addition of 1 N NaOH via the titrator. The consumption of NaOH directly corresponds to the amount of carboxylic acid liberated.
-
Continue the reaction at room temperature for approximately 48 hours, or until the uptake of base ceases, indicating the reaction has reached completion (typically ~50% conversion).
-
Upon completion, stop the reaction. The resulting product, this compound, can be isolated and purified using standard extraction and chromatography techniques. The patent reports achieving an enantiomeric excess (ee) of 94% with this method.[8]
Application in Drug Development: Synthesis of Pimodivir (VX-787)
The primary and most significant application of this compound is as a chiral starting material for the synthesis of advanced drug candidates. Its utility is exemplified in the synthesis of Pimodivir (also known as VX-787 or JNJ-63623872), a first-in-class, orally bioavailable inhibitor of the influenza A virus polymerase PB2 subunit.[1][10][11]
Pimodivir works by binding to the cap-binding domain of the PB2 protein, a highly conserved site essential for the "cap-snatching" mechanism that the virus uses to initiate transcription of its genome.[2][12] By blocking this site, Pimodivir effectively halts viral replication.
The (1S,3R)-stereochemistry of the cyclohexyl monoester is transformed into the corresponding (1S,2S)-aminocyclohexanecarboxylic acid scaffold that is a core component of the final Pimodivir molecule. The synthesis involves a Curtius rearrangement, a reliable method for converting a carboxylic acid into a primary amine via an isocyanate intermediate.[1] The specific stereochemistry of the starting material is critical for the final drug's ability to fit precisely into the PB2 binding pocket.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or aerosols. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[6]
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If symptoms persist, consult a physician.[10]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for modern pharmaceutical development. Its value lies in its precisely defined three-dimensional structure, which can be accessed efficiently through established biocatalytic methods. The successful application of this molecule in the synthesis of the potent influenza inhibitor Pimodivir underscores the importance of such chiral building blocks in creating next-generation therapeutics that target complex biological systems with high specificity. For researchers in drug discovery, this compound represents a reliable and strategic starting point for constructing novel and stereochemically complex active pharmaceutical ingredients.
References
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 227783-08-6|this compound|BLD Pharm [bldpharm.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pimodivir | C20H19F2N5O2 | CID 67286591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical characteristics of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Foreword: A Roadmap for Comprehensive Molecular Understanding
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These characteristics govern a compound's behavior from synthesis and purification to its formulation and in-vivo activity. This guide provides a comprehensive framework for the characterization of this compound, a chiral cyclohexane derivative.
While specific experimental data for this exact molecule is not extensively published, this document serves as a technical whitepaper outlining the necessary protocols and theoretical underpinnings required to fully elucidate its physicochemical profile. As your Senior Application Scientist, I will not merely list procedures; I will explain the scientific rationale behind each step, empowering you to not only generate data but to comprehend its implications. Our approach is built on a self-validating system of established analytical techniques, ensuring the integrity and reliability of your findings.
Molecular Identity and Core Structural Attributes
The initial step in any physicochemical assessment is to establish the unequivocal identity of the compound. This compound is a chiral molecule, meaning its stereochemistry is a critical component of its identity and will influence its biological interactions.
The structure consists of a cyclohexane ring with two substituents: a carboxylic acid group and an ethoxycarbonyl (ethyl ester) group, arranged in a specific (1S,3R) configuration. This cis-relationship between the two groups dictates the molecule's conformational preferences and, consequently, its physical properties.
Table 1: Fundamental Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | (1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | J&K Scientific[1] |
| CAS Number | 227783-08-6 | BLDpharm[2] |
| Molecular Formula | C₁₀H₁₆O₄ | PubChem[3] |
| Molecular Weight | 200.23 g/mol | PubChem[3] |
| SMILES | CCOC(=O)[C@@H]1CCCC(O)=O | J&K Scientific[1] |
| InChI Key | WFXPHQCHMAPWEB-JGVFFNPUSA-N | J&K Scientific[1] |
Table 2: Computed Physicochemical Properties
These values are computationally predicted and serve as a baseline for experimental verification.
| Property | Predicted Value | Source |
| XLogP3 | 1.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem[3] |
| Exact Mass | 200.10485899 Da | PubChem[3] |
Thermal Properties: Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically <1°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range. For this compound, no experimental melting point is readily available in the literature. However, the parent compound, cyclohexanecarboxylic acid, melts at 30–31 °C.[4] The addition of the ethoxycarbonyl group would be expected to alter this value.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus, a reliable and common method in organic chemistry labs.
Causality Behind Experimental Choices:
-
Sample Preparation: The sample must be finely powdered and completely dry to ensure uniform heat transfer and to prevent solvent from depressing the melting point.[5]
-
Heating Rate: A slow heating rate (1-2 °C/min) near the expected melting point is crucial for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading. A rapid initial heating can be used to find an approximate range, followed by a more careful, slow determination.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the crystalline solid on a watch glass. Thoroughly crush the sample into a fine powder using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount (2-3 mm in height) of the sample is packed into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
-
Accurate Determination: Using a new capillary tube, heat the apparatus quickly to about 15-20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Replicate: Repeat the accurate determination at least twice to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Acidity and Ionization State: pKa Determination
The acid dissociation constant (pKa) is a critical parameter for any carboxylic acid, as it dictates the molecule's charge state at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and receptor binding interactions. For a carboxylic acid, the pKa is the pH at which the protonated (-COOH) and deprotonated (-COO⁻) forms are present in equal concentrations.
While no experimental pKa has been published for the title compound, related cyclohexane carboxylic acids typically have pKa values in the range of 4.6 to 4.8.[6]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination.[7] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the accurate determination of the endpoint.[8]
-
Constant Ionic Strength: Maintaining a constant ionic strength with an electrolyte like KCl minimizes changes in activity coefficients, ensuring that the measured potential is directly related to the concentration of H⁺ ions.[8]
-
Accurate Concentrations: The accuracy of the pKa value is directly dependent on the accurately known concentrations of the acid solution and the titrant.
Step-by-Step Methodology:
-
Solution Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in purified water. Also, prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH).
-
Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). Place a known volume of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Inert Environment: Begin stirring the solution and purge with a gentle stream of nitrogen for 5-10 minutes to remove dissolved CO₂. Maintain a nitrogen blanket over the solution throughout the titration.
-
Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) using a burette.
-
Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue well past the equivalence point (the point of rapid pH change).
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is half the volume of NaOH required to reach the equivalence point. The pKa is the pH value at this half-equivalence point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and identifying its functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9]
-
C-H Stretch (Aliphatic): Sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=O Stretch (Carbonyl): Two distinct C=O stretching bands are expected. The carboxylic acid carbonyl will appear as a strong, sharp peak around 1700-1725 cm⁻¹, while the ester carbonyl will likely be at a slightly higher wavenumber, around 1735-1750 cm⁻¹.[9]
-
C-O Stretch: Look for C-O stretching bands in the 1000-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Signals:
-
-COOH Proton: A highly deshielded, often broad singlet between 10-12 ppm.[10]
-
-OCH₂CH₃ Protons (Ethyl Ester): A quartet around 4.1 ppm (the CH₂) and a triplet around 1.2 ppm (the CH₃).
-
Cyclohexane Protons: A complex series of multiplets between approximately 1.2 and 2.5 ppm. The protons on the carbons bearing the substituents (C1 and C3) will be the most deshielded within this range.
Expected ¹³C NMR Signals:
-
C=O Carbon (Carboxylic Acid): A signal in the range of 170-185 ppm.
-
C=O Carbon (Ester): A signal in the range of 165-175 ppm.
-
-OCH₂CH₃ Carbons (Ethyl Ester): The -OCH₂- carbon will be around 60-65 ppm, and the -CH₃ carbon will be around 14-15 ppm.
-
Cyclohexane Carbons: Signals for the six ring carbons will appear in the aliphatic region, typically between 20-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.
Expected Observations:
-
Molecular Ion Peak [M]⁺: The mass spectrometer should detect the molecular ion. For high-resolution mass spectrometry (HRMS), this would be at m/z 200.1049, corresponding to the molecular formula C₁₀H₁₆O₄.
-
Key Fragmentations: Common fragmentation patterns for such a molecule would include:
-
Loss of the ethyl group (-CH₂CH₃), resulting in a peak at [M-29]⁺.
-
Loss of the ethoxy group (-OCH₂CH₃), resulting in a peak at [M-45]⁺.
-
Loss of the carboxylic acid group (-COOH), also resulting in a peak at [M-45]⁺.
-
Conclusion: Building a Complete Physicochemical Profile
The protocols and theoretical expectations outlined in this guide provide a robust framework for the comprehensive physicochemical characterization of this compound. By systematically applying these methodologies—from establishing thermal properties and acidity to detailed spectroscopic analysis—researchers can generate the high-quality, reliable data essential for drug discovery and development. Each experimental choice is grounded in established chemical principles to ensure a self-validating and authoritative characterization workflow. This foundational knowledge is indispensable for predicting a compound's behavior, optimizing its application, and accelerating the path from molecule to medicine.
References
-
Wikipedia contributors. (2023). Cyclohexanecarboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22008196, 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ME-Technik. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 227783-08-6|this compound|BLD Pharm [bldpharm.com]
- 3. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. (1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid | 2247106-80-3 | Benchchem [benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Introduction: The Significance of Stereochemistry in Drug Development
This compound is a chiral building block whose precise three-dimensional structure is critical for its application in medicinal chemistry and materials science. As a substituted cyclohexane, its stereochemistry dictates its conformational preferences and, consequently, its interaction with biological targets like enzymes and receptors.[1][2] The molecule possesses two stereocenters at the C1 and C3 positions of the cyclohexane ring. The '(1S,3R)' designation defines the absolute configuration, while the 1,3-disubstituted pattern can exist in either cis or trans diastereomeric forms. For the (1S,3R) isomer, the substituents are on the same side of the ring, resulting in a cis configuration.
This guide provides a comprehensive, multi-technique approach to the complete structural elucidation and verification of this molecule, emphasizing not just the "what" but the "why" behind each analytical choice. We will proceed from initial confirmation of molecular formula and connectivity to the definitive assignment of its absolute stereochemistry.
Foundational Analysis: Confirming Molecular Identity and Purity
Before delving into complex stereochemical analysis, it is imperative to confirm the compound's fundamental properties.
Molecular Formula and Weight Confirmation via Mass Spectrometry
Mass spectrometry (MS) serves as the first-line technique to verify the molecular weight and elemental composition.
Expert Insight: The choice of ionization technique is critical. For a molecule with acidic (carboxylic acid) and polar (ester) functional groups, Electrospray Ionization (ESI) in negative ion mode is ideal. This "soft" ionization technique minimizes fragmentation, ensuring a strong signal for the deprotonated molecule [M-H]⁻.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization Mode: Electrospray Ionization, Negative Ion Mode (ESI-).
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Look for the [M-H]⁻ ion. The theoretical exact mass for C₁₀H₁₅O₄⁻ (the deprotonated species of C₁₀H₁₆O₄) is 199.0970.[3] A measured mass within a few parts per million (ppm) of this value confirms the elemental composition.
| Property | Theoretical Value | Expected Observation (ESI-) |
| Molecular Formula | C₁₀H₁₆O₄ | Confirmed by HRMS |
| Molecular Weight | 200.23 g/mol | [M-H]⁻ at m/z 199.0970 ± 5 ppm |
| InChIKey | WFXPHQCHMAPWEB-JGVFFNPUSA-N | N/A |
Table 1: Key molecular properties and expected mass spectrometry results for this compound.[3]
Elucidation of Connectivity and Relative Stereochemistry via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the covalent framework and relative stereochemistry (cis vs. trans) of the molecule in solution.
¹H NMR: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.
Expert Insight: The key to confirming the cis stereochemistry lies in the coupling constants (J-values) of the protons at C1 and C3. In the preferred chair conformation, a cis-1,3-disubstituted cyclohexane will have one substituent in an axial position and one in an equatorial position (or vice-versa in a ring-flip). This leads to specific coupling patterns for the H1 and H3 methine protons. The carboxylic acid proton typically appears as a broad singlet far downfield (~10-12 ppm).[4][5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
Analysis:
-
Chemical Shift: Identify the ethoxy group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the cyclohexane ring protons (a complex multiplet region from ~1.2-2.5 ppm), and the broad carboxylic acid proton (>10 ppm).[6]
-
Integration: Verify the proton ratios (e.g., 1H for COOH, 2H for -OCH₂-, 3H for -CH₃, etc.).
-
Coupling Constants: Decouple or use 2D methods to extract the coupling constants for the H1 and H3 protons to determine their axial/equatorial relationships with neighboring protons.
-
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Instrumentation: Same as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Analysis: Identify the carbonyl carbons of the ester (~175 ppm) and carboxylic acid (~180-185 ppm), the -OCH₂- carbon (~60 ppm), the cyclohexane carbons (~25-45 ppm), and the methyl carbon (~14 ppm).[4][7]
2D NMR: Unambiguous Assignment and Stereochemical Confirmation
Two-dimensional NMR experiments are essential for definitively assigning signals and confirming the cis relationship.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, allowing for the "walking" around the cyclohexane ring to connect adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for stereochemistry. It detects through-space proximity between protons. For the cis isomer, a cross-peak between the axial protons at C1 and C3 (if applicable in the dominant conformation) or between axial and equatorial protons on the same face of the ring would be expected, confirming their spatial relationship.
Sources
- 1. (1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid | 2247106-80-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]
- 7. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid CAS number 227783-08-6
An In-depth Technical Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 227783-08-6), a chiral building block of significant interest in pharmaceutical synthesis. The document details a robust, enzyme-catalyzed synthetic route, outlines rigorous analytical methodologies for stereochemical and purity assessment, and discusses its critical application as a key intermediate. This guide is intended for researchers, process chemists, and drug development professionals engaged in the synthesis of complex molecular architectures where precise stereochemical control is paramount.
Compound Profile and Physicochemical Properties
This compound is a chiral organic molecule featuring a cyclohexane ring substituted with a carboxylic acid group and an ethyl ester group in a specific cis-(1S,3R) configuration. This precise stereochemistry is crucial for its utility in multi-step syntheses of pharmacologically active compounds.
| Property | Value | Source |
| CAS Number | 227783-08-6 | N/A |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| IUPAC Name | (1S,3R)-3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |
| Appearance | Expected to be a colorless oil or low-melting solid | General Knowledge |
| Storage | Sealed in dry, 2-8°C | [2] |
The structural integrity and stereochemical purity of this intermediate are the primary determinants of its suitability for downstream applications, most notably in the total synthesis of antiviral therapeutics.
Strategic Synthesis: Enzymatic Desymmetrization
The synthesis of optically pure this compound is elegantly achieved through the enzymatic desymmetrization of a prochiral starting material. This biotransformation approach is favored over classical resolution for its high selectivity, operational simplicity under mild conditions, and superior yield, avoiding the theoretical 50% yield limit of resolving racemic mixtures[3].
The selected pathway begins with the commercially available mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid, which is converted to the key prochiral substrate, diethyl cis-1,3-cyclohexanedicarboxylate. The core of the synthesis is the subsequent stereoselective hydrolysis of one ester group using a lipase enzyme.
Rationale for the Enzymatic Approach
The use of lipase, specifically from Pseudomonas cepacia (e.g., Lipase PS-30), is a deliberate choice rooted in its proven efficacy in enantioselectively hydrolyzing prochiral diesters[4]. The enzyme's active site distinguishes between the two enantiotopic ester groups, catalyzing the hydrolysis of the pro-S ester to a carboxylate at a much faster rate than the pro-R ester. This kinetic preference allows for the isolation of the (1S,3R) monoester in high enantiomeric excess (ee). The reaction is conducted in a pH-controlled aqueous buffer, which is both environmentally benign and mimics the enzyme's natural operating environment.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the target molecule.
Detailed Experimental Protocol
This protocol is adapted from established and patented procedures[4].
Step 2: Preparation of this compound
-
Reaction Setup: To a temperature-controlled reaction vessel, add diethyl cis-1,3-cyclohexanedicarboxylate (1.14 g, 5.0 mmol) and a pH 7.0 aqueous phosphate buffer (20 g). Stir the biphasic mixture to ensure adequate suspension.
-
Enzyme Addition: Add Lipase PS-30 from Pseudomonas cepacia (200 mg).
-
pH Control (Critical Step): Begin the hydrolysis. Maintain the pH of the reaction mixture at a constant 7.0 by the automated addition of 1.0 N NaOH solution using a pH-stat titrator. The consumption of NaOH directly correlates to the progress of the hydrolysis.
-
Scientist's Note: Maintaining a constant pH is crucial. A drop in pH due to the formation of the carboxylic acid can lead to enzyme denaturation and inactivation, halting the reaction.
-
-
Reaction Monitoring: Continue the reaction at room temperature for approximately 48 hours, or until the uptake of NaOH ceases, indicating the completion of the hydrolysis of one enantiotopic ester group.
-
Workup - Enzyme Removal: Add Celite (200 mg) to the mixture and stir thoroughly to adsorb the enzyme. Filter the mixture, washing the filter cake with deionized water and ethyl acetate.
-
Workup - Product Isolation: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. Acidify the aqueous layer to pH 1-2 with 3 N HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).
-
Scientist's Note: The target monoester is soluble in ethyl acetate only after it has been protonated by acidification. This step ensures its efficient transfer from the aqueous to the organic phase, leaving behind buffer salts.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to afford the final product.
-
Yield and Purity: This procedure typically yields the target compound (0.91 g, 91%) with an enantiomeric excess of ≥96%[4].
Analytical Characterization and Quality Control
Rigorous analytical control is essential to validate the stereochemical identity and purity of the final product. A multi-pronged approach combining chromatographic and spectroscopic techniques provides a self-validating system of analysis.
Chiral Chromatography for Enantiomeric Purity
Determination of the enantiomeric excess (ee) is the most critical quality control parameter. While the original patent literature specifies chiral gas chromatography (GC)[4], modern laboratories often prefer chiral High-Performance Liquid Chromatography (HPLC) for its versatility.
Illustrative Chiral HPLC Protocol:
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak® AD-H or similar amylose-based CSP | These phases are known to provide excellent resolution for chiral carboxylic acids. |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | The non-polar/polar solvent system is standard for normal-phase chiral separations. TFA is added to suppress the ionization of the carboxylic acid, leading to sharper peaks and improved resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | The carboxyl and ester groups provide sufficient absorbance at low UV wavelengths. |
| Expected Outcome | Baseline separation of the (1S,3R) and (1R,3S) enantiomers. The enantiomeric excess is calculated from the relative peak areas. |
Spectroscopic Confirmation (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and assess for the presence of impurities.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~12.0 ppm (s, 1H, -COOH ): Broad singlet characteristic of a carboxylic acid proton.
-
δ ~4.1 ppm (q, 2H, -OCH₂ CH₃): Quartet from the ethyl ester methylene group.
-
δ ~2.5 ppm (m, 2H, -CH -COOH and -CH -COOEt): Methine protons alpha to the carbonyls.
-
δ ~1.2-2.2 ppm (m, 8H, -CH₂ -): Complex multiplets for the remaining cyclohexane ring protons.
-
δ ~1.25 ppm (t, 3H, -OCH₂CH₃ ): Triplet from the ethyl ester methyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~180 ppm (-C OOH): Carboxylic acid carbonyl carbon.
-
δ ~175 ppm (-C OOEt): Ester carbonyl carbon.
-
δ ~61 ppm (-O CH₂CH₃): Ethyl ester methylene carbon.
-
δ ~25-45 ppm: Cyclohexane ring carbons.
-
δ ~14 ppm (-OCH₂C H₃): Ethyl ester methyl carbon.
-
Analytical Workflow Diagram
Sources
- 1. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
A Technical Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: A Chiral Building Block in Pharmaceutical Synthesis
Introduction
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral bifunctional molecule that has garnered significant interest in the pharmaceutical industry. Its rigid cyclohexane core, coupled with the stereochemically defined carboxylic acid and ethyl ester functionalities, makes it a valuable intermediate in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physicochemical properties, a detailed enzymatic synthesis protocol, methods for its analytical characterization, and a discussion of its critical role in modern drug development, particularly in the synthesis of antiviral medications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry. These properties dictate its solubility, reactivity, and compatibility with various reaction and purification conditions.
| Property | Value | Source |
| Molecular Formula | C10H16O4 | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| CAS Number | 227783-08-6 | |
| Appearance | White to off-white solid | |
| IUPAC Name | (1S,3R)-3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |
| Canonical SMILES | CCOC(=O)C1CCC(C1)C(=O)O | [1] |
| InChI Key | WFXPHQCHMAPWEB-JGVFFNPUSA-N |
Synthesis via Enzymatic Desymmetrization
The synthesis of this compound is elegantly achieved through the enzymatic desymmetrization of a prochiral meso diester, specifically diethyl cis-1,3-cyclohexanedicarboxylate. This biocatalytic approach offers high enantioselectivity, avoiding the need for classical chiral resolution or complex asymmetric synthesis strategies. The use of a lipase, such as that from Pseudomonas cepacia, is pivotal to this transformation[2].
The causality behind this experimental choice lies in the inherent ability of the lipase to selectively hydrolyze one of the two enantiotopic ester groups of the meso starting material. This selectivity is governed by the three-dimensional structure of the enzyme's active site, which preferentially accommodates one of the prochiral ester moieties, leading to the formation of the desired (1S,3R)-monoester with high enantiomeric excess[2]. This method is a self-validating system as the high enantiomeric purity of the product is a direct consequence of the enzyme's intrinsic stereoselectivity.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol is adapted from the principles described in U.S. Patent 6,028,213 B1[2].
Materials:
-
Diethyl cis-1,3-cyclohexanedicarboxylate
-
Lipase PS-30 from Pseudomonas cepacia
-
pH 7 aqueous phosphate buffer
-
Hydrochloric acid (3 N)
-
Magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Combine diethyl cis-1,3-cyclohexanedicarboxylate with pH 7 aqueous phosphate buffer in a reaction vessel.
-
Adjust the pH of the mixture to 7.0, if necessary.
-
Add Lipase PS-30 from Pseudomonas cepacia to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress of the hydrolysis. The pH of the reaction may decrease as the carboxylic acid is formed and can be maintained at 7.0 by the controlled addition of a suitable base.
-
Upon completion of the reaction (as determined by a suitable analytical method like TLC or GC), acidify the mixture to a pH of 1 by the addition of 3 N HCl.
-
Extract the product into an organic solvent.
-
Separate the organic layer and dry it over anhydrous MgSO4.
-
Remove the solvent under reduced pressure to yield this compound.
Validation: The enantiomeric excess of the product should be determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to validate the success of the enzymatic desymmetrization[2].
Sources
A Technical Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid: A Chiral Building Block for Advanced Synthesis
Abstract
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral substituted cyclohexane derivative that serves as a valuable building block in modern organic synthesis. Its defined stereochemistry and bifunctional nature, featuring both a carboxylic acid and an ester group, make it an important intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides an in-depth analysis of its chemical properties, stereoselective synthesis, and applications, offering a technical resource for researchers and professionals in drug development and chemical synthesis.
Introduction: The Significance of Chiral Cyclohexanes
Chiral, multi-substituted cyclohexane rings are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and agrochemicals.[1] Their rigid, three-dimensional structure allows for precise spatial arrangement of functional groups, which is critical for molecular recognition and binding affinity to biological targets. The stereocontrolled synthesis of these complex structures, however, presents a significant challenge due to the exponential increase in possible stereoisomers with each additional chiral center.[2]
This compound, with its two defined stereocenters, offers a reliable starting point for constructing more complex chiral molecules. Its utility lies in its pre-defined stereochemistry, which can be carried through a synthetic sequence to impart chirality to the final product. This guide will explore the fundamental aspects of this compound, from its structural elucidation to its practical application.
Structural Elucidation and Properties
IUPAC Nomenclature and Stereochemistry
The IUPAC name, this compound, precisely describes the molecule's structure:
-
Cyclohexanecarboxylic acid : The core structure is a cyclohexane ring with a carboxylic acid group (-COOH) attached. By convention, the carbon atom bearing the carboxylic acid is designated as position 1.
-
3-(Ethoxycarbonyl) : An ethoxycarbonyl group (-COOCH₂CH₃), also known as an ethyl ester, is located at the 3-position of the ring.
-
(1S,3R) : These are Cahn-Ingold-Prelog (CIP) descriptors that define the absolute configuration of the two stereocenters at positions 1 and 3. This specific stereoisomer has the S configuration at the carbon with the carboxylic acid and the R configuration at the carbon with the ethoxycarbonyl group.
The cis relationship between the two substituents on the cyclohexane ring means they are on the same face of the ring. In the more stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 227783-08-6 | [4] |
| Molecular Formula | C₁₀H₁₆O₄ | [4][5] |
| Molecular Weight | 200.23 g/mol | [4][5] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [4] |
Structural Visualization
The chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Stereoselective Synthesis
The synthesis of optically active cis-1,3-cyclohexanedicarboxylic acid monoesters like the title compound often relies on the enzymatic desymmetrization of a meso diester precursor.[6] This approach provides high enantiomeric purity, which is crucial for pharmaceutical applications.
Key Synthetic Strategy: Enzymatic Hydrolysis
A common and efficient method for preparing this compound involves the lipase-catalyzed enantioselective hydrolysis of diethyl cis-1,3-cyclohexanedicarboxylate.[7]
Caption: General workflow for the enzymatic synthesis.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
The following protocol is adapted from established methodologies for the synthesis of chiral monoesters from their corresponding diesters.[7]
Materials:
-
Diethyl cis-1,3-cyclohexanedicarboxylate
-
pH 7 aqueous phosphate buffer
-
Lipase PS-30 (from Pseudomonas cepacia)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Combine diethyl cis-1,3-cyclohexanedicarboxylate with pH 7 aqueous phosphate buffer.
-
Adjust the pH of the mixture to 7.0.
-
Add Lipase PS-30 to the mixture.
-
Stir the reaction at a controlled temperature, monitoring the progress by measuring the consumption of base needed to maintain a constant pH.
-
Once the desired conversion is reached, acidify the mixture to pH 2-3 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by chromatography if necessary.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipase PS-30 is chosen for its known ability to enantioselectively hydrolyze the pro-S ester group of the meso diester, leading to the desired (1S,3R) product.[7]
-
pH Control: Maintaining a neutral pH is crucial for optimal enzyme activity. The hydrolysis of the ester produces a carboxylic acid, which would lower the pH and potentially denature the enzyme if not neutralized.
-
Aqueous Medium: The reaction is performed in an aqueous buffer to provide a suitable environment for the lipase to function.
Applications in Research and Drug Development
This compound is a versatile intermediate. Its bifunctional nature allows for selective modification of either the carboxylic acid or the ester group.
Chiral Building Block
This compound is primarily used as a chiral building block. The carboxylic acid can be converted to an amide, another ester, or an alcohol, while the ethoxycarbonyl group can be hydrolyzed or reduced. These transformations allow for the incorporation of the chiral cyclohexane scaffold into larger, more complex molecules.
Synthesis of Bioactive Molecules
Derivatives of cyclohexanecarboxylic acid have shown a wide range of pharmacological activities, including anti-allergic, anti-inflammatory, and anti-thrombotic properties.[8] The specific stereochemistry of this compound makes it a valuable precursor for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). For instance, related aminocyclohexanecarboxylic acid derivatives have been investigated as analogues of GABA, a key neurotransmitter.[6]
Analytical Characterization
To confirm the identity and purity of this compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the product, ensuring the stereochemical purity.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the C=O stretch of the carboxylic acid and the ester.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[9]
-
Storage: Store in a tightly closed container in a dry and cool place.[4]
In case of exposure, follow standard first-aid measures:
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Conclusion
This compound stands out as a key chiral intermediate for the synthesis of complex organic molecules. Its value is rooted in its well-defined three-dimensional structure, which is accessible through highly stereoselective enzymatic methods. For researchers and professionals in drug discovery and development, a thorough understanding of the synthesis and properties of such building blocks is fundamental to the design and creation of novel, effective, and safe therapeutic agents. The continued development of synthetic methodologies for chiral cyclohexanes will undoubtedly expand their application in creating the next generation of pharmaceuticals.[1][2][10][11]
References
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
- Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.
- Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence.
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
- This compound. BLDpharm.
- Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
- 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. PubChem.
- Substituted Cyclohexanes. Chemistry LibreTexts.
- Cyclohexanecarboxylic Acid Safety D
- Cyclohexane Safety D
- (S)-(-)
- This compound Product Page. Sigma-Aldrich.
- A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
- (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid. Sigma-Aldrich.
- Method of preparing cyclohexane carboxylic acid derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 227783-08-6|this compound|BLD Pharm [bldpharm.com]
- 5. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 8. SU797570A3 - Method of preparing cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
solubility of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a molecule of interest in pharmaceutical development and organic synthesis. Its structure, featuring a carboxylic acid, an ester, and a cyclohexane ring, presents a unique combination of polar and non-polar characteristics. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in drug formulation, purification, and chemical reactions. Poor solubility can lead to challenges in bioavailability, unpredictable reaction kinetics, and difficulties in crystallization and isolation.[1][2][3]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, provide a detailed protocol for its experimental determination, and offer insights into interpreting the resulting data.
Physicochemical Characterization of this compound
Before embarking on solubility studies, it is crucial to understand the fundamental physicochemical properties of the molecule. These properties provide a theoretical basis for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C10H16O4 | [4] |
| Molecular Weight | 200.23 g/mol | [4][5] |
| IUPAC Name | (1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | [6] |
| Calculated XLogP3 | 1.4 | [4] |
| Structure | Carboxylic acid and ester functional groups on a cyclohexane ring | [7] |
The presence of both a hydrogen-bond-donating and -accepting carboxylic acid group and a hydrogen-bond-accepting ester group suggests the potential for favorable interactions with polar solvents.[8] The XLogP3 value of 1.4 indicates a moderate level of lipophilicity, suggesting that the compound will not be exclusively soluble in either highly polar or highly non-polar solvents.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process.[9][10] This process can be conceptualized as two steps: the energy required to break the solute-solute and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.[11] The principle of "like dissolves like" is a useful heuristic: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[12][13]
For this compound, the key interactions at play are:
-
Hydrogen Bonding: The carboxylic acid group can both donate and accept hydrogen bonds, while the ester group can accept them. This will be a primary driver of solubility in protic solvents like alcohols.[14]
-
Dipole-Dipole Interactions: The polar C=O and C-O bonds in both functional groups will interact favorably with other polar molecules.[8]
-
Van der Waals Forces: The non-polar cyclohexane ring will interact via weaker London dispersion forces, contributing to solubility in less polar solvents.[15]
Caption: Intermolecular forces governing solubility.
Experimental Determination of Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[16][17] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.
Detailed Shake-Flask Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. An excess is critical to ensure a saturated solution with undissolved solid remaining at the end of the experiment.[18]
-
Add a precise volume of the chosen organic solvent to each vial. A typical volume is 2-5 mL.
-
Include a small magnetic stir bar in each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or on a stirring plate within a constant temperature bath. Temperature control is crucial as solubility is temperature-dependent.[19][20]
-
Agitate the slurries at a constant rate. A typical duration is 24-72 hours to ensure equilibrium is reached.[18] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[21]
-
-
Sample Preparation and Analysis:
-
Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant. It is imperative not to disturb the solid phase.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Critical Experimental Considerations
-
Polymorphism: The solid-state form of the compound can significantly impact solubility.[2][22] Amorphous forms are generally more soluble than their crystalline counterparts.[23] It is essential to characterize the solid phase before and after the experiment (e.g., using X-ray powder diffraction) to ensure no polymorphic transformations have occurred. The appearance of a "disappearing polymorph," a metastable form that converts to a more stable, less soluble form, can lead to erroneous results.[24]
-
pH (for aqueous-organic mixtures): While this guide focuses on organic solvents, if any water is present, the pH can significantly affect the solubility of the carboxylic acid by influencing its ionization state.[3][15]
-
Purity of Compound and Solvents: The purity of both the solute and the solvent must be high to obtain accurate solubility data.[19]
Caption: Experimental workflow for the Shake-Flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled in a structured table to facilitate analysis and comparison across different solvents.
Table for Experimental Solubility Data
| Solvent | Solvent Type | Dielectric Constant (20°C) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 32.7 | 25 | Experimental Data | Calculated Data |
| Ethanol | Polar Protic | 24.5 | 25 | Experimental Data | Calculated Data |
| Isopropanol | Polar Protic | 19.9 | 25 | Experimental Data | Calculated Data |
| Acetone | Polar Aprotic | 20.7 | 25 | Experimental Data | Calculated Data |
| Acetonitrile | Polar Aprotic | 37.5 | 25 | Experimental Data | Calculated Data |
| Ethyl Acetate | Polar Aprotic | 6.02 | 25 | Experimental Data | Calculated Data |
| Dichloromethane | Polar Aprotic | 9.08 | 25 | Experimental Data | Calculated Data |
| Toluene | Non-Polar | 2.38 | 25 | Experimental Data | Calculated Data |
| Hexane | Non-Polar | 1.88 | 25 | Experimental Data | Calculated Data |
Interpreting the Results
When analyzing the solubility data for this compound, consider the following trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in these solvents. The carboxylic acid group can engage in strong hydrogen bonding with the solvent's hydroxyl group, and the ester can act as a hydrogen bond acceptor.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate to good solubility is likely. These solvents can accept hydrogen bonds and participate in dipole-dipole interactions with the solute. Solvents with carbonyl groups, in particular, can show enhanced solubility for carboxylic acids.[25]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is anticipated. The energy required to break the strong solute-solute interactions (hydrogen bonding in the crystal lattice) will not be sufficiently compensated by the weak van der Waals forces formed with non-polar solvents.[15]
By correlating the experimental solubility with solvent properties like the dielectric constant, a quantitative relationship between polarity and solubility can be established for this specific compound.
Conclusion
A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its dissolution and a detailed, field-proven protocol for its experimental determination using the shake-flask method. By carefully considering the physicochemical properties of the molecule and the potential for polymorphism, researchers can generate accurate and reliable solubility data. This data is indispensable for informed decision-making in process development, formulation design, and synthetic chemistry, ultimately accelerating the path from laboratory discovery to practical application.
References
- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). MIT OpenCourseWare.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.
- Physical Properties of Carboxylic Acids. (2023, April 30). JoVE.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31).
- 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. PubChem.
- Experimental and Computational Methods Pertaining to Drug Solubility.
- SOLUBILITY MEASUREMENTS.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Polarity and Solubility of Organic Compounds. In-Syllabus.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
- Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts.
- Improving Drug Solubility By Preventing Crystalliz
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
- Energetics of Solution Form
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube.
- Crystallization | Organic Chemistry Lab Techniques. (2024, January 5). YouTube.
- Solubility of Organic Compounds. Chemistry Steps.
- This compound. 001CHEMICAL.
- Disappearing polymorph. Wikipedia.
- This compound. J&K Scientific.
- Understanding Dissolution and Crystallization with Imaging: A Surface Point of View.
- This compound. BLDpharm.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
Sources
- 1. rheolution.com [rheolution.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 001chemical.com [001chemical.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 227783-08-6|this compound|BLD Pharm [bldpharm.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Video: Energetics of Solution Formation [jove.com]
- 12. youtube.com [youtube.com]
- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 14. Video: Physical Properties of Carboxylic Acids [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. quora.com [quora.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. youtube.com [youtube.com]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. Understanding Dissolution and Crystallization with Imaging: A Surface Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 23. xtalks.com [xtalks.com]
- 24. Disappearing polymorph - Wikipedia [en.wikipedia.org]
- 25. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
An In-depth Technical Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid: From Discovery to Application
Executive Summary
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral building block of significant interest in modern pharmaceutical synthesis. Its rigid cyclohexane core, coupled with stereochemically defined carboxylic acid and ester functionalities, makes it an invaluable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, tracing its conceptual discovery through the evolution of asymmetric synthesis, detailing its efficient preparation via enzymatic desymmetrization, characterizing its physicochemical properties, and culminating in its application as a key intermediate in the synthesis of contemporary therapeutics such as the anticoagulant drug Edoxaban. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this important chiral molecule.
The Significance of Chiral Cyclohexanecarboxylic Acid Derivatives in Medicinal Chemistry
The cyclohexane ring is a prevalent scaffold in medicinal chemistry, offering a stable, three-dimensional framework to orient functional groups for optimal interaction with biological targets. When stereochemistry is introduced, as in the case of this compound, the resulting molecule becomes a powerful tool for enantioselective synthesis. The distinct spatial arrangement of the ethoxycarbonyl and carboxylic acid groups on the cyclohexane ring allows for selective chemical manipulation, enabling the construction of specific stereoisomers of pharmacologically active compounds. This control is critical, as the biological activity of a drug is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to undesirable side effects. The subject of this guide is a prime example of a versatile chiral intermediate that has streamlined the synthesis of complex drug molecules.
Historical Perspective: The Emergence of Chiral Cyclohexanedicarboxylic Acid Monoesters
The "discovery" of this compound is not marked by a single event but rather by the confluence of advancements in organic synthesis and biotransformations. The challenge of separating enantiomers has been a central theme in chemistry since Louis Pasteur's manual separation of tartaric acid crystals in 1849. For dicarboxylic acids like the cyclohexane-1,3-dicarboxylic acid precursor, early methods of chiral resolution relied on the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. This classical approach, while foundational, is often laborious and limited to a theoretical maximum yield of 50% for the desired enantiomer.
A paradigm shift occurred with the advent of asymmetric synthesis, particularly the use of enzymes as chiral catalysts. The desymmetrization of prochiral or meso compounds emerged as a highly efficient strategy, capable of theoretically achieving a 100% yield of a single enantiomer.[1][2] The application of this concept to the synthesis of chiral monoesters from prochiral diesters of cis-1,3-cyclohexanedicarboxylic acid represents the key breakthrough that made compounds like this compound readily accessible. This chemo-enzymatic approach leverages the high enantioselectivity of enzymes, such as lipases, to selectively hydrolyze one of two ester groups in a prochiral molecule, thereby generating the chiral monoester with high enantiomeric excess.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₄ | PubChem |
| Molecular Weight | 200.23 g/mol | PubChem[3] |
| IUPAC Name | (1S,3R)-3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid | J&K Scientific[4] |
| CAS Number | 227783-08-6 | J&K Scientific[4] |
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the cyclohexane ring protons, typically in the range of 1.2-2.5 ppm. The methine protons adjacent to the carbonyl groups (at C1 and C3) would appear as distinct multiplets. The ethyl group of the ester would show a triplet at approximately 1.25 ppm (CH₃) and a quartet at around 4.1 ppm (CH₂). The acidic proton of the carboxylic acid would be a broad singlet, often exchangeable with D₂O, appearing downfield (>10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display ten distinct carbon signals. The two carbonyl carbons (ester and carboxylic acid) would resonate in the range of 170-180 ppm. The carbon of the ester's O-CH₂ group would be found around 60 ppm, and the CH₃ carbon near 14 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (20-50 ppm).
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is typical for the O-H stretching of a hydrogen-bonded carboxylic acid.[5] A strong, sharp absorption band for the C=O stretch of the ester would be present around 1730 cm⁻¹, and the C=O stretch of the carboxylic acid would appear at a slightly lower wavenumber, around 1710 cm⁻¹, due to dimerization through hydrogen bonding.[5]
-
Mass Spectrometry (MS): In an ESI- (Electrospray Ionization, negative mode) mass spectrum, the molecule would readily lose a proton to show a prominent [M-H]⁻ ion at m/z 199.1. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) or the entire ethoxycarbonyl group.
Synthesis of this compound: A Deep Dive into Asymmetric Methodologies
The most efficient and industrially relevant method for producing this compound is through the enzymatic desymmetrization of a prochiral diester.
Chemo-enzymatic Synthesis via Desymmetrization of Diethyl cis-1,3-Cyclohexanedicarboxylate
This state-of-the-art method is a multi-step process that begins with a mixture of cis and trans isomers of 1,3-cyclohexanedicarboxylic acid. The causality behind this choice is the ready availability and low cost of this starting material.
Step 1: Anhydride Formation The mixture of dicarboxylic acid isomers is refluxed with acetic anhydride. This step is crucial as it selectively converts the cis-isomer into the corresponding cis-cyclic anhydride, while the trans-isomer does not react under these conditions. This allows for a straightforward separation of the desired cis-precursor.
Step 2: Diesterification The purified cis-anhydride is then esterified, for example by reacting it with ethanol in the presence of an acid catalyst, to yield the prochiral diethyl cis-1,3-cyclohexanedicarboxylate. This molecule possesses a plane of symmetry and is therefore achiral.
Step 3: Enzymatic Desymmetrization This is the key enantioselective step. The prochiral diester is subjected to hydrolysis in an aqueous buffer, catalyzed by a specific lipase. The choice of enzyme is critical for the stereochemical outcome.
-
Causality of Enzyme Selection: Lipases exhibit high enantioselectivity. To obtain the (1S,3R)-monoester, a lipase from Pseudomonas sp. (such as Lipase PS-30 from Pseudomonas cepacia) is employed. This enzyme preferentially hydrolyzes the pro-S ester group of the prochiral diester, leading to the desired this compound with high enantiomeric excess (>90% ee). Conversely, using a lipase from Candida rugosa would result in the hydrolysis of the pro-R ester group, yielding the opposite (1R,3S) enantiomer. This demonstrates the power of biocatalysis in directing stereochemical outcomes.
The workflow for this synthesis is illustrated below:
Protocol: Enzymatic Hydrolysis of Diethyl cis-1,3-Cyclohexanedicarboxylate
-
Combine Diethyl cis-1,3-cyclohexanedicarboxylate (1 equivalent) with a pH 7 aqueous phosphate buffer.
-
Adjust the pH of the mixture to 7.0 using a suitable base (e.g., NaOH solution).
-
Add Lipase PS-30 from Pseudomonas cepacia (a catalytic amount).
-
Stir the mixture at a controlled temperature (e.g., room temperature) while monitoring the reaction progress by measuring the consumption of the base (to neutralize the newly formed carboxylic acid) or by chromatographic analysis (TLC or HPLC).
-
Upon completion (when one equivalent of base has been consumed), stop the reaction.
-
Acidify the mixture to a low pH (e.g., pH 2-3) with a strong acid (e.g., HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product, if necessary, by chromatography or crystallization.
This self-validating protocol ensures that the reaction proceeds to completion by the continuous titration of the acid produced, providing a real-time measure of the conversion.
Application in Drug Discovery and Development: A Case Study with Edoxaban
This compound and its derivatives are crucial intermediates in the synthesis of several pharmaceuticals. A prominent example is its role in the preparation of Edoxaban , an oral, direct factor Xa inhibitor used as an anticoagulant to prevent strokes and systemic embolism.[6][7][8]
While the final drug contains a more complex amine-substituted cyclohexane core, the stereochemistry of that core is established early in the synthesis using chiral precursors derived from cyclohexene carboxylic acids or related structures. The synthesis of key intermediates for Edoxaban often involves the resolution of racemic mixtures or the use of chiral starting materials. For instance, a common intermediate is (1S, 3R, 4R)-3-amino-4-hydroxy-cyclohexanecarboxylic acid or its protected forms.[6][9] The stereochemical framework provided by (1S,3R)-configured cyclohexane derivatives is essential for achieving the correct three-dimensional structure required for potent and selective inhibition of the factor Xa enzyme.
The logical relationship can be visualized as follows:
The use of a pre-defined chiral building block like this compound or its conceptual equivalents avoids the need for a late-stage, potentially inefficient chiral resolution of the final drug product or a complex intermediate, thereby improving the overall efficiency and cost-effectiveness of the synthesis.
Conclusion and Future Outlook
This compound stands as a testament to the power of modern asymmetric synthesis. Its efficient production, enabled by highly selective enzymatic processes, has made it a valuable and accessible building block for the pharmaceutical industry. The ability to introduce defined stereocenters early in a synthetic route is a cornerstone of efficient drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral intermediates like the one discussed in this guide will only increase. Future research may focus on developing even more efficient enzymatic catalysts through protein engineering, exploring novel applications of this building block in the synthesis of other complex molecules, and integrating its production into continuous flow manufacturing processes for enhanced scalability and safety.
References
-
Palomo, J. M., & Cabrera, Z. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Synthesis, 9(6), 791-805. [Link][1][2]
-
Gotor-Fernández, V., & Gotor, V. (2015). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. Molecules, 20(8), 14666-14695. [Link][10]
-
PubChem. (n.d.). 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. [Link][5]
-
Eureka | Patsnap. (n.d.). Edoxaban patented technology retrieval search results. Retrieved from [Link][6]
-
Google Patents. (n.d.). CN106316889A - Preparation method of Edoxaban intermediate. Retrieved from [7]
-
Google Patents. (n.d.). CN108486197B - Preparation method of high-purity edoxaban intermediate. Retrieved from [9]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Enzymatic Desymmetrization of Prochiral Molecules: Ingenta Connect [ingentaconnect.com]
- 3. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Edoxaban patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106316889A - Preparation method of Edoxaban intermediate - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
- 9. CN108486197B - Preparation method of high-purity edoxaban intermediate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
enantiomeric purity of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
An In-Depth Technical Guide Topic: Enantiomeric Purity of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The stereochemical integrity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. This compound is a valuable chiral building block whose enantiomeric purity is critical for the synthesis of stereochemically defined target molecules. This guide provides a comprehensive technical overview of the principles and methodologies for accurately determining the enantiomeric purity of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the underlying causality of method selection and optimization. It details robust protocols for both direct and indirect methods of analysis, including Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy following diastereomeric derivatization. Each protocol is designed as a self-validating system, ensuring the generation of trustworthy and reproducible data essential for research, development, and quality control environments.
Introduction: The Imperative of Enantiomeric Purity
This compound is a chiral intermediate used in the synthesis of complex molecules where precise three-dimensional orientation is paramount for biological activity.[1] The molecule possesses two stereocenters, and its specific (1S,3R) configuration is often established through stereoselective synthesis, such as the enzymatic desymmetrization of a prochiral diester precursor.[2]
In drug development, the biological activity of enantiomers can differ significantly; one may be therapeutic while the other could be inactive or even toxic.[3] Therefore, quantifying the presence of the unwanted enantiomer is not merely an academic exercise but a regulatory and safety necessity. The most common metric for this is Enantiomeric Excess (ee) , which measures the degree to which one enantiomer is present in a greater amount than the other.[4]
Enantiomeric Excess (% ee) = [ ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) ] x 100
This guide provides field-proven methodologies to reliably quantify the enantiomeric excess of this compound, ensuring the chiral fidelity of the synthetic pathway.
Foundational Strategy: Direct vs. Indirect Enantiomeric Discrimination
The determination of enantiomeric purity hinges on creating a chiral environment in which the two enantiomers can be distinguished. Enantiomers exhibit identical physical properties in an achiral environment, making their separation or differentiation challenging. Two primary strategies are employed:
-
Direct Methods: Utilize a chiral environment, such as a Chiral Stationary Phase (CSP) in HPLC, to physically separate the enantiomers, allowing for individual quantification.[5]
-
Indirect Methods: Involve chemically converting the enantiomers into diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent (CDA).[6][7] Diastereomers have distinct physical properties and can be separated and quantified using standard achiral analytical techniques like NMR or conventional HPLC.[8][9]
The choice between these strategies depends on available instrumentation, sample throughput requirements, and the need for method validation and robustness.
Methodology I: Direct Analysis by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely used technique for enantiomeric purity assessment due to its high sensitivity and resolving power.[5][10] The method's success is predicated on the selection of an appropriate Chiral Stationary Phase (CSP) that exhibits differential interactions with the two enantiomers.
Principle of Chiral Recognition on Polysaccharide-Based CSPs
For carboxylic acids like the target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are exceptionally effective.[11] Chiral recognition is achieved through a combination of transient interactions between the analyte and the chiral selector of the CSP, including:
-
Hydrogen Bonding: The carboxylic acid and ester moieties of the analyte can act as hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: The carbonyl groups contribute to polar interactions.
-
Inclusion Complexation: The cyclohexyl ring can fit into chiral grooves or cavities on the polysaccharide structure.
The sum of these interactions results in a difference in binding energy between the two enantiomers and the CSP, leading to different retention times and, thus, separation.
Experimental Protocol: Chiral HPLC
This protocol provides a robust starting point for method development.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) of this compound in 1 mL of the mobile phase or a compatible solvent (e.g., isopropanol).
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chromatographic Conditions: The conditions provided in the table below are based on successful separations of structurally similar dicarboxylic acid monoesters and serve as an excellent starting point.[12]
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Column | Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) | A cellulose-based CSP known for its broad applicability to carboxylic acids. The "-H" version is robust for normal phase conditions. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | The Hexane/IPA ratio is the primary driver of retention and selectivity. TFA is crucial; it protonates the carboxyl group, reducing peak tailing and improving peak shape. |
| Flow Rate | 0.7 mL/min | A typical analytical flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temperature | 25 °C | Temperature control is vital for reproducible retention times and selectivity. Room temperature is a good starting point. |
| Detection | UV at 210 nm | The carboxylic acid and ester groups provide sufficient absorbance at low UV wavelengths. |
| Injection Volume | 5 µL | Small injection volumes prevent column overloading and peak distortion. |
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Data Presentation & Workflow Visualization
The primary output is a chromatogram showing two separated peaks corresponding to the (1S,3R) and (1R,3S) enantiomers.
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Methodology II: Indirect Analysis via NMR Spectroscopy
This indirect method relies on converting the enantiomers into diastereomers, which are distinguishable by NMR spectroscopy.[13][14] This approach is valuable when a chiral HPLC method is unavailable or as an orthogonal technique for confirmation.
Principle of Diastereomer Formation
By reacting the racemic or enantiomerically enriched carboxylic acid with an enantiopure chiral derivatizing agent (CDA), two diastereomers are formed. For a carboxylic acid, a common and effective CDA is a chiral amine, such as (R)-(+)-1-phenylethylamine, which forms stable diastereomeric amides.
-
(1S,3R)-acid + (R)-amine → (S,R,R)-amide
-
(1R,3S)-acid + (R)-amine → (R,S,R)-amide
These diastereomeric amides have different spatial arrangements, causing their corresponding nuclei to experience slightly different magnetic environments. This results in distinct chemical shifts (Δδ) in the NMR spectrum, allowing for their integration and quantification.[6]
Experimental Protocol: Derivatization and ¹H NMR Analysis
This protocol must be executed with precision to ensure that the derivatization reaction does not alter the original enantiomeric ratio (i.e., avoid kinetic resolution).
-
Derivatization Reaction (in an NMR tube): a. Dissolve ~10 mg of the carboxylic acid sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃). b. Add 1.1 equivalents of a coupling agent (e.g., DCC or HATU) and a coupling base (e.g., 1.2 equivalents of DMAP or DIPEA). c. Add 1.05 equivalents of an enantiopure chiral amine, such as (R)-(+)-1-phenylethylamine. Causality: Using a slight excess of the chiral amine ensures the carboxylic acid is the limiting reagent, preventing bias. d. Allow the reaction to proceed to completion at room temperature (typically 1-2 hours). Monitor by TLC or LC-MS if necessary. Trustworthiness: The reaction must go to 100% completion to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the acid.
-
NMR Acquisition: a. Acquire a high-resolution ¹H NMR spectrum of the resulting solution. b. Key Parameter: Ensure a sufficient relaxation delay (e.g., 5 seconds) is used to allow for accurate integration of all signals.
-
Data Analysis: a. Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter (e.g., the methine proton of the phenylethylamine moiety or protons on the cyclohexane ring α to the amide) are most likely to show the largest chemical shift difference (Δδ). b. Carefully integrate both signals. The enantiomeric excess is calculated from the integral ratio.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion, increasing the likelihood of resolving the diastereomeric signals. |
| Solvent | CDCl₃ | A common, non-polar solvent suitable for the reactants and products. |
| Chiral Agent | (R)-(+)-1-phenylethylamine | Commercially available, high enantiomeric purity, and known to be effective for resolving chiral acids. |
| Coupling Agent | HATU / DIPEA | Provides fast and clean amide bond formation at room temperature with minimal side reactions. |
| Signal to Monitor | Methine proton of the amine or α-protons of the cyclohexane ring. | These protons are in close proximity to both chiral centers and are sensitive to the diastereomeric environment. |
Workflow Visualization
Caption: Workflow for enantiomeric purity determination by NMR after derivatization.
Method Validation: Establishing Trustworthiness
Regardless of the chosen method, validation is essential to ensure the data is accurate and reliable. A robust analytical method is a self-validating system.
-
Specificity: The method must demonstrate baseline resolution of the two enantiomers (or diastereomers). This can be confirmed by analyzing a racemic sample.
-
Accuracy: Analyze samples of known enantiomeric composition (prepared by mixing weighed amounts of the pure enantiomers, if available) to confirm that the measured ee matches the theoretical value.
-
Precision: Repeatedly analyze the same sample to assess the variability of the measurement (repeatability).
-
Linearity: The response of the minor enantiomer should be linear over a range of concentrations relevant to the expected purity levels (e.g., from 0.1% to 5%).
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for high-purity samples.
Concluding Recommendations
For routine quality control and high-throughput screening, Chiral HPLC is the superior method due to its high sensitivity, directness, and established robustness. It provides a clear, quantitative result with minimal sample manipulation.
The indirect NMR method serves as an excellent orthogonal technique for confirmation or when specialized chiral columns are not available. While more labor-intensive, it provides valuable structural information and can be performed with standard NMR instrumentation. The primary caveat is the absolute requirement for the derivatization reaction to proceed to 100% completion without kinetic resolution to ensure the final diastereomeric ratio is a true reflection of the starting enantiomeric ratio.
Ultimately, the rigorous application and validation of these methods will ensure the chiral integrity of this compound, underpinning the quality and safety of the final pharmaceutical products derived from it.
References
- Benchchem. (n.d.). Determining Enantiomeric Purity by NMR: A Comparative Guide to Chiral Derivatizing Agents. Benchchem.
-
Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. Retrieved from [Link]
-
Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Retrieved from [Link]
-
Di Iacono, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kollár, L., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Retrieved from [Link]
-
Fasano, J. M., & Wiskur, S. L. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. Google Patents.
Sources
- 1. 227783-08-6|this compound|BLD Pharm [bldpharm.com]
- 2. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 3. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
- 9. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol for the Enantioselective Synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Introduction: The Significance of Chiral Cyclohexane Scaffolds
Chirally pure cyclohexane derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is often critical for specific interactions with biological targets. (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a valuable chiral intermediate, with its bifunctional nature—a carboxylic acid and an ester—offering versatile handles for further synthetic manipulations. The primary challenge in its synthesis lies in the precise control of the two stereocenters at the 1 and 3 positions of the cyclohexane ring. This document provides a comprehensive guide to the enantioselective synthesis of this target molecule, with a primary focus on a robust and highly selective enzymatic desymmetrization approach.
Strategic Overview: Pathways to Enantiopurity
Several strategies can be envisioned for the asymmetric synthesis of this compound. The choice of a particular route depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.
Caption: Key strategies for the synthesis of the target molecule.
This guide will primarily detail the enzymatic desymmetrization of a prochiral diester, a method renowned for its high selectivity and environmentally benign reaction conditions. Alternative approaches, such as asymmetric hydrogenation and classical chiral resolution , will be discussed as comparative methodologies.
Part 1: Synthesis of the Prochiral Precursor: cis-Diethyl 1,3-Cyclohexanedicarboxylate
The enzymatic desymmetrization strategy commences with the synthesis of the prochiral starting material, cis-diethyl 1,3-cyclohexanedicarboxylate. This is achieved through a two-step process involving a Diels-Alder reaction followed by hydrogenation.
Protocol 1.1: Synthesis of cis-Diethyl Cyclohex-4-ene-1,3-dicarboxylate
This step involves the [4+2] cycloaddition of butadiene with diethyl fumarate.
Materials:
-
Butadiene (liquefied)
-
Diethyl fumarate
-
Hydroquinone (inhibitor)
-
Toluene
-
High-pressure reaction vessel
Procedure:
-
To a high-pressure reaction vessel, add diethyl fumarate (1 equiv.), a catalytic amount of hydroquinone, and toluene.
-
Cool the vessel to -78 °C and condense butadiene (1.5 equiv.) into the vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Heat the vessel to 150 °C for 24 hours.
-
Cool the vessel to room temperature and cautiously vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be purified by vacuum distillation to yield cis-diethyl cyclohex-4-ene-1,3-dicarboxylate.
Protocol 1.2: Hydrogenation to cis-Diethyl 1,3-Cyclohexanedicarboxylate
The double bond in the cyclohexene ring is reduced to afford the saturated prochiral diester.
Materials:
-
cis-Diethyl cyclohex-4-ene-1,3-dicarboxylate
-
Palladium on carbon (10% Pd, 5 mol%)
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve cis-diethyl cyclohex-4-ene-1,3-dicarboxylate (1 equiv.) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain cis-diethyl 1,3-cyclohexanedicarboxylate as a colorless oil. This product is often of sufficient purity for the subsequent enzymatic step.
Part 2: Enzymatic Desymmetrization: The Core of the Enantioselective Synthesis
The desymmetrization of the prochiral cis-diethyl 1,3-cyclohexanedicarboxylate is the key enantioselective step. This process relies on the ability of an enzyme to selectively hydrolyze one of the two enantiotopic ester groups. Pig liver esterase (PLE) is a well-established and highly effective biocatalyst for this type of transformation on cyclic meso-diesters.[1][2][3]
Caption: Workflow for the enzymatic desymmetrization.
The enzyme's chiral active site preferentially binds the substrate in an orientation that presents the pro-R ester group for hydrolysis, leading to the formation of the desired (1S,3R) enantiomer of the monoester.[4][5]
Protocol 2.1: PLE-Catalyzed Enantioselective Hydrolysis
Materials:
-
cis-Diethyl 1,3-cyclohexanedicarboxylate
-
Pig Liver Esterase (PLE, crude preparation or purified)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
pH meter and automatic titrator (optional, but recommended)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl) (1 M)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of cis-diethyl 1,3-cyclohexanedicarboxylate in a minimal amount of a co-solvent like acetone or DMSO, if necessary, to aid solubility.
-
Add this solution to the phosphate buffer (pH 7.5).
-
Add the Pig Liver Esterase to the buffered substrate solution. The optimal enzyme loading should be determined empirically but a good starting point is 100-500 units of PLE per mmol of substrate.
-
Maintain the temperature of the reaction mixture at 25-30 °C with gentle stirring.
-
Monitor the progress of the reaction by monitoring the consumption of NaOH required to maintain a constant pH. The hydrolysis of the ester produces carboxylic acid, which will lower the pH. Use a 0.1 M NaOH solution to titrate the reaction mixture and maintain the pH at 7.5. The reaction is complete when one equivalent of NaOH has been consumed.
-
Upon completion, cool the reaction mixture to 0-5 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR or GC analysis.
| Parameter | Recommended Condition | Rationale |
| Enzyme | Pig Liver Esterase (PLE) | Proven efficacy in desymmetrizing cyclic meso-diesters.[1][2] |
| Substrate | cis-Diethyl 1,3-cyclohexanedicarboxylate | Prochiral molecule with two enantiotopic ester groups. |
| pH | 7.0 - 8.0 | Optimal pH range for PLE activity. |
| Temperature | 25 - 37 °C | Balances enzyme activity and stability. |
| Monitoring | pH-stat titration | Allows for real-time tracking of the hydrolysis reaction. |
Part 3: Alternative Synthetic Strategies
While enzymatic desymmetrization is a highly effective method, other approaches can also be considered.
Asymmetric Hydrogenation
An alternative strategy involves the asymmetric hydrogenation of an unsaturated precursor, such as 3-ethoxycarbonyl-2-cyclohexen-1-one. This would require a chiral transition metal catalyst, typically based on rhodium or ruthenium with a chiral phosphine ligand.[6] While potentially very efficient, this method requires the synthesis of a different starting material and optimization of the catalyst system and reaction conditions.
Chiral Resolution
A classical approach would involve the synthesis of a racemic mixture of cis- and/or trans-3-(ethoxycarbonyl)cyclohexanecarboxylic acid, followed by resolution using a chiral base, such as (R)- or (S)-1-phenylethylamine.[7] This method involves the formation of diastereomeric salts that can be separated by crystallization. Although conceptually straightforward, chiral resolution is often less efficient as the maximum theoretical yield for the desired enantiomer is 50%, unless a racemization and recycling protocol for the unwanted enantiomer is implemented.
Conclusion
The enantioselective synthesis of this compound is most effectively achieved through the enzymatic desymmetrization of the corresponding prochiral cis-diester using Pig Liver Esterase. This method offers high enantioselectivity, mild reaction conditions, and is environmentally friendly. The detailed protocols provided in this application note offer a robust starting point for researchers in need of this valuable chiral building block. While alternative methods such as asymmetric hydrogenation and chiral resolution exist, the enzymatic approach presents a compelling combination of efficiency and practicality for both laboratory and potential industrial-scale synthesis.
References
-
PubChem. Diethyl 1,1-cyclohexanedicarboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 1,3-Diethyl cyclohexane-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
PubMed. Enzymatic resolution, desymmetrization, and dynamic kinetic asymmetric transformation of 1,3-cycloalkanediols. [Link]
-
Taylor & Francis Online. Comparison of the Hydrolysis of Cyclic Meso-Diesters with PIG Liver Esterase (PLE) and Rabbit Liver Esterase (RLE). [Link]
-
PubMed. Catalytic Asymmetric Hydrogenation of 3-Ethoxycarbonyl Quinolin-2-ones and Coumarins. [Link]
-
ResearchGate. A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. [Link]
-
YouTube. Conversion of Diethylmalonate to Cyclohexane carboxylic acid. [Link]
-
Hokkaido University Collection of Scholarly and Academic Papers. Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]
-
PubMed Central. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. [Link]
-
Sci-Hub. Catalytic Asymmetric Hydrogenation of 3-Ethoxycarbonyl Quinolin-2-ones and Coumarins. [Link]
-
Organic Syntheses. ENANTIOSELECTIVE HYDROLYSIS OF cis-3,5-DIACETOXYCYCLOPENTENE: (1R,4S)-(+)-4-HYDROXY-2-CYCLOPENTENYL ACETATE. [Link]
-
PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. [Link]
-
ARKAT USA. Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones. [Link]
-
Sci-Hub. Enzymatic enantioselective hydrolysis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic esters. [Link]
-
IRIS UNIFE. Enzymatic Desymmetrisation of Prochiral meso-1,2. [Link]
-
Wikipedia. Asymmetric ester hydrolysis with pig-liver esterase. [Link]
-
Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. [Link]
-
ACS Publications. Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H). [Link]
-
Canadian Journal of Chemistry. Enzymes in organic synthesis. 33. Stereoselective pig liver esterase-catalyzed hydrolyses of meso cyclopentyl-, tetrahydrofuranyl. [Link]
-
ResearchGate. Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of... [Link]
-
Sci-Hub. Desymmetrization of cis-1,2-dihydroxycycloalkanes by stereoselective lipase mediated esterification. [Link]
-
ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
- Marcel Dekker, Inc. Pig Liver Esterase Catalyzed Hydrolyses of Diesters. A New Route to the Syntheses of Achiral Half-Esters.
-
ACS Publications. Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. [Link]
-
Organic Syntheses. diethyl 1,1-cyclobutanedicarboxylate. [Link]
Sources
- 1. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Introduction
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the specific stereochemical arrangement of its carboxyl and ethoxycarbonyl functionalities, makes it a valuable synthon for the preparation of complex molecular architectures with defined three-dimensional orientations. This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound, grounded in established enzymatic desymmetrization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.
Strategic Overview: Enzymatic Desymmetrization
The synthesis of this compound is elegantly achieved through the enzymatic desymmetrization of a prochiral starting material, diethyl cis-1,3-cyclohexanedicarboxylate. This strategy leverages the high enantioselectivity of lipases to selectively hydrolyze one of the two ester groups of the meso diester, yielding the desired chiral monoester with high enantiomeric excess. This biocatalytic approach is favored for its mild reaction conditions, high selectivity, and environmental compatibility compared to traditional chiral resolution or asymmetric synthesis methods.
Experimental Workflow
The overall synthetic workflow can be visualized as a two-stage process: preparation of the starting material followed by the key enzymatic hydrolysis step.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Diethyl cis-1,3-Cyclohexanedicarboxylate (Starting Material)
Rationale
The synthesis begins with the commercially available cis-1,3-cyclohexanedicarboxylic acid. A standard Fischer esterification is employed to convert the diacid into the corresponding diethyl ester. This reaction is acid-catalyzed and driven to completion by using an excess of ethanol, which also serves as the solvent.
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cis-1,3-cyclohexanedicarboxylic acid (1 equivalent) in absolute ethanol (5-10 volumes).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting diacid is consumed.
-
Quenching and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl cis-1,3-cyclohexanedicarboxylate. The product can be further purified by vacuum distillation if necessary.
Part 2: Enzymatic Synthesis of this compound
Causality of Experimental Choices
The success of this synthesis hinges on the selection of an appropriate lipase and the precise control of reaction conditions. Lipases are highly selective enzymes that can differentiate between the two enantiotopic ethoxycarbonyl groups of the meso diester. The reaction is performed in a buffered aqueous solution to maintain the optimal pH for enzyme activity. The pH is kept constant by the addition of a base to neutralize the carboxylic acid formed during the hydrolysis, which also allows for real-time monitoring of the reaction progress.
Recommended Lipases
While various lipases may be effective, the following have been documented to provide the desired product with high enantiomeric excess.[1]
-
Lipase PS-30 from Pseudomonas cepacia
-
ChiroCLEC-PC™ (a cross-linked enzyme crystal of Pseudomonas cepacia lipase)
-
Lipase from Candida antarctica B (CALB) is also a robust and versatile candidate for this type of transformation.
Protocol
-
Reaction Mixture Preparation: To a temperature-controlled reaction vessel, add diethyl cis-1,3-cyclohexanedicarboxylate (1 equivalent) and a pH 7 aqueous phosphate buffer (approximately 10-20 volumes).
-
Enzyme Addition: Add the selected lipase (e.g., Lipase PS-30, typically 10-20% w/w of the substrate).
-
pH Control and Reaction Monitoring: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a 1 N sodium hydroxide solution using a pH-stat or automatic titrator. The reaction is considered complete when the uptake of the base ceases.
-
Enzyme Removal: Upon completion, the enzyme can be removed by filtration. For immobilized enzymes like ChiroCLEC-PC™, this is a straightforward filtration. For free enzymes, the addition of a filter aid like Celite can facilitate removal.
-
Product Isolation:
-
Transfer the filtrate to a separatory funnel.
-
Acidify the aqueous solution to a pH of 1-2 with 3 N hydrochloric acid.
-
Extract the product into an organic solvent such as ethyl acetate (3 x 5 volumes).
-
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Product: Filter the drying agent and remove the solvent under reduced pressure to yield this compound.
| Parameter | Value |
| Substrate Concentration | 5-10 mmol |
| Buffer | pH 7 aqueous phosphate buffer |
| Recommended Enzyme | Lipase PS-30 or ChiroCLEC-PC™ |
| Reaction Time | 24-48 hours (monitor by base uptake) |
| Expected Enantiomeric Excess | >94% |
Purification and Characterization
Purification
The crude product obtained after extraction is often of high purity. However, if further purification is required to improve the enantiomeric excess, diastereomeric salt formation and recrystallization can be employed. This involves reacting the chiral carboxylic acid with a chiral amine (e.g., (R)-α-phenylethylamine) to form diastereomeric salts, which can then be separated by fractional crystallization. Subsequent acidification of the purified diastereomeric salt regenerates the enantiomerically pure carboxylic acid.
Characterization
To ensure the identity and purity of the final product, a thorough characterization should be performed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should be consistent with the structure of this compound. Key signals would include a triplet and a quartet for the ethyl group, and multiplets for the cyclohexyl protons.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the carbonyls of the ester and carboxylic acid, the carbons of the ethyl group, and the carbons of the cyclohexane ring.
-
-
Optical Rotation: As a chiral molecule, the product will rotate plane-polarized light. The specific rotation should be measured and compared to literature values if available.
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the product should be determined by chiral HPLC analysis.
Safety Precautions
Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used, particularly concentrated sulfuric acid and hydrochloric acid, are corrosive and should be handled with care.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
J&K Scientific. This compound. [Link]
- Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236.
- Chen, Y., et al. (2001). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Chinese Journal of Chemistry, 19(12), 1232-1236.
-
PubChem. Diethyl cis-1,3-cyclohexanedicarboxylate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Diethyl cis-hexahydrophthalate. [Link]
- Lalonde, J. J., et al. (2000). U.S. Patent No. 6,210,956 B1. Washington, DC: U.S.
Sources
Application Notes & Protocols: (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid as a Versatile Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Cyclohexane Scaffolds
In the landscape of modern medicinal chemistry, the precise control of three-dimensional molecular architecture is paramount to achieving desired pharmacological activity and minimizing off-target effects. Chiral building blocks serve as foundational starting materials for the enantioselective synthesis of complex drug molecules.[1] The cyclohexane ring, a common motif in numerous natural products and pharmaceuticals, provides a rigid and predictable scaffold for the spatial arrangement of functional groups. When substituted with chiral centers, it allows for the exploration of specific binding interactions with biological targets.
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a bifunctional chiral building block that offers significant strategic advantages in asymmetric synthesis. Its defined stereochemistry at the C1 and C3 positions provides a robust starting point for the synthesis of enantiomerically pure compounds, eliminating the need for costly and often low-yielding chiral resolutions or asymmetric catalysis in later stages. The differential reactivity of its two carbonyl functionalities—a carboxylic acid and an ethyl ester—allows for selective chemical manipulation, making it a versatile synthon for the construction of diverse molecular frameworks.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations. We will focus on the chemoselective conversion of the carboxylic acid moiety into an amino group via the Curtius rearrangement, a powerful transformation for accessing valuable chiral amino esters and their derivatives.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol [2] |
| CAS Number | 227783-08-6[3] |
| Appearance | White to off-white solid |
| Stereochemistry | (1S, 3R) |
| Key Functional Groups | Carboxylic acid, Ethyl ester |
Core Synthetic Strategy: Chemoselective Functionalization
The synthetic utility of this compound lies in the orthogonal reactivity of its carboxylic acid and ester groups. The carboxylic acid can be selectively activated and converted into other functional groups, such as amides or, via rearrangement, amines, while the less reactive ethyl ester remains intact for subsequent transformations. This allows for a stepwise and controlled elaboration of the molecular scaffold.
A primary and highly valuable transformation is the conversion of the carboxylic acid to a protected amino group. This creates a chiral 1,3-amino ester, a key structural motif present in a variety of bioactive molecules, including Janus kinase (JAK) inhibitors and precursors to antiviral agents like oseltamivir.[1][4] The Curtius rearrangement is an excellent method for this conversion as it proceeds with retention of stereochemistry and is tolerant of a wide range of functional groups.[5]
Figure 1. Workflow for the conversion of the carboxylic acid to a protected amine.
Detailed Protocols
Protocol 1: Curtius Rearrangement for the Synthesis of (1S,3R)-ethyl 3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
This protocol details the conversion of the carboxylic acid moiety of this compound to a Boc-protected amine via a one-pot Curtius rearrangement. This transformation is a key step in leveraging this chiral building block for further synthetic applications.[5]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 227783-08-6 | 200.23 g/mol | 1.0 g (5.0 mmol) |
| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | 275.24 g/mol | 1.51 g (5.5 mmol) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 0.77 mL (5.5 mmol) |
| tert-Butanol (t-BuOH) | 75-65-0 | 74.12 g/mol | 10 mL |
| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | 20 mL |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | As needed |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 g, 5.0 mmol) and anhydrous toluene (20 mL).
-
Stir the solution at room temperature and add triethylamine (0.77 mL, 5.5 mmol) followed by the dropwise addition of diphenylphosphoryl azide (1.51 g, 5.5 mmol) over 5 minutes. Caution: Acyl azides are potentially explosive. Handle with care and use appropriate personal protective equipment.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Add tert-butanol (10 mL) to the reaction mixture.
-
Heat the reaction mixture to 85 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench with saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (1S,3R)-ethyl 3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate as a colorless oil or white solid.
Protocol 2: Amide Coupling to Synthesize a Chiral Diamide Precursor
This protocol demonstrates the selective activation of the carboxylic acid for amide bond formation, leaving the ethyl ester intact. This is a fundamental transformation for incorporating the chiral cyclohexane scaffold into peptide-like structures or other molecules requiring an amide linkage.[6]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 227783-08-6 | 200.23 g/mol | 1.0 g (5.0 mmol) |
| Benzylamine | 100-46-9 | 107.15 g/mol | 0.59 g (5.5 mmol) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 25952-53-8 | 191.70 g/mol | 1.05 g (5.5 mmol) |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 g/mol | 61 mg (0.5 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 25 mL |
| 1 M HCl | 7647-01-0 | 36.46 g/mol | As needed |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 g/mol | As needed |
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 5.0 mmol) in anhydrous dichloromethane (25 mL).
-
Add benzylamine (0.59 g, 5.5 mmol), EDC (1.05 g, 5.5 mmol), and DMAP (61 mg, 0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (25 mL) and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired amide product.
Figure 2. Divergent synthetic pathways from the chiral building block.
Applications in Drug Discovery
The chiral products derived from this compound are valuable intermediates in the synthesis of complex pharmaceutical agents.
-
Janus Kinase (JAK) Inhibitors: The 1,3-amino alcohol and diamine motifs are key structural features in a number of JAK inhibitors used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[7][8] The defined stereochemistry of the cyclohexane backbone allows for precise positioning of substituents to optimize binding to the kinase active site.
-
Antiviral Agents: The synthesis of neuraminidase inhibitors, such as oseltamivir, relies on a highly functionalized chiral cyclohexane core.[9] While the commercial synthesis of oseltamivir starts from shikimic acid, the use of alternative chiral building blocks like this compound can provide access to novel analogs for structure-activity relationship (SAR) studies.
-
GPCR Modulators: The rigid cyclohexane scaffold is also useful for the synthesis of ligands for G-protein coupled receptors (GPCRs), where the spatial orientation of pharmacophoric groups is critical for receptor activation or antagonism.
Conclusion
This compound is a highly valuable and versatile chiral building block for asymmetric synthesis. Its pre-defined stereochemistry and orthogonally reactive functional groups provide a reliable and efficient entry point for the construction of complex, enantiomerically pure molecules. The protocols detailed herein for the chemoselective transformation of the carboxylic acid moiety demonstrate its utility in accessing key chiral intermediates for drug discovery and development. By leveraging this building block, researchers can streamline synthetic routes, avoid challenging stereoselective steps, and accelerate the discovery of new therapeutic agents.
References
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]
-
Oseltamivir total synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
PubChem. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. Retrieved from [Link]
-
3ASenrise. Organic Chemistry. Retrieved from [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Curtius rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
-
ResearchGate. The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]
-
PubChem. (1R,3S)-3-(Ethoxycarbonyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]
-
Roche synthesis of oseltamivir. (n.d.). Retrieved from [Link]
-
Portal de la Investigación. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]
-
National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
IISTE.org. Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Retrieved from [Link]
-
OUCI. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]
-
PubMed. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]
-
ResearchGate. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ChemRxiv. ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. Retrieved from [Link]
-
National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]
-
PubMed. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Retrieved from [Link]
- Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
YouTube. mechanism of amide formation with DCC. Retrieved from [Link]
-
The MJA Lab. Green Chemistry. Retrieved from [Link]
-
PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]
Sources
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 227783-08-6|this compound|BLD Pharm [bldpharm.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
Application Notes and Protocols: (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a valuable chiral building block in the field of asymmetric synthesis.[1][2][3] Its rigid, stereochemically defined cis-1,3-disubstituted cyclohexane framework makes it an ideal starting material for the synthesis of complex, enantiomerically pure molecules. This is particularly relevant in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. The presence of two distinct functional groups, a carboxylic acid and an ester, allows for selective chemical transformations, further enhancing its synthetic utility. This document provides an in-depth guide to the synthesis and applications of this versatile compound, complete with detailed protocols and scientific rationale.
Enzymatic Synthesis: A Green and Efficient Approach
The synthesis of this compound is most effectively achieved through the enzymatic desymmetrization of a prochiral starting material, diethyl cis-1,3-cyclohexanedicarboxylate. This biocatalytic approach offers high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry.
Mechanism of Enzymatic Desymmetrization
The process relies on the enantioselective hydrolysis of one of the two ester groups of the meso-diester by a lipase. The enzyme's chiral active site preferentially accommodates one of the two enantiotopic ethoxycarbonyl groups, leading to the formation of the (1S,3R)-monoester with high enantiomeric excess (ee).
Caption: Enzymatic desymmetrization of a prochiral diester.
Protocol for Enzymatic Synthesis of this compound
This protocol is adapted from a patented method and provides a reliable route to the target compound.[4]
Materials:
-
Diethyl cis-1,3-cyclohexanedicarboxylate
-
Lipase PS-30 from Pseudomonas cepacia
-
Phosphate buffer (pH 7.0)
-
1 N Sodium hydroxide (NaOH) solution
-
3 N Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine diethyl cis-1,3-cyclohexanedicarboxylate (5 mmol) with pH 7 aqueous phosphate buffer (20 g).
-
pH Adjustment: Adjust the pH of the mixture to 7.0 using 1 N NaOH.
-
Enzyme Addition: Add Lipase PS-30 (200 mg) to the mixture to initiate the hydrolysis.
-
Reaction Monitoring: Maintain a constant pH of 7.0 by the automated addition of 1 N NaOH. The consumption of NaOH is indicative of the liberation of the carboxylic acid and thus the progress of the reaction. Continue the reaction for approximately 48 hours or until the uptake of base ceases.
-
Work-up:
-
Add Celite (200 mg) to the reaction mixture and stir thoroughly.
-
Filter the mixture and wash the precipitate with water and ethyl acetate.
-
Separate the layers of the filtrate.
-
Acidify the aqueous layer to pH 1 with 3 N HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
-
Purification: Remove the solvent under reduced pressure to yield this compound.
-
Analysis: Determine the enantiomeric excess of the product by chiral capillary gas chromatography (e.g., using a Cyclodex-B column).
Data Summary:
| Lipase | % ee of (1S,3R)-isomer |
| Lipase PS-30 | 96% |
| Lipase AY-30 | 83:17 (in favor of the other enantiomer) |
| Porcine pancreatic lipase (PPL) | 66% |
Data adapted from US Patent 6,210,956 B1. The enantiomeric excess can vary based on the specific enzyme batch and reaction conditions.[4]
Applications in Asymmetric Synthesis
Chiral Precursor for Non-natural Amino Acids
This compound is a valuable precursor for the synthesis of optically active non-natural amino acids, such as derivatives of 3-aminocyclohexanecarboxylic acid.[5] These amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity.
Synthetic Pathway to (1R,3S)-3-Amino-1-cyclohexanecarboxylic acid:
A key transformation in this synthetic route is the conversion of the carboxylic acid moiety into an amine, which can be achieved through a modified Curtius-type rearrangement.[5]
Caption: Synthetic pathway to a chiral amino acid derivative.
Protocol for a Modified Curtius Rearrangement:
This representative protocol illustrates the conversion of the carboxylic acid to a protected amine.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous toluene in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Base Addition: Add triethylamine to the solution.
-
Azide Addition: Add diphenylphosphoryl azide dropwise to the stirred solution at room temperature.
-
Isocyanate Formation: Heat the reaction mixture to reflux. The carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate with the loss of nitrogen gas.
-
Carbamate Formation: Add tert-butanol to the reaction mixture to trap the in situ generated isocyanate, forming the N-Boc protected amino ester.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and perform a standard aqueous work-up. Purify the resulting N-Boc protected amino ester by column chromatography.
Potential as a Chiral Resolving Agent
The carboxylic acid functionality of this compound allows it to be used as a chiral resolving agent for the separation of racemic mixtures of amines and alcohols.[6][7] The principle of this application lies in the formation of diastereomeric salts upon reaction with a racemic base. These diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the acid and base from the separated diastereomers yields the enantiomerically pure compounds.
Workflow for Chiral Resolution:
Caption: Workflow for chiral resolution using a resolving agent.
Conclusion
This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its efficient, enantioselective synthesis via enzymatic desymmetrization makes it a readily accessible starting material. Its utility as a precursor for non-natural amino acids and its potential as a chiral resolving agent underscore its importance in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries. The protocols and applications detailed in this guide provide a solid foundation for researchers and scientists to leverage the synthetic potential of this important chiral compound.
References
- Google Patents. (2001). US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
-
PubChem. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. Available at: [Link]
- Journal of Chemical and Pharmaceutical Research. (2013).
-
Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. (2020). Available at: [Link]
-
ResearchGate. (2004). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Available at: [Link]
-
PubMed. (1997). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Available at: [Link]
-
Pharmaffiliates. (1S,3R,4R)-4-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid. Available at: [Link]
- Google Patents. (2020). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
- Google Patents. (2007). US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
-
MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]
-
Pharmaffiliates. Ethyl (1S,3R,4R)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate. Available at: [Link]
-
National Institutes of Health. (2022). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Available at: [Link]
-
Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2022). Available at: [Link]
-
ResearchGate. (2012). 9.3 Industrial Applications of Asymmetric Synthesis: Asymmetric Synthesis as an Enabler of Green Chemistry. Available at: [Link]
-
ResearchGate. (2017). Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid. Available at: [Link]
Sources
- 1. 227783-08-6|this compound|BLD Pharm [bldpharm.com]
- 2. (Chiral Building Blocks) | BLDpharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Note: Chiral Resolution of Racemic Amines Using (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Enantiomeric Purity
In the pharmaceutical industry, the three-dimensional structure of a drug molecule is intrinsically linked to its biological activity.[1][2] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, antagonistic, or even toxic (the distomer).[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly advocate for the development of single-enantiomer drugs to maximize therapeutic efficacy and patient safety.[2][4]
While asymmetric synthesis provides a direct route to a single enantiomer, classical chiral resolution remains a robust, scalable, and often preferred method for obtaining enantiomerically pure compounds, especially during drug discovery and early development.[1][5] Among the various resolution techniques, the formation of diastereomeric salts followed by fractional crystallization is a cornerstone method.[6][7][8] This technique leverages a fundamental principle of stereochemistry: while enantiomers share identical physical properties (e.g., solubility, melting point), diastereomers do not.[9][10] By reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent (a chiral acid or base), a pair of diastereomeric salts is formed. These salts, having different solubilities, can then be separated by conventional methods like fractional crystallization.[6][11][12]
This guide provides a detailed protocol for the chiral resolution of racemic amines using the novel and effective resolving agent, (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid .
The Resolving Agent: this compound
This compound (CAS No. 227783-08-6) is a chiral dicarboxylic acid monoester.[13][14] Its structure incorporates a rigid cyclohexane backbone which, along with the two distinct functional groups (a carboxylic acid and an ester), provides the necessary stereochemical information and interaction points to effectively discriminate between the two enantiomers of a racemic base.
Key Properties:
-
Molecular Formula: C₁₀H₁₆O₄[13]
-
Molecular Weight: 200.23 g/mol [13]
-
Chiral Purity: High enantiomeric purity is achievable through its synthesis, often involving enzyme-catalyzed desymmetrization of a prochiral diester precursor, which ensures the resolving agent itself does not contaminate the final product with its own enantiomer.[15][16]
-
Functionality: The carboxylic acid moiety readily forms salts with basic compounds like amines, which is the basis for the resolution process.
The selection of a resolving agent is the most critical step in developing a successful resolution process.[5] An ideal agent should be readily available in high enantiomeric purity, inexpensive, and easily recoverable for recycling. This compound meets these criteria, making it a valuable tool for pharmaceutical development.
Principle of Resolution via Diastereomeric Salt Formation
The core principle involves converting a pair of enantiomers into a pair of diastereomers, which can then be separated. When a racemic amine, (R/S)-Amine, is reacted with the enantiopure resolving agent, (1S,3R)-Acid, two diastereomeric salts are formed in solution.
-
(R)-Amine + (1S,3R)-Acid → Salt 1: [(R)-Amine:(1S,3R)-Acid]
-
(S)-Amine + (1S,3R)-Acid → Salt 2: [(S)-Amine:(1S,3R)-Acid]
These two salts, (R, 1S, 3R) and (S, 1S, 3R), are not mirror images of each other; they are diastereomers. This diastereomeric relationship results in different crystal lattice energies and, consequently, different solubilities in a given solvent system.[11][17] Through careful selection of solvents and temperature control, one of the diastereomeric salts (the less soluble one) can be selectively crystallized from the solution, while the other remains dissolved.
Caption: Formation of diastereomeric salts from a racemic amine.
Experimental Workflow and Protocols
The overall process is a multi-step workflow designed to isolate one enantiomer with high purity.
Caption: General workflow for chiral resolution.
Protocol 4.1: Diastereomeric Salt Formation & Crystallization
This protocol describes the resolution of a model racemic amine. Note: The optimal solvent system and temperatures are highly substrate-dependent and require screening.[5][18]
Materials:
-
Racemic Amine (10.0 mmol)
-
This compound (10.0 mmol, 1.0 eq)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Crystallization vessel
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a suitable flask, dissolve 10.0 mmol of the racemic amine and 10.0 mmol of this compound in a minimal amount of warm methanol (e.g., 20-30 mL). Stir until all solids are completely dissolved, indicating salt formation.
-
Causality: Using a polar solvent like methanol ensures that both resulting diastereomeric salts are fully solvated, creating a homogeneous solution from which selective crystallization can occur. An equimolar ratio is a common starting point.[18]
-
-
Induce Crystallization: Slowly add a less polar co-solvent, such as ethyl acetate, to the warm solution until slight turbidity persists.
-
Causality: The addition of an anti-solvent reduces the overall polarity of the solvent system, decreasing the solubility of both diastereomeric salts. The key to resolution is that the solubility of one salt will decrease more significantly, allowing it to crystallize preferentially.[6]
-
-
Cooling and Maturation: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) for 12-24 hours. Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity.
-
Causality: Solubility is temperature-dependent. Slow cooling prevents the rapid precipitation of both diastereomers and favors the growth of crystals of the less soluble salt.[7]
-
-
Isolation: Collect the resulting crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals sparingly with a cold solvent mixture (e.g., 1:4 Methanol/Ethyl Acetate) to remove residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated crystals under vacuum to a constant weight. This solid is the enriched diastereomeric salt.
Protocol 4.2: Liberation of the Enriched Amine
This step breaks the ionic bond of the salt to recover the desired amine enantiomer.
Materials:
-
Isolated Diastereomeric Salt (from Protocol 4.1)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Separatory funnel
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Dissociation: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent like DCM.[6]
-
Basification: Add 1 M NaOH solution dropwise while stirring until the aqueous layer is basic (pH > 10). This deprotonates the amine and protonates the resolving agent's carboxylate, breaking the salt.
-
Causality: The strong base (OH⁻) abstracts the proton from the ammonium salt, regenerating the free amine, which is soluble in the organic layer. The chiral acid becomes a water-soluble sodium salt.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent (Optional but Recommended): The aqueous layer can be acidified with HCl to pH < 2 to precipitate the this compound, which can be recovered by filtration or extraction, dried, and reused.
Analysis and Characterization
Determining the success of the resolution requires quantifying the enantiomeric composition of the final product. This is expressed as enantiomeric excess (% ee) .[19]
% ee = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| * 100
Protocol 5.1: Chiral HPLC Analysis
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining % ee.[20][21] CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation.[20]
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Column: Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of amines.[22][23]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[21] Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution for amines.[24]
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the resolved amine (approx. 1 mg/mL) in the mobile phase. Also, prepare a solution of the starting racemic amine as a reference.
-
Method Development: Inject the racemic sample to confirm that the method separates the two enantiomers into distinct peaks. Optimize the mobile phase composition (ratio of alcohol to hexane) to achieve baseline resolution (Rs > 1.5).
-
Quantification: Inject the resolved amine sample. Integrate the peak areas for both the major and minor enantiomers.
-
Calculation: Calculate the % ee using the peak areas: % ee = |(Area_major - Area_minor)| / |(Area_major + Area_minor)| * 100.
Protocol 5.2: Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral sample.[25] While HPLC is superior for accurate % ee determination, polarimetry provides a quick confirmation of optical activity and can be used to calculate % ee if the specific rotation of the pure enantiomer is known.[26][27]
Procedure:
-
Prepare a solution of the resolved amine of known concentration (c, in g/mL) in a specified solvent.
-
Measure the observed optical rotation (α) using a polarimeter with a cell of a known path length (l, in dm).
-
Calculate the specific rotation [α]: [α] = α / (c * l).
-
Calculate the optical purity (which is equivalent to % ee): % ee = ([α]_observed / [α]_max) * 100, where [α]_max is the specific rotation of the enantiomerically pure substance.[19]
Expected Results & Data Summary
The efficiency of a chiral resolution is judged by the yield and the enantiomeric excess (% ee) of the isolated product. The results are highly dependent on the specific amine and the optimization of the crystallization conditions.
| Parameter | Typical Range | Comments |
| Yield (of one enantiomer) | 30 - 45% | Theoretical maximum is 50%. Yields can be improved by recycling the unwanted enantiomer.[8][28] |
| Enantiomeric Excess (% ee) | >95% | A successful resolution should yield high enantiomeric purity. May require recrystallization to improve. |
| Diastereomeric Purity | >98% | Purity of the isolated salt before liberation of the free amine. |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363.
- Industrial & Engineering Chemistry Research. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2019). 6.
- PubMed. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs.
- LCGC International. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Leah4sci. (2025).
- UCL Discovery. (2010).
- National Institutes of Health (NIH). (2017).
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- University of Bath. (n.d.).
- Yakhak Hoeji. (2021).
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.
- Chemistry LibreTexts. (2019). 5.5 Polarimetry.
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chemistry LibreTexts. (2021). 19.
- Benchchem. (n.d.).
- ResearchGate. (2025).
- University of Leeds. (n.d.).
- Wikipedia. (n.d.). Chiral resolution.
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid.
- BLDpharm. (n.d.). 227783-08-6|this compound.
- PubMed. (n.d.). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid.
- Google Patents. (n.d.).
- ScienceDirect. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly.
- ResearchGate. (2025). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- Organic Syntheses. (n.d.).
- PubMed. (2002).
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- TCI Chemicals. (n.d.).
Sources
- 1. Preparative Scale Resolution of Enantiomers Enables Accelerated Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirset.com [ijirset.com]
- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 227783-08-6|this compound|BLD Pharm [bldpharm.com]
- 15. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. mdpi.com [mdpi.com]
- 21. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of enantiomeric excess [ch.ic.ac.uk]
- 28. rsc.org [rsc.org]
Application Note: A Robust HPLC-UV Method for the Chiral Analysis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Abstract
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril.[1][2] The described method utilizes a chiral stationary phase to achieve the separation of the (1S,3R) and (1R,3S) enantiomers, ensuring the stereochemical purity of this critical synthetic precursor. The protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide from sample preparation to data analysis.
Introduction
This compound is a chiral molecule whose stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient, Trandolapril.[1][2] Enantiomeric impurities can have different pharmacological or toxicological profiles, necessitating their stringent control during the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of chiral compounds.[3][4] This application note presents a validated chiral HPLC method that provides excellent resolution and sensitivity for the analysis of this compound.
The causality behind the experimental choices lies in the need for a method that is not only accurate and precise but also robust and transferable. The selection of a polysaccharide-based chiral stationary phase is based on its broad applicability in separating a wide range of chiral molecules, including carboxylic acid derivatives.[5] The mobile phase composition is optimized to achieve a balance between resolution and analysis time.
Experimental
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).
-
Reference Standard: this compound (purity ≥98%).[6]
-
Racemic Standard: A mixture of (1S,3R) and (1R,3S)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation.
| Parameter | Condition |
| Column | Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 20 minutes |
The choice of a mobile phase consisting of n-Hexane and Isopropanol is common for normal-phase chiral separations on polysaccharide-based columns.[5] The addition of a small amount of Trifluoroacetic acid helps to improve peak shape and reduce tailing of the acidic analyte. A detection wavelength of 210 nm is selected for optimal sensitivity, as carboxylic acids and esters typically exhibit strong absorbance in the low UV region.[1][7]
Standard and Sample Preparation
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Racemic Standard Solution (0.5 mg/mL): Prepare a solution of the racemic mixture in the mobile phase at a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.5 mg/mL in the mobile phase.
Analytical Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Study on Synthesis of Trandolapril [journal11.magtechjournal.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 001chemical.com [001chemical.com]
- 7. A Validated UPLC Method Used for the Determination of Trandolapri...: Ingenta Connect [ingentaconnect.com]
Comprehensive NMR Spectroscopic Analysis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid: A Guide to Structural and Stereochemical Elucidation
An Application Note for Researchers and Drug Development Professionals
Abstract
Molecular Structure and Stereochemical Considerations
The target molecule, (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid, possesses two stereocenters at the C1 and C3 positions of the cyclohexane ring. The (1S,3R) designation defines a trans relationship between the carboxylic acid and ethoxycarbonyl substituents. In solution, the cyclohexane ring predominantly adopts a chair conformation to minimize torsional and steric strain. This results in two possible chair conformers that are in dynamic equilibrium.
For a trans-1,3-disubstituted cyclohexane, the lowest energy conformation is typically the one where the larger substituent occupies the more spacious equatorial position. In this case, the ethoxycarbonyl group is sterically bulkier than the carboxylic acid group. Therefore, Conformer A, with the ethoxycarbonyl group in the equatorial position and the carboxylic acid group in the axial position, is expected to be the major contributor to the conformational equilibrium. The determination of this predominant conformation is a key objective of the NMR analysis.
Caption: Numbering scheme for NMR assignments.
Core Principles of NMR Experiments for Structural Analysis
A multi-faceted NMR approach is required for complete structural assignment. Each experiment provides a unique piece of the molecular puzzle.
-
¹H NMR (Proton NMR): Provides information on the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and splitting patterns (J-coupling), which reveals the number of neighboring protons.[1]
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.[3]
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). This is fundamental for tracing proton connectivity within the cyclohexane ring and the ethyl substituent.[1][4]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (¹J C-H coupling). It is the primary method for assigning carbon resonances based on their known proton assignments.[1][3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J C-H coupling). It is essential for identifying quaternary carbons (which have no attached protons) and piecing together molecular fragments.[3][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which rely on through-bond coupling, NOESY detects correlations between protons that are close in space (typically <5 Å), regardless of whether they are bonded.[1][3] This is the definitive experiment for determining relative stereochemistry and conformational preferences by observing through-space dipolar interactions.
Experimental Protocols
The following protocols are designed for a comprehensive analysis on a modern NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectra.[6] A homogeneous solution free of particulate matter is essential for achieving high-resolution data.[7]
Protocol:
-
Weighing: Accurately weigh 15-25 mg of this compound. This concentration is a robust choice for achieving good signal-to-noise in both ¹H and more demanding 2D experiments like HMBC and NOESY within a reasonable time frame.[7]
-
Solvent Selection:
-
Initial Choice (CDCl₃): Deuterated chloroform (CDCl₃) is an excellent starting solvent as it dissolves a wide range of organic molecules and has a low boiling point for easy sample recovery.[8]
-
Alternative (DMSO-d₆): The carboxylic acid proton (-COOH) signal is often broad and may exchange with residual water in CDCl₃, making it difficult to observe.[9][10] If this proton is of key interest, using DMSO-d₆ is recommended as it forms stronger hydrogen bonds, slowing down the exchange rate and resulting in a sharper, more easily identifiable signal.[11]
-
-
Dissolution: Transfer the solid into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] Gently vortex or swirl the vial until the sample is completely dissolved. Preparing the sample in a separate vial ensures complete dissolution before transfer to the NMR tube.[12]
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube. This filtration step removes any dust or microparticulates that can degrade spectral quality.[6]
-
Final Check: The sample height in the tube should be between 4-5 cm to ensure it is correctly positioned within the spectrometer's detection coil.[7] Cap the NMR tube securely.
NMR Data Acquisition Workflow
The logical flow of experiments is crucial for efficient structural elucidation. Start with rapid 1D experiments for an initial assessment, followed by 2D experiments to build the complete structural picture.
Caption: Recommended workflow for NMR data acquisition.
Typical Spectrometer Parameters (400 MHz):
-
¹H NMR: Acquisition time ~2-3 s, relaxation delay 2 s, 16-32 scans.
-
¹³C NMR: Spectral width ~220 ppm, relaxation delay 2 s, 1024 or more scans.
-
COSY: 256-512 increments in the indirect dimension, 8-16 scans per increment.
-
HSQC: Optimized for ¹J(CH) ≈ 145 Hz, 128-256 increments, 8-16 scans per increment.
-
HMBC: Optimized for long-range coupling of 8 Hz, 256-512 increments, 16-32 scans per increment.
-
NOESY: Mixing time of 500-800 ms, 256-512 increments, 16-32 scans per increment.
Spectral Analysis and Interpretation
The following is a predictive analysis based on established chemical shift principles and data from structurally related compounds.[13][14][15]
¹H NMR Spectrum Analysis
-
Carboxylic Acid (H-O₂): A broad singlet is expected in the δ 10-12 ppm region.[10][16] Its integration will be 1H, and it will disappear upon adding a drop of D₂O to the sample.
-
Ethyl Group (H9, H10): The methylene protons (H9, -O-CH₂ -CH₃) will appear as a quartet around δ 4.1 ppm due to coupling with the three H10 protons. The methyl protons (H10, -O-CH₂-CH₃ ) will be an upfield triplet at δ 1.2 ppm, coupled to the two H9 protons.
-
Methine Protons (H1, H3): These protons are attached to carbons bearing electron-withdrawing groups and will be the most downfield of the ring protons, likely in the δ 2.3-2.8 ppm range. Their multiplicity will be complex due to multiple couplings with neighboring CH₂ groups.
-
Methylene Protons (H2, H4, H5, H6): These 8 protons will resonate in the crowded upfield region of δ 1.2-2.2 ppm. A key feature of the cyclohexane chair is the chemical shift difference between axial and equatorial protons on the same carbon.[17] Equatorial protons are typically deshielded (further downfield) relative to their axial counterparts.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbons (C7, C8): Two signals are expected in the δ 170-185 ppm range, corresponding to the carboxylic acid and ester carbonyls.[16][18]
-
Ethyl Group (C9, C10): The methylene carbon (C9, -C H₂-O) will be around δ 60-62 ppm, while the methyl carbon (C10) will be much further upfield at δ ~14 ppm.
-
Methine Carbons (C1, C3): These carbons, being attached to the substituents, will be deshielded relative to the other ring carbons, likely appearing in the δ 40-45 ppm range.[13]
-
Methylene Carbons (C2, C4, C5, C6): These will appear in the δ 25-35 ppm range.[19] The specific chemical shifts are sensitive to the conformation of the ring.[20]
2D NMR Correlation Analysis
Caption: Expected key COSY and HMBC correlations.
-
COSY: Will establish the connectivity of the entire spin system. A strong cross-peak between H9 and H10 will confirm the ethyl group. A chain of correlations will be observed connecting H1 -> H2 -> H3 -> H4 -> H5 -> H6 -> H1, allowing for the sequential assignment of all ring protons.
-
HSQC: Provides the definitive H-C one-bond correlations. For example, the proton signal at δ ~4.1 ppm (H9) will show a cross-peak to the carbon signal at δ ~61 ppm (C9). This allows for the direct assignment of all protonated carbons.
-
HMBC: This experiment validates the overall structure. Key correlations would include:
-
From the ethyl protons H9 and H10 to the ester carbonyl C8.
-
From the ring protons adjacent to the substituents (H2, H6, H4) to the carbonyl carbons (C7, C8). This confirms the attachment points of the functional groups to the ring.
-
Stereochemical Assignment using NOESY
The NOESY spectrum is the final piece of the puzzle, confirming the trans configuration and the predicted chair conformation (Conformer A).
Expected NOE Correlations for Conformer A (Equatorial Ester, Axial Acid):
-
Identifying Axial/Equatorial Protons: The axial proton at C1 (H1ax) should show strong NOE cross-peaks to the other axial protons on the same side of the ring, specifically H3ax and H5ax. These 1,3-diaxial interactions are characteristic of a chair conformation.
-
Confirming Substituent Positions:
-
The methine proton at C3 (H3ax) is axial. It should show strong spatial correlations to the other axial protons (H1ax, H5ax).
-
The methine proton at C1 (H1eq) is equatorial. It should show NOEs to the adjacent axial and equatorial protons at C2 and C6 (H2ax, H2eq, H6ax, H6eq).
-
-
Final Validation: The absence of an NOE between H1 and H3 would strongly support the trans relationship, while its presence would indicate a cis arrangement. The pattern of 1,3-diaxial NOEs will provide definitive proof of the chair conformation and the axial/equatorial placement of the substituents.
Data Summary
The following table summarizes the predicted NMR data for the major conformer of this compound. Experimental values should be filled in upon data acquisition.
| Atom Number | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | Key 2D Correlations (H to...) |
| 1 | ~2.4 | m | ~42 | COSY: H2, H6; HMBC: C7, C3, C5 |
| 2 | 1.5 - 2.1 | m | ~32 | COSY: H1, H3; HMBC: C4, C1 |
| 3 | ~2.6 | m | ~43 | COSY: H2, H4; HMBC: C8, C1, C5 |
| 4 | 1.3 - 2.0 | m | ~28 | COSY: H3, H5; HMBC: C2, C6 |
| 5 | 1.3 - 2.0 | m | ~29 | COSY: H4, H6; HMBC: C1, C3 |
| 6 | 1.5 - 2.1 | m | ~33 | COSY: H1, H5; HMBC: C2, C4 |
| 7 (C=O) | - | - | ~180 | HMBC: H1, H2, H6 |
| 8 (C=O) | - | - | ~175 | HMBC: H3, H2, H4, H9 |
| 9 (-OCH₂-) | ~4.1 | q | ~61 | COSY: H10; HMBC: C8, C10 |
| 10 (-CH₃) | ~1.2 | t | ~14 | COSY: H9; HMBC: C9 |
| -COOH | ~12.0 | br s | - | - |
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a complete and unambiguous method for the structural and stereochemical characterization of this compound. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently assign every proton and carbon signal, map the covalent bonding framework, and determine the predominant solution-state conformation and relative stereochemistry of the molecule. This level of analytical rigor is indispensable for applications in drug discovery, process development, and quality control.
References
- Vertex AI Search. (n.d.). Advanced Nmr Techniques Organic.
- Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes.
- NMR-Bio. (2025, May 23). NMR sample preparation guidelines.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- BLDpharm. (n.d.). This compound. CAS No. 227783-08-6.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
- UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- Harned Research Group. (n.d.). NMR and Stereochemistry.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
- ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- Chemistry LibreTexts. (n.d.). Carboxylic acid NMR.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PubChem. (n.d.). 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. CID 22008196.
- Biological Magnetic Resonance Bank. (n.d.). Cyclohexanecarboxylic Acid. BMRB entry bmse000546.
- SpectraBase. (n.d.). Cyclohexane-carboxylic Acid.
- ChemicalBook. (n.d.). Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1,1-CYCLOHEXANEDICARBOXYLIC ACID DIETHYL ESTER(1139-13-5) 1H NMR spectrum.
-
NIH. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved January 21, 2026, from [Link]
- PubChem. (n.d.). 1,3-Diethyl cyclohexane-1,3-dicarboxylate. CID 143870.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342).
- Pharmaffiliates. (n.d.). (1S,3R,4R)-4-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic Acid. CAS No. 2081883-48-7.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Sigma-Aldrich. (n.d.). (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid. CAS No. 222530-39-4.
- Sci-Hub. (n.d.). A carbon-13 cp/mas NMR investigation of the conformation of substituted cyclohexanes in thiourea inclusion compounds.
- ChemicalBook. (n.d.). CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 13C NMR spectrum.
- University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters.
- Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
Sources
- 1. fiveable.me [fiveable.me]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. organomation.com [organomation.com]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. bmse000546 Cyclohexanecarboxylic Acid at BMRB [bmrb.io]
- 14. spectrabase.com [spectrabase.com]
- 15. 1,3-Diethyl cyclohexane-1,3-dicarboxylate | C12H20O4 | CID 143870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. Sci-Hub. A carbon-13 cp/mas NMR investigation of the conformation of substituted cyclohexanes in thiourea inclusion compounds / Chemical Physics Letters, 1986 [sci-hub.box]
large-scale synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
An Application Note for the Large-Scale Synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Introduction
This compound is a crucial chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and improve survival after myocardial infarction.[1][2][3] The stereochemistry of this intermediate is critical for the pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, a robust, scalable, and stereoselective synthesis is paramount for industrial production.
This application note provides a detailed protocol for the . The described methodology is founded on the principles of green chemistry, employing an enzymatic desymmetrization strategy that ensures high enantiomeric purity under mild conditions, making it suitable for industrial application.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway involves a two-stage process. The first stage is the preparation of the prochiral substrate, diethyl cis-1,3-cyclohexanedicarboxylate, from an inexpensive mixture of cis/trans 1,3-cyclohexanedicarboxylic acid. The second, and key, stage is the asymmetric hydrolysis of this diester using a lipase to selectively yield the desired (1S,3R) monoester.
Causality Behind Experimental Choices:
-
Starting Material: Utilizing a common mixture of cis and trans 1,3-cyclohexanedicarboxylic acid is cost-effective. The conversion to the cis-anhydride purifies the required isomer, as the trans isomer does not readily form a cyclic anhydride.[4]
-
Enzymatic Desymmetrization: This method is superior to classical chemical resolution for large-scale synthesis. Lipases, such as that from Pseudomonas cepacia (Lipase PS-30), operate with exquisite stereoselectivity, selectively hydrolyzing the pro-R ester group of the meso-diester.[4] This avoids the need for stoichiometric amounts of expensive chiral resolving agents and complex separation of diastereomeric salts.[5] The reaction proceeds under mild, aqueous conditions (neutral pH, ambient temperature), which reduces energy consumption and the need for harsh reagents, aligning with green chemistry principles.
The overall workflow is designed to be a self-validating system. The progress of the enzymatic hydrolysis is monitored by the consumption of base required to maintain a constant pH, providing a clear endpoint for the reaction. Final product purity and enantiomeric excess are confirmed using standard analytical techniques, ensuring the process yields material of the required quality for subsequent pharmaceutical synthesis.
Process Visualization
Overall Synthetic Workflow
Caption: Synthetic route from mixed isomers to the final chiral product.
Enzymatic Desymmetrization Step
Caption: Lipase-catalyzed selective hydrolysis of the prochiral diester.
Quantitative Data Summary
| Parameter | Stage 1: Anhydride Formation | Stage 2: Diester Formation | Stage 3: Enzymatic Hydrolysis |
| Key Starting Material | 1,3-Cyclohexanedicarboxylic acid | cis-Anhydride (1) | Diethyl cis-dicarboxylate (2) |
| Key Reagent | Acetic Anhydride | Anhydrous Ethanol | Lipase PS-30 |
| Solvent | None (reagent is solvent) | Toluene (optional) | pH 7 Phosphate Buffer |
| Temperature | Reflux (~140°C) | Reflux (~80-110°C) | Ambient (~25-30°C) |
| Reaction Time | ~5 hours | ~4-6 hours | ~48 hours (or until base uptake ceases) |
| Typical Molar Ratio | 1 eq. Acid : 7.3 eq. Acetic Anh. | 1 eq. Anhydride : excess EtOH | Substrate:Enzyme (w/w) ~5.7:1 |
| Expected Yield | >90% | >95% | ~40-45% (theoretical max 50%) |
| Expected Purity (ee) | N/A | N/A | >98% |
Detailed Experimental Protocols
Part A: Preparation of cis-1,3-Cyclohexanedicarboxylic Anhydride (1)
-
Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 1,3-cyclohexanedicarboxylic acid (mixture of cis and trans isomers, 1.0 eq, e.g., 20 kg).
-
Reagent Addition: Add acetic anhydride (7.3 eq, e.g., 80 L) to the reactor.
-
Reaction: Heat the slurry to reflux (pot temperature ~140°C). The mixture will become a homogeneous solution. Maintain reflux for 5 hours.
-
Solvent Removal: After the reaction is complete, reconfigure the reactor for distillation. Remove acetic acid and excess acetic anhydride by distillation, gradually increasing the pot temperature to 200°C.
-
Crystallization & Isolation: Cool the residue to ambient temperature, which will cause it to solidify. Add hot toluene (e.g., 40 L) to dissolve the crude product, followed by the addition of heptane (e.g., 40 L) to induce crystallization. Cool the mixture to 4°C and hold for 2-4 hours.
-
Drying: Filter the precipitated solid, wash the cake with cold heptane, and dry under vacuum at 50°C to a constant weight. This yields the cis-anhydride 1 .[4]
Part B: Preparation of Diethyl cis-1,3-Cyclohexanedicarboxylate (2)
-
Reactor Setup: Charge a clean, dry reactor with the cis-anhydride 1 (1.0 eq) and anhydrous ethanol (excess, e.g., 10 volumes).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC until the anhydride is fully consumed.
-
Work-up: Cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Reduce the volume by distilling off the excess ethanol.
-
Extraction: Add water and a water-immiscible solvent like ethyl acetate. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the organic phase under reduced pressure to yield the crude diethyl ester 2 . This material is typically of sufficient purity for the next step without further purification.
Part C: Enzymatic Hydrolysis to this compound (3)
-
Reactor Setup: To a jacketed reactor equipped with a pH probe and an automated titrator, add pH 7 aqueous phosphate buffer (e.g., 20 L per 1.14 kg of substrate).
-
Substrate Addition: Add diethyl cis-1,3-cyclohexanedicarboxylate 2 (1.0 eq, e.g., 1.14 kg, 5 mmol scale reference).[4]
-
pH Adjustment: Stir the mixture and ensure the pH is stable at 7.0.
-
Enzyme Addition: Add Lipase PS-30 from Pseudomonas cepacia (e.g., 200 g).[4]
-
Controlled Hydrolysis: Begin the hydrolysis, maintaining the temperature at 25-30°C. The reaction will liberate carboxylic acid, causing the pH to drop. The automated titrator should be set to add 1.0 N NaOH solution to maintain the pH precisely at 7.0.
-
Monitoring & Completion: The reaction is complete when the uptake of NaOH ceases, which typically occurs after approximately 48 hours. This indicates that the hydrolysis has stopped, usually after ~50% conversion.[4]
-
Enzyme Removal: Filter the reaction mixture through a pad of celite to remove the immobilized enzyme. The enzyme can potentially be recovered, washed, and reused.
-
Product Isolation:
-
Transfer the filtrate to a separation vessel. Wash the aqueous layer with a solvent like methyl t-butyl ether (MTBE) to remove any unreacted diester 2 .
-
Acidify the aqueous layer to pH 2-3 with cold 3N HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Final Product: Concentrate the filtrate under reduced pressure to yield this compound 3 as an oil or low-melting solid.
Quality Control and Validation
-
In-Process Control: The primary control is the automated titration during the enzymatic step. The total volume of NaOH consumed should correspond to approximately 50% hydrolysis of the starting diester.
-
Final Product Analysis:
-
Structure: Confirm the chemical structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Purity: Assess chemical purity using GC or HPLC.
-
Enantiomeric Excess (ee): This is the most critical parameter. Determine the ee by chiral HPLC analysis, often after derivatization to a corresponding amide with a chiral amine (e.g., (S)-1-phenylethylamine) to facilitate separation of the diastereomers.[6] An ee of >98% is typically required.
-
References
- Zheng, F., et al. (2008). Study on Synthesis of Trandolapril. Chinese Pharmaceutical Journal, 43(08), 632-635. [Link: https://www.cnki.com.cn/Article/CJFDTotal-ZGYX200808028.htm]
- Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. [Link: https://www.researchgate.net/publication/250186177_A_new_method_of_preparing_1R3S-3-amino-1-cyclohexane-carboxylic_acid]
- Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9636–9645. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.1c00977]
- Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Large-Scale-Synthesis-and-Modifications-of-Acid-Ripenko-Vysochyn/1329188e63084364239856f6b158866173a14a38]
- Schmalz, H.-G., et al. (2011). A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. Synfacts, 2011(10), 1098. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1261053]
- Lee, Y., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7682–7687. [Link: https://pubmed.ncbi.nlm.nih.gov/12489830/]
- Taber, D. F., & You, H. (1997). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. The Journal of Organic Chemistry, 62(5), 1373–1375. [Link: https://pubmed.ncbi.nlm.nih.gov/11671510/]
-
PubChem. (n.d.). 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]
- Wroblewski, A., et al. (2014). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Tetrahedron, 70(36), 6214-6222. [Link: https://jci.pl/publikacje/asymmetric-synthesis-of-all-four-stereoisomers-of-1-amino-3-hydroxy-cyclopentane-1-carboxylic-acid/]
- Patel, P. R., et al. (2007). Process for the synthesis of the ace inhibitor trandolapril. WO2007003947A2. [Link: https://patents.google.
- Naddaka, V., et al. (2006). Process for the preparation of intermediates of trandolapril and use thereof. US20060079698A1. [Link: https://patents.google.
- Gröger, H., et al. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. US20070197788A1. [Link: https://patents.google.
- Eder, U., et al. (1971). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Helvetica Chimica Acta, 54(6), 1896-1901. [Link: https://www.researchgate.
- Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link: https://www.rsc.
- Harada, T. (2015). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Doctoral dissertation, Kanazawa University. [Link: https://kanazawa-u.repo.nii.ac.jp/record/37968/files/d-gaku-680.pdf]
- Toda, F., et al. (2002). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination. TCI Mail, 116. [Link: https://www.tcichemicals.com/assets/brochure-pdfs/TCI_Mail_116_EN.pdf]
-
001CHEMICAL. (n.d.). This compound. Retrieved from [Link]
- Patel, M., et al. (2001). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. US6210956B1. [Link: https://patents.google.
-
PubChem. (n.d.). Trandolapril. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Study on Synthesis of Trandolapril [journal11.magtechjournal.com]
- 2. A Stereoselective Synthesis of the ACE Inhibitor Trandolapril - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. rsc.org [rsc.org]
Application Notes: (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid in the Synthesis of a Chiral GABA Analogue Precursor
Introduction: The Strategic Value of Chiral Cyclohexane Scaffolds
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid (CEA) is a chiral building block of significant interest in medicinal chemistry. Its rigid cyclohexane core, adorned with differentiated carboxylic acid and ester functionalities at the 1 and 3 positions, provides a stereochemically defined scaffold for the synthesis of complex molecular architectures. This application note details the use of CEA as a key starting material for the synthesis of (1S,3R)-3-aminocyclohexanecarboxylic acid, a conformationally restricted analogue of γ-aminobutyric acid (GABA). Such analogues are crucial in drug discovery for probing receptor-ligand interactions and developing therapeutics with improved selectivity and pharmacokinetic profiles.[1]
The primary transformation highlighted is a one-pot Curtius rearrangement, a reliable method for converting a carboxylic acid to a protected amine with retention of stereochemistry.[2][3] This is followed by a straightforward hydrolysis and deprotection sequence to yield the final amino acid.
Core Application: Synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid
The overall synthetic pathway involves two main stages:
-
Modified Curtius Rearrangement: Conversion of the carboxylic acid moiety of CEA into a tert-butoxycarbonyl (Boc)-protected amine.
-
Hydrolysis and Deprotection: Removal of the ethyl ester and the Boc protecting group to yield the final zwitterionic amino acid.
This process provides an efficient route to a valuable pharmaceutical intermediate, leveraging the stereochemical purity of the starting material.
Logical Workflow of the Synthesis
Caption: Synthetic workflow from CEA to the target amino acid.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate
This protocol details the conversion of the carboxylic acid to a Boc-protected amine via a modified Curtius rearrangement.[2] The use of diphenylphosphoryl azide (DPPA) allows for a one-pot procedure, avoiding the isolation of potentially hazardous acyl azide intermediates.[3][4]
Materials:
-
This compound (CEA)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq) to the solution, followed by tert-butanol (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution. Caution: DPPA is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected amino ester.
Protocol 2: Hydrolysis and Deprotection to (1S,3R)-3-Aminocyclohexanecarboxylic Acid
This protocol describes the final step to obtain the target amino acid.
Materials:
-
Ethyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
Acetone
-
pH meter or pH paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Place the Boc-protected amino ester (1.0 eq) in a round-bottom flask.
-
Add 6 M HCl (excess, e.g., 10-20 eq) to the flask.
-
Heat the mixture to reflux (approx. 100-110 °C) and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess HCl and water.
-
Dissolve the resulting solid residue in a minimum amount of hot deionized water.
-
Slowly add acetone to the aqueous solution until a precipitate forms.
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum to yield pure (1S,3R)-3-aminocyclohexanecarboxylic acid as a white solid. The final product exists as a zwitterion.[1]
Data Summary
| Parameter | Protocol 1 (Curtius Rearrangement) | Protocol 2 (Hydrolysis) |
| Starting Material | This compound | Ethyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate |
| Key Reagents | DPPA, t-BuOH, Et₃N | 6 M HCl |
| Solvent | Toluene | Water |
| Temperature | 80-90 °C | 100-110 °C (Reflux) |
| Typical Reaction Time | 12-24 hours | 4-8 hours |
| Product | Ethyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate | (1S,3R)-3-Aminocyclohexanecarboxylic acid |
| Typical Yield | 75-85% | >90% |
| Purification Method | Flash Chromatography | Recrystallization |
Mechanistic Insights & Causality
The Curtius Rearrangement: A Concerted, Stereoretentive Pathway
The Curtius rearrangement is a powerful transformation for the synthesis of primary amines from carboxylic acids. The reaction proceeds through an isocyanate intermediate, which is formed via the thermal decomposition of an acyl azide.[3] A key advantage of using DPPA is that it facilitates a one-pot reaction where the acyl azide is formed in situ and immediately rearranges, minimizing exposure to this potentially explosive intermediate.
The mechanism is believed to be a concerted process where the loss of dinitrogen gas occurs simultaneously with the migration of the alkyl group from the carbonyl carbon to the nitrogen atom.[3] This concerted nature is crucial as it ensures the complete retention of stereochemistry at the migrating carbon center. For the synthesis of (1S,3R)-3-aminocyclohexanecarboxylic acid, this means that the stereochemical integrity of the chiral centers in the starting material is preserved in the final product.
Sources
Application Note: High-Purity Crystallization of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Abstract
This guide provides a comprehensive overview and detailed protocols for the crystallization of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. As a key chiral building block in pharmaceutical synthesis, achieving high purity is paramount. This document explores the fundamental principles of crystallization, outlines two field-proven methodologies—Cooling Crystallization and Anti-Solvent Crystallization—and offers expert insights into troubleshooting and optimization. The protocols are designed for researchers, chemists, and process development professionals seeking a reliable, scalable, and validated approach to obtain this compound in a highly purified, crystalline form.
Introduction: The Critical Role of Purity
This compound is a bifunctional molecule containing both an ester and a carboxylic acid moiety, making it a valuable intermediate in the synthesis of complex organic molecules. The stereospecific nature of its chiral centers demands exceptional purity for subsequent synthetic steps to be successful and to meet stringent regulatory standards in drug development.
Crystallization is a powerful and economical purification technique that leverages differences in solubility to separate a target compound from impurities.[1] A well-designed crystallization process not only removes impurities but also allows for control over the crystal size, shape, and polymorphic form, which are critical downstream physical properties. This note explains the causality behind experimental choices to empower the scientist to adapt and optimize these methods.
Physicochemical Properties & Safety Considerations
A foundational understanding of the molecule's properties is essential for developing a robust crystallization process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | [2][3] |
| Molecular Formula | C₁₀H₁₆O₄ | [2][4] |
| Molecular Weight | 200.23 g/mol | [2][4] |
| Structure | Contains a carboxylic acid (polar, hydrogen-bond donor/acceptor) and an ethyl ester (moderately polar, hydrogen-bond acceptor). | |
The dual functionality dictates a moderate overall polarity, suggesting solubility in a range of organic solvents. The carboxylic acid group's solubility is highly dependent on whether it is in its protonated (R-COOH) or deprotonated (R-COO⁻) state.[5] The protocols herein assume the standard protonated form.
Safety Precautions
While a specific safety data sheet for the title compound is not universally available, data from analogous structures like cyclohexanecarboxylic acid and its derivatives indicate potential hazards.[6][7][8]
-
Hazard Profile: Assumed to cause skin and eye irritation. May cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or fumes and prevent contact with skin and eyes. Wash hands thoroughly after handling.[6]
Protocol 1: Single-Solvent Cooling Crystallization
This technique is the cornerstone of purification for solid compounds and is based on the principle that the solute has high solubility in a given solvent at elevated temperatures and low solubility at cooler temperatures.[1] The key is to prepare a saturated solution at the solvent's boiling point, from which the pure compound will crystallize upon controlled cooling.
Workflow for Cooling Crystallization
Caption: Workflow for Single-Solvent Cooling Crystallization.
Step-by-Step Methodology
Materials & Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating source (hot plate with oil/water bath)
-
Candidate solvents (e.g., Ethyl Acetate, Isopropanol, Acetone, Toluene, Heptane/Ethyl Acetate mixtures)
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Vacuum source
-
Drying oven (vacuum compatible)
Procedure:
-
Solvent Selection (The Critical First Step):
-
Place ~20-30 mg of the crude solid into several small test tubes.
-
Add a candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at room temperature.
-
Heat the tubes that show poor room-temperature solubility. A suitable solvent will fully dissolve the compound at or near its boiling point.[5]
-
Allow the clear, hot solutions to cool to room temperature, then place them in an ice bath. The ideal solvent will yield a high quantity of crystalline solid.
-
Expert Insight: The goal is to find a solvent that exhibits a large solubility differential with temperature. A mixture of solvents (e.g., ethyl acetate/heptane) can often provide this behavior when a single solvent cannot.
-
-
Dissolution:
-
Place the bulk of the crude material into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing yield.[1]
-
-
Controlled Cooling & Crystallization:
-
Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital as it allows the crystal lattice to form in an orderly manner, which selectively excludes impurities.
-
After the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.
-
-
Isolation and Washing:
-
Set up the Büchner funnel with filter paper wetted with the cold crystallization solvent.
-
Rapidly collect the crystals via vacuum filtration. Do not leave the vacuum on for an extended period, as this will pull air through the crystals, potentially evaporating the solvent and re-depositing dissolved impurities.
-
Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering impure mother liquor.
-
-
Drying:
-
Carefully transfer the crystalline solid to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all residual solvent.
-
Protocol 2: Anti-Solvent Crystallization
This method is highly effective when the compound is too soluble in most solvents even at low temperatures, or when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then inducing precipitation by adding a miscible "poor" solvent (the anti-solvent).
Workflow for Anti-Solvent Crystallization
Caption: Workflow for Anti-Solvent Addition Crystallization.
Step-by-Step Methodology
Materials & Equipment:
-
Same as Protocol 1, plus candidate anti-solvents (e.g., Heptane, Hexane, Water).
Procedure:
-
Solvent System Selection:
-
Identify a "good" solvent in which the compound is very soluble at room temperature (e.g., Ethyl Acetate, Acetone).
-
Identify a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Heptane, Hexanes).
-
Expert Insight: A common and effective pairing for moderately polar compounds is Ethyl Acetate (solvent) and Heptane (anti-solvent).
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" solvent at room temperature. Gentle warming can be used if necessary, but avoid boiling.
-
-
Anti-Solvent Addition:
-
While stirring the solution, add the anti-solvent slowly (dropwise) using a dropping funnel or pipette.
-
Continue adding the anti-solvent until you observe persistent turbidity (cloudiness). This indicates the solution has become supersaturated and nucleation has begun.
-
Trustworthiness Principle: The slow addition is a self-validating system. If added too quickly, the compound may "crash out" as an amorphous solid or oil, trapping impurities. Slow addition promotes the formation of an ordered, pure crystal lattice.
-
-
Maturation and Cooling:
-
Once turbidity is established, allow the mixture to stir at room temperature for a period (30 minutes to several hours) to allow the crystals to grow. This "maturation" step is key to improving yield and purity.
-
After maturation, cool the flask in an ice bath to ensure maximum precipitation.
-
-
Isolation, Washing, and Drying:
-
Isolate the crystals by vacuum filtration as described in Protocol 1 (Section 3.2, Step 4).
-
Wash the crystals with a small amount of a pre-chilled mixture of the solvent and anti-solvent to avoid dissolving the product.
-
Dry the pure crystals to a constant weight in a vacuum oven.
-
Troubleshooting & Optimization
Table 2: Common Crystallization Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Crystals Form | Solution is not sufficiently saturated; nucleation barrier is too high. | 1. Scratch: Gently scratch the inside of the flask with a glass rod to create nucleation sites. 2. Seed: Add a tiny crystal of pure product to induce growth.[9][10] 3. Concentrate: Gently evaporate a small portion of the solvent and allow it to cool again. 4. Cool Further: Use a dry ice/acetone bath for lower temperatures if the solvent allows. |
| "Oiling Out" | The solute's melting point is lower than the boiling point of the solvent; solution is too concentrated; cooling is too rapid. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Ensure a slower, more controlled cooling rate. 4. Consider a lower-boiling point solvent or switch to the anti-solvent method. |
| Low Recovery/Yield | Solution was not fully saturated; too much solvent was used; crystals are partially soluble in the cold wash solvent; premature filtration. | 1. Re-process the mother liquor by evaporating some solvent to recover more material. 2. Ensure the minimum amount of solvent is used for dissolution and washing. 3. Increase cooling time and/or lower the cooling temperature. |
| Poor Purity | Cooling was too fast, trapping impurities; insufficient washing. | 1. Re-crystallize the material using a slow, controlled cooling profile. 2. Ensure the filter cake is washed with fresh, ice-cold solvent. 3. Consider using a different solvent system that may better exclude the specific impurities present. |
Conclusion
The successful crystallization of this compound is readily achievable through systematic application of either the single-solvent cooling or anti-solvent addition techniques. The key to obtaining high-purity material lies in methodical solvent screening, the careful creation of a saturated or supersaturated solution, and controlled cooling or anti-solvent addition to promote selective crystal growth. By understanding the principles behind each step, from dissolution to drying, researchers can confidently produce material of the high quality required for advanced applications in drug discovery and development.
References
- Technical Support Center: Fractional Crystallization for Carboxylic Acid Purific
-
3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4. PubChem. [Link]
- US Patent US5034105A: Carboxylic acid purification and crystallization process.
- CA Patent CA2343012A1: Method for crystallising carboxylic acid.
-
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed, National Library of Medicine. [Link]
-
Crystallization. Organic Chemistry at CU Boulder. [Link]
-
CAS No. 227783-08-6, this compound. 001CHEMICAL. [Link]
-
3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4. PubChem. [Link]
-
(1S,3R)-3-Ammoniocyclohexanecarboxylate. National Institutes of Health (NIH). [Link]
-
This compound | 227783-08-6. J&K Scientific. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. 001chemical.com [001chemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 10. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your overall yield and enantiomeric purity.
Introduction: The Synthetic Challenge
This compound is a chiral building block of significant interest. The primary challenge in its synthesis lies in controlling the stereochemistry to selectively obtain the desired (1S,3R) isomer in high purity. The most common and efficient route involves the enzymatic desymmetrization of a prochiral diester. This guide will focus on troubleshooting this specific pathway, as well as addressing common issues in related synthetic steps.
Recommended Synthetic Pathway Overview
The most reliable and scalable method for producing this compound is through the enzymatic hydrolysis of diethyl cis-1,3-cyclohexanedicarboxylate. This "meso trick" allows for a theoretical yield of 100% of the desired enantiomer, avoiding the 50% yield limitation of classical resolution of a racemic mixture.[1]
Caption: Recommended synthetic workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield in the Anhydride Formation Step
-
Question: I am getting a low yield of the cis-1,3-cyclohexanedicarboxylic anhydride from my mixture of cis and trans dicarboxylic acids. What could be the cause?
-
Answer:
-
Incomplete Reaction: The conversion of the dicarboxylic acid to the anhydride requires sufficient time at reflux in acetic anhydride. A common issue is not refluxing for a long enough period. The reaction should be monitored (e.g., by checking for the disappearance of the starting material). A 5-hour reflux is a good starting point.[1]
-
Hydrolysis: The anhydride is susceptible to hydrolysis back to the dicarboxylic acid. Ensure all your glassware is dry and that you are using a sufficient excess of acetic anhydride to drive the reaction to completion and consume any residual water.
-
Work-up Issues: During the work-up, the product is typically isolated by removing the excess acetic anhydride and acetic acid under reduced pressure. If the temperature is too high, or the vacuum is held for too long, you may lose some product through sublimation.
-
Issue 2: Presence of the trans-diester after Esterification
-
Question: My NMR analysis shows the presence of diethyl trans-1,3-cyclohexanedicarboxylate after the esterification step. Why is this happening?
-
Answer:
-
Starting Material Contamination: The starting cis-anhydride may not have been fully purified from the initial cis/trans mixture of dicarboxylic acids. The trans-dicarboxylic acid will also be esterified under the reaction conditions.
-
Epimerization: While less common under acidic esterification conditions, some epimerization at the carbon centers adjacent to the carbonyl groups can occur, especially if the reaction is heated for an extended period at high temperatures. Epimerization is more pronounced under basic conditions.[2][3] To mitigate this, use the mildest effective conditions for esterification and minimize reaction time.
-
Issue 3: Low Enantiomeric Excess (ee) in the Final Product
-
Question: My chiral HPLC analysis shows a low enantiomeric excess of the desired (1S,3R) isomer after the enzymatic hydrolysis. What are the likely causes?
-
Answer:
-
Incorrect Enzyme: The choice of enzyme is critical for stereoselectivity. For the synthesis of the (1S,3R) isomer, Lipase PS-30 from Pseudomonas cepacia is recommended.[1] Using a different lipase, such as Lipase AY-30, will produce the opposite (1R,3S) enantiomer.[1]
-
Sub-optimal pH: Enzymatic activity and selectivity are highly dependent on pH. The hydrolysis should be conducted at a constant pH of 7.0. This is typically achieved by using a pH-stat or an automated titrator that adds a base (e.g., 1N NaOH) to neutralize the carboxylic acid as it is formed.[1] Deviations from the optimal pH can lead to a decrease in both reaction rate and enantioselectivity.
-
Over-hydrolysis: If the reaction is left for too long, there is a risk of non-selective hydrolysis of the desired monoester to the dicarboxylic acid, or hydrolysis of the remaining ester group on the desired product. This will not only reduce your yield but can also affect the measured enantiomeric excess. The reaction should be carefully monitored and stopped once the uptake of base ceases.[1]
-
Contamination of Starting Diester: The presence of the trans-diester will lead to the formation of the corresponding trans-monoester, which may interfere with the purification and analysis of the desired cis-product.
-
Issue 4: Difficulty in Isolating the Product after Enzymatic Hydrolysis
-
Question: I am having trouble isolating the this compound from the reaction mixture. What is an effective work-up procedure?
-
Answer:
-
Enzyme Removal: After the reaction is complete, the enzyme (which is often immobilized or a solid) should be removed by filtration or centrifugation.
-
Extraction of Unreacted Diester: Before acidifying, it is crucial to wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted diethyl cis-1,3-cyclohexanedicarboxylate. This will prevent contamination of your final product.
-
Acidification and Extraction: The aqueous layer should then be acidified to a pH of around 2-3 with a strong acid (e.g., HCl). This will protonate the carboxylate, making the monoester product soluble in organic solvents. You can then extract the product with several portions of an organic solvent like ethyl acetate.
-
Drying and Evaporation: The combined organic extracts should be dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent removed under reduced pressure to yield the final product.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different lipase for the enzymatic hydrolysis?
-
A1: Yes, but it will likely affect the stereochemical outcome. As mentioned, Lipase PS-30 and Lipase AY-30 produce opposite enantiomers.[1] If you choose to use a different lipase, you must experimentally determine the stereoselectivity.
-
-
Q2: What is the best way to monitor the progress of the enzymatic reaction?
-
A2: The most accurate method is to use a pH-stat or an automatic titrator to monitor the consumption of the base needed to maintain a constant pH. The reaction is complete when the base consumption stops.[1] Alternatively, you can take aliquots of the reaction mixture at different time points, quench the reaction, and analyze the composition by HPLC or GC.
-
-
Q3: How do I determine the enantiomeric excess (ee) of my final product?
-
A3: The most common method is chiral High-Performance Liquid Chromatography (HPLC). You will need a chiral stationary phase column. Derivatized cellulose and amylose columns are often effective for separating enantiomers of carboxylic acids.[4] You may need to derivatize the carboxylic acid to an amide or ester to achieve better separation on some columns.[5]
-
-
Q4: Is it possible to use classical resolution with a chiral amine instead of the enzymatic method?
-
A4: Yes, classical resolution is an alternative. This would involve synthesizing the racemic cis-3-(ethoxycarbonyl)cyclohexanecarboxylic acid and then forming diastereomeric salts with a chiral amine like (S)-(-)-α-phenylethylamine.[6] The diastereomers can then be separated by fractional crystallization. However, the maximum theoretical yield for this method is 50% for the desired enantiomer, and it often requires significant optimization of solvents and crystallization conditions.
-
-
Q5: What should I do if my final product has a low melting point and is an oil?
-
A5: this compound is expected to be an oil or a low-melting solid at room temperature. Its purity should be assessed by NMR, HPLC, and mass spectrometry rather than by its melting point alone.
-
Experimental Protocols
Protocol 1: Synthesis of Diethyl cis-1,3-Cyclohexanedicarboxylate
-
A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid (1 equivalent) is refluxed in acetic anhydride (7-8 equivalents) for 5 hours.[1]
-
The excess acetic anhydride and acetic acid are removed by distillation under reduced pressure.
-
The resulting crude cis-1,3-cyclohexanedicarboxylic anhydride is dissolved in absolute ethanol (excess) containing a catalytic amount of a strong acid (e.g., H2SO4).
-
The mixture is heated at reflux until the reaction is complete (monitored by TLC or GC).
-
The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diethyl cis-1,3-cyclohexanedicarboxylate.
-
The product can be purified by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound
Caption: Workflow for enzymatic desymmetrization.
-
Combine diethyl cis-1,3-cyclohexanedicarboxylate (1 equivalent) with a pH 7 aqueous phosphate buffer.[1]
-
Adjust the pH of the mixture to 7.0.
-
Add Lipase PS-30 from Pseudomonas cepacia (e.g., 200 mg per 5 mmol of diester).[1]
-
Stir the mixture at room temperature, maintaining a constant pH of 7.0 by the controlled addition of 1N NaOH.
-
Continue the reaction until the consumption of NaOH ceases (typically 48 hours).[1]
-
Remove the lipase by filtration.
-
Wash the aqueous filtrate with ethyl acetate to remove any unreacted diester.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product from the acidified aqueous layer with several portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Data Summary
| Parameter | Typical Value | Method of Analysis |
| Yield | >85% (from diester) | Gravimetric/NMR |
| Enantiomeric Excess (ee) | >95% | Chiral HPLC |
| Chemical Purity | >98% | HPLC/NMR |
References
- Powell, L. M., et al. (1998). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. U.S.
-
Patel, R. N., et al. (2009). Enzymatic Desymmetrization of Dimethyl Cylcohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid. Organic Process Research & Development, 13(4), 699-705. [Link]
-
Trost, B. M., & Toste, F. D. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Journal of the American Chemical Society, 123(51), 12503-12504. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
- Gais, H. J., et al. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. U.S.
- Otsuka Pharmaceutical Co., Ltd. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Otsuka Pharmaceutical Co., Ltd. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Kumar, A., & Gupta, A. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Organic & Biomolecular Chemistry, 13(3), 738-742. [Link]
-
Otsuka Chemical Co., Ltd. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent Office. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Stenutz, R. (n.d.). (1S,3R)-cyclohexane-1,3-dicarboxylic acid. [Link]
-
PubChem. (n.d.). 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. [Link]
-
Chegondi, R., et al. (2019). Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones. Chemical Communications, 55(60), 8863-8866. [Link]
- Otsuka Chemical Co., Ltd. (1997). Epimerization of 2- or 4-substituted cyclohexane carboxylic acids.
-
Koch, H., & Haaf, W. (1964). 1-Methylcyclohexanecarboxylic acid. Organic Syntheses, 44, 77. [Link]
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]
-
Wang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]
-
Trost, B. M., & Bunt, R. C. (2012). Catalytic asymmetric synthesis of chiral allylic esters. Journal of the American Chemical Society, 134(20), 8344-8347. [Link]
-
ResearchGate. (2019). Organocatalytic Enantioselective Desymmetrization of Enal-Tethered Cyclohexane-1,3-diones. [Link]
-
Glorius, F., & Wang, D. S. (2015). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Journal of the American Chemical Society, 137(34), 10954-10957. [Link]
Sources
- 1. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
purification challenges of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Technical Support Center: (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for this compound (CAS No: 227783-08-6). This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working with this critical chiral building block, notably used as an intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1]
The purification of this molecule is a non-trivial step, pivotal for ensuring the stereochemical integrity and overall purity of the final active pharmaceutical ingredient (API). Success hinges on controlling both chemical and stereoisomeric impurities. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Impurities can be broadly categorized into three groups:
-
Process-Related Impurities: These include unreacted starting materials from the synthetic route (e.g., derivatives of cyclohexene or cyclohexane dicarboxylic acids), reagents, and side-products from incomplete reactions.[2]
-
Stereoisomers: This is the most critical category. It includes the unwanted enantiomer, (1R,3S)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid, and potential diastereomers such as the trans isomers. The presence of these stereoisomers can significantly impact the efficacy and safety of the final API.
-
Degradation Products: The primary degradation pathway is the hydrolysis of the ethyl ester to form the corresponding diacid, (1S,3R)-cyclohexane-1,3-dicarboxylic acid. This can be catalyzed by acidic or basic conditions, particularly during aqueous workups or prolonged storage at inappropriate temperatures.
Q2: Why is achieving high enantiomeric excess (e.e.) so important for this compound?
A2: As a chiral intermediate for an API like Ramipril, the stereochemistry is fundamental to its pharmacological activity. Biological systems, such as the ACE enzyme that Ramipril targets, are chiral. One enantiomer will have the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to off-target effects or toxicity. Regulatory agencies mandate strict control over the stereoisomeric purity of chiral drugs.[1] Therefore, achieving high e.e. (>99.5%) is not just a matter of chemical purity but a critical quality and safety requirement.
Q3: What analytical techniques are essential for monitoring the purification process?
A3: A combination of techniques is required for comprehensive analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.) and separating diastereomers. A chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD-H or AD-H) is necessary.[3]
-
Reversed-Phase HPLC (RP-HPLC): Used to assess chemical purity by separating the target molecule from non-isomeric impurities based on polarity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying process-related impurities. It can sometimes distinguish between diastereomers but is not suitable for quantifying enantiomers without a chiral derivatizing agent.
-
Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to identify impurities by their mass-to-charge ratio, which is particularly useful for unknown peaks in the chromatogram.[5]
Q4: What are the recommended storage conditions for this compound?
A4: To prevent degradation, this compound should be stored in a cool, dry environment. The recommended storage temperature is typically 2-8°C.[6] It should be kept in a tightly sealed container to protect it from moisture, which can cause hydrolysis of the ester group.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: My final product has low chemical purity (<98%) after initial workup, with multiple peaks in the RP-HPLC.
-
Probable Cause A: Incomplete Reaction or Side Products. Synthetic steps may not have gone to completion, leaving starting materials or forming closely related by-products that co-precipitate with the desired product.
-
Solution A: Recrystallization. This is the most effective method for removing significant quantities of chemical impurities. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain in solution.
-
Causality: Recrystallization works on the principle of differential solubility. As a saturated hot solution cools, the concentration of the target compound exceeds its solubility limit first, leading to the formation of a crystalline lattice that excludes differently shaped impurity molecules.
Table 1: Recommended Recrystallization Solvents
Solvent/System Polarity Rationale Ethyl Acetate / Heptane Medium / Non-polar Good for moderately polar compounds. Dissolve in minimal hot ethyl acetate and add heptane until turbidity appears, then cool slowly. Toluene Aromatic Can be effective for compounds that are oily in aliphatic solvents. | Isopropanol / Water | Polar Protic | Useful if the compound is highly polar. The water acts as an anti-solvent. |
-
-
Probable Cause B: Co-precipitation with Salts. Inorganic salts from the workup (e.g., NaCl, MgSO₄) may have been carried through.
-
Solution B: Liquid-Liquid Extraction with pH Control. Before crystallization, ensure your workup is robust. The carboxylic acid can be selectively extracted into a basic aqueous layer (e.g., dilute NaHCO₃), leaving neutral organic impurities behind. The aqueous layer can then be washed with a non-polar solvent (like ether or dichloromethane) before being re-acidified (e.g., with dilute HCl to pH 2-3) and extracted back into an organic solvent.[7]
-
Causality: This exploits the acidic nature of the target molecule. In its deprotonated (salt) form, it is water-soluble, while in its protonated form, it is organic-soluble. This allows for efficient separation from non-acidic impurities.
-
Problem 2: My product is chemically pure, but the Chiral HPLC shows a low enantiomeric excess (e.e. <95%).
-
Probable Cause: Ineffective Chiral Resolution. The synthesis of this molecule often produces a racemic or enantiomerically-enriched mixture that requires a dedicated resolution step.
-
Solution: Diastereomeric Salt Crystallization. This classical resolution technique is highly effective for chiral acids. It involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form two diastereomeric salts.
-
Causality: Enantiomers have identical physical properties (solubility, melting point), making them impossible to separate by standard methods. However, when they react with another chiral molecule, they form diastereomers. Diastereomers have different physical properties and, crucially, different solubilities in a given solvent.[8] This allows one diastereomer to be selectively crystallized from the solution.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} caption: Chiral resolution workflow via diastereomeric salt formation.
See Protocol 2 for a detailed methodology.
-
Problem 3: My product is an inseparable mixture of cis and trans diastereomers.
-
Probable Cause: The synthetic route lacked sufficient stereocontrol, leading to the formation of both cis (1,3-diequatorial or diaxial substituents) and trans (1-axial, 3-equatorial) isomers.
-
Solution: Preparative Flash Chromatography. While challenging, diastereomers can often be separated by chromatography because they have different physical properties, including polarity.
-
Causality: The cis and trans isomers will have slightly different shapes and dipole moments, leading to differential interaction with the stationary phase (e.g., silica gel). This allows for their separation if the correct mobile phase is used.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} caption: Purification workflow for separating diastereomers.
See Protocol 3 for a detailed methodology.
-
Experimental Protocols
Protocol 1: Purity Analysis by Chiral HPLC
-
Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: A typical mobile phase is a mixture of hexane (or heptane), isopropanol (IPA), and a small amount of an acidic modifier like trifluoroacetic acid (TFA). A good starting point is Hexane:IPA:TFA (90:10:0.1).[3][7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-35°C.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.
-
Injection Volume: 5-10 µL.
-
Validation: Inject a sample of the racemic material first to confirm the retention times of both the (1S,3R) and (1R,3S) enantiomers.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Selection of Resolving Agent: Choose a readily available, optically pure amine. Common choices include (R)-(+)-α-phenylethylamine or (1R,2R)-(-)-pseudoephedrine.
-
Salt Formation: Dissolve one molar equivalent of the enantiomerically impure acid in a suitable solvent (e.g., ethanol or ethyl acetate). In a separate flask, dissolve 0.5-1.0 molar equivalents of the chiral amine in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring at room temperature or slightly elevated temperature (e.g., 40°C). Allow the mixture to cool slowly to room temperature, then potentially to 0-4°C to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Acid: Suspend the isolated diastereomeric salt crystals in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to a pH of 1-2 with vigorous stirring.[7]
-
Extraction: Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purity Check: Analyze the resulting acid by Chiral HPLC (Protocol 1) to determine the new enantiomeric excess. The process may need to be repeated to achieve >99.5% e.e.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Column Packing: Pack the column using a slurry of silica gel in a non-polar solvent (e.g., heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Mobile Phase/Elution: Use a gradient system starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of ethyl acetate in heptane (e.g., starting at 5% ethyl acetate and gradually increasing to 50%). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent tailing for carboxylic acids.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
References
-
Title: Synthesis and Structural Elucidation of Impurities in Ramipril Tablets Source: LCGC International URL: [Link]
-
Title: this compound | 227783-08-6 Source: J&K Scientific URL: [Link]
-
Title: 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method Source: Google Patents URL
-
Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation Source: Shodhganga - a reservoir of Indian theses @ INFLIBNET URL: [Link]
- Title: US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation Source: Google Patents URL
-
Title: Chromatographic separations of aromatic carboxylic acids Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]
- Title: WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds Source: Google Patents URL
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. teledyneisco.com [teledyneisco.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 227783-08-6|this compound|BLD Pharm [bldpharm.com]
- 7. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
Technical Support Center: Synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical chiral intermediate, notably used in the production of the ACE inhibitor Ramipril.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges and side reactions encountered during its synthesis. Our focus is on the prevalent and highly efficient method of enzymatic desymmetrization of a prochiral meso-diester. We will explore the causality behind common experimental failures and offer robust, validated solutions.
Core Synthetic Strategy: An Overview
The most reliable and scalable synthesis of this compound involves a three-step sequence starting from a mixture of cis/trans-1,3-cyclohexanedicarboxylic acid.[3][4] The key to success lies in the precise control of stereochemistry through an enzyme-catalyzed step.
Caption: Overall workflow for the synthesis of the target molecule.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable troubleshooting steps.
Q1: My reaction shows low or inconsistent enantiomeric excess (ee). What are the common causes and how can I fix this?
A1: Low enantiomeric excess is the most critical failure mode in this synthesis. The entire strategy hinges on the high fidelity of the enzymatic resolution. Several factors can compromise this selectivity.
Root Cause Analysis:
-
Improper Enzyme Selection or Activity: The stereochemical outcome is dictated by the enzyme. Lipase PS-30 (from Pseudomonas cepacia) is known to produce the desired (1S,3R) enantiomer.[3] Using a different lipase can lead to poor selectivity or the formation of the wrong enantiomer. Enzyme activity can also be compromised by improper storage or handling, leading to denaturation and loss of the precisely structured chiral active site.
-
Sub-optimal Reaction Conditions: Lipases are highly sensitive to their environment. Deviations from the optimal pH (typically 6.5-7.5) or temperature (20-30°C) can reduce both the rate and the enantioselectivity of the hydrolysis.[3]
-
Contamination of the Substrate: The enzymatic desymmetrization works on the meso-cis-diester. If the substrate is contaminated with the trans-diester, the enzyme cannot act upon it. The trans-isomer will remain in the final product as a non-chiral impurity, which does not affect the ee but reduces overall purity. More critically, other impurities may inhibit or denature the enzyme.
-
Over-hydrolysis: If the reaction is left for too long, non-selective enzymatic or chemical hydrolysis of the second ester group can occur, forming the achiral diacid. This complicates purification and reduces the yield of the desired monoester.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low enantiomeric excess.
Q2: I've isolated the wrong enantiomer, (1R,3S). What went wrong?
A2: This is an unambiguous result of using an enzyme with the opposite stereopreference. While Lipase PS-30 from Pseudomonas cepacia yields the (1S,3R) enantiomer, other commercially available lipases, such as Lipase AY-30 from Candida rugosa, are known to produce the (1R,3S) enantiomer from the same meso-diester substrate.[3][4]
Corrective Action:
-
Verify Enzyme Source: Immediately verify the identity, source, and lot number of your lipase.
-
Consult Supplier Data: Cross-reference the enzyme's technical data sheet for documented stereoselectivity in similar desymmetrization reactions.
-
Replace Enzyme: Procure the correct Lipase PS-30 for this synthesis.
| Enzyme | Source Organism | Stereochemical Outcome | Typical ee |
| Lipase PS-30 | Pseudomonas cepacia | (1S,3R) -monoester | >95% |
| Lipase AY-30 | Candida rugosa | (1R,3S) -monoester | >94% |
| Data compiled from authoritative sources.[3][4] |
Q3: My final product is contaminated with unreacted diester and the diacid byproduct. How can I improve selectivity and simplify purification?
A3: The presence of both starting material and the over-hydrolysis product indicates an incomplete and non-selective reaction. This issue can be addressed by carefully monitoring the reaction and refining the workup procedure.
Improving Reaction Selectivity:
-
Reaction Monitoring: The progress of the hydrolysis can be monitored by tracking the consumption of base. As the carboxylic acid is produced, the pH of the aqueous solution will drop. A pH-stat titrator, which automatically adds a dilute base (e.g., 0.1M NaOH) to maintain a constant pH, is the ideal tool. The reaction is complete when exactly 0.5 equivalents of the diester have been hydrolyzed (i.e., when 0.5 equivalents of base have been added).
-
Alternative Monitoring: If a pH-stat is unavailable, periodically quench small aliquots of the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC or GC/HPLC to determine the relative ratio of diester, monoester, and diacid. Stop the reaction when the concentration of the monoester is maximized.
Refining Purification:
The three main components can be separated based on their differing acidity:
-
Unreacted Diester: Neutral.
-
Product (Monoester/Monoacid): Weakly acidic.
-
Byproduct (Diacid): More strongly acidic.
A pH-controlled liquid-liquid extraction is highly effective:
-
At the end of the reaction, acidify the mixture to pH ~5-6.
-
Extract with an organic solvent (e.g., dichloromethane or ethyl acetate). The neutral diester and the desired monoacid product will partition into the organic layer, while the more acidic diacid will preferentially remain in the aqueous phase as its carboxylate salt.
-
Separate the organic layer. The desired product can then be purified from the unreacted diester by column chromatography.[5]
Q4: How can I effectively remove the trans-isomer impurity from my synthesis?
A4: The trans-isomer of 1,3-cyclohexanedicarboxylic acid cannot form a cyclic anhydride due to steric constraints. This property is the basis for its removal at the very first step of the synthesis.[3]
Procedural Best Practice:
The reaction of the commercial cis/trans diacid mixture[6] with a dehydrating agent like acetic anhydride at reflux temperature selectively converts only the cis-diacid into cis-1,3-cyclohexanedicarboxylic anhydride. The trans-diacid remains unreacted.
-
Execution: Use a sufficient excess of acetic anhydride and ensure the reaction goes to completion (typically refluxing for 3-5 hours).[3]
-
Purification: After the reaction, the excess acetic anhydride and the byproduct acetic acid can be removed by distillation under reduced pressure. The resulting crude product contains the desired cis-anhydride and the unreacted trans-diacid. The cis-anhydride can be purified by distillation or recrystallization before proceeding to the next step, effectively eliminating the trans-isomer from the synthetic route.
Detailed Experimental Protocols
The following protocols are based on validated procedures from the scientific literature.[3]
Protocol 1: Preparation of cis-1,3-Cyclohexanedicarboxylic Anhydride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclohexanedicarboxylic acid (mixture of cis and trans isomers, 1.0 eq).
-
Reagents: Add acetic anhydride (5.0-7.0 eq).
-
Reaction: Heat the slurry to reflux. The mixture should become a clear, homogeneous solution. Continue refluxing for 5 hours.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by vacuum distillation.
-
Purification: The crude anhydride can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the pure cis-anhydride.
Protocol 2: Synthesis of Diethyl cis-1,3-Cyclohexanedicarboxylate
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the purified cis-anhydride (1.0 eq) in anhydrous ethanol (10-20 volumes).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC or GC until the anhydride is fully consumed.
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: Remove the bulk of the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude diethyl ester should be of high purity but can be further purified by flash chromatography if needed.
Protocol 3: Lipase-Catalyzed Enantioselective Hydrolysis
-
Setup: To a jacketed reaction vessel equipped with a pH electrode and an overhead stirrer, add diethyl cis-1,3-cyclohexanedicarboxylate (1.0 eq) and a pH 7.0 aqueous phosphate buffer (e.g., 0.1 M, ~20 volumes).
-
Enzyme Addition: Add Lipase PS-30 from Pseudomonas cepacia (typically 10-20% by weight relative to the substrate).
-
Reaction: Stir the biphasic mixture vigorously at 25°C. Maintain the pH at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat.
-
Monitoring & Endpoint: The reaction is complete when 0.5 molar equivalents of NaOH have been consumed. This typically takes 24-48 hours.
-
Workup: Once complete, remove the enzyme by filtration. Acidify the aqueous filtrate to pH 3-4 with 1 M HCl.
-
Extraction: Extract the acidified aqueous phase with dichloromethane (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.[5]
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Google Patents. (2010).
- PubChem. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US20100324304A1 - Improved ramipril synthesis.
- BenchChem. (n.d.).
- Google Patents. (n.d.).
- European Patent Office. (n.d.).
-
Organic Syntheses. (n.d.). Asymmetric synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives from pyrrolobenzodiazepine-5,11-diones. [Link]
-
OpenStax. (n.d.). Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition. [Link]
-
PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. [Link]
-
ResearchGate. (2009). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [Link]
-
PubChem. (n.d.). 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. [Link]
- Google Patents. (n.d.).
-
SciSpace. (n.d.). Asymmetric catalysis in organic synthesis. [Link]
-
PubMed. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. [Link]
Sources
- 1. WO2010049401A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 1,3-环己二甲酸(顺反异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for Preparing (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the preparation of this chiral building block. Our focus is on providing practical, field-proven insights to help you overcome common experimental challenges and optimize your reaction conditions for high yield and stereochemical purity.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The key challenge in its preparation lies in the precise control of stereochemistry at the C1 and C3 positions of the cyclohexane ring. A highly effective and commonly employed strategy is the enantioselective desymmetrization of a prochiral starting material, specifically the enzymatic hydrolysis of diethyl cis-1,3-cyclohexanedicarboxylate. This guide will primarily focus on this enzymatic approach, while also addressing potential issues in related synthetic steps.
Core Synthesis Workflow: Enzymatic Desymmetrization
The most direct route to this compound involves a two-step process starting from a mixture of cis and trans 1,3-cyclohexanedicarboxylic acid.
-
Anhydride Formation and Diesterification : The mixture of dicarboxylic acids is first converted to cis-1,3-cyclohexanedicarboxylic anhydride, which is then esterified to yield the prochiral diethyl cis-1,3-cyclohexanedicarboxylate.
-
Enzymatic Hydrolysis : The cis-diester is then subjected to enantioselective mono-hydrolysis using a lipase, such as Lipase PS-30 from Pseudomonas cepacia, to yield the desired (1S,3R) monoester.[1]
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis.
Problem 1: Low Yield of Diethyl cis-1,3-Cyclohexanedicarboxylate
Q: I am getting a low yield of the cis-diester after the esterification of the anhydride. What are the possible causes?
A: Low yields in this step often stem from incomplete anhydride formation or inefficient esterification.
-
Incomplete Anhydride Formation: The conversion of the cis/trans dicarboxylic acid mixture to the cis-anhydride is a crucial equilibrium-driven reaction. Ensure that you are using a sufficient excess of a dehydrating agent like acetic anhydride and that the reflux time is adequate to drive the reaction to completion.[1] Removal of the acetic acid byproduct by distillation can also help shift the equilibrium.
-
Inefficient Esterification: The ring-opening esterification of the anhydride should be carried out under anhydrous conditions to prevent hydrolysis back to the dicarboxylic acid. Ensure your ethanol is dry and an appropriate acid catalyst (e.g., H₂SO₄, TsOH) is used.
-
Purification Losses: The diester is a relatively high-boiling oil. Ensure that your distillation or chromatographic purification is performed efficiently to minimize losses.
Problem 2: Inefficient Enzymatic Hydrolysis (Low Conversion)
Q: The enzymatic hydrolysis of my diethyl cis-1,3-cyclohexanedicarboxylate is very slow or stalls before reaching 50% conversion. What could be the issue?
A: Low enzyme activity is a common problem in biocatalytic reactions. Here are the key factors to investigate:
-
Enzyme Quality and Activity: The activity of lipases can vary between batches and suppliers. It's also possible for the enzyme to lose activity during storage. Consider purchasing a new batch of enzyme or running a small-scale test with a known substrate to confirm its activity.
-
pH Control: Lipase activity is highly pH-dependent. The hydrolysis of the ester produces a carboxylic acid, which will lower the pH of the reaction mixture and can inhibit or denature the enzyme. It is critical to maintain a constant pH, typically around 7.0, by using a buffered solution and an automated titrator to add a base (e.g., 1N NaOH) to neutralize the acid as it forms.[1]
-
Substrate Solubility: Diethyl cis-1,3-cyclohexanedicarboxylate has limited solubility in aqueous buffers. Poor solubility can lead to a low reaction rate. While some lipases work at the interface of immiscible liquids, gentle agitation is necessary to maintain a good dispersion of the substrate. Adding a small amount of a water-miscible co-solvent like THF or acetone can sometimes improve solubility, but be aware that organic solvents can also inhibit enzyme activity.[2]
-
Temperature: Lipases have an optimal temperature range for activity, typically between 20-40°C.[1] Significantly lower temperatures will slow the reaction, while higher temperatures can lead to enzyme denaturation.
Caption: Decision tree for troubleshooting low enzyme activity.
Problem 3: Poor Enantioselectivity
Q: I've achieved good conversion in the enzymatic hydrolysis, but the enantiomeric excess (ee) of my (1S,3R) product is low. How can I improve this?
A: Achieving high enantioselectivity is the primary goal of this reaction. Several factors can influence the stereochemical outcome:
-
Choice of Enzyme: Not all lipases will give the same enantioselectivity for a given substrate. Lipase PS-30 from Pseudomonas cepacia is reported to give the (1S,3R) enantiomer, while Lipase AY-30 from Candida rugosa can produce the opposite (1R,3S) enantiomer.[1][3] Ensure you are using the correct enzyme for your desired product.
-
Reaction Conversion: In a desymmetrization reaction, the enantiomeric excess of the product can decrease as the reaction progresses past 50% conversion, due to the non-selective hydrolysis of the desired product. It is crucial to stop the reaction at or near 50% conversion.
-
Presence of Trans Isomer: If your starting diethyl cis-1,3-cyclohexanedicarboxylate is contaminated with the trans isomer, the enzyme may hydrolyze it non-selectively or with a different selectivity, leading to a more complex product mixture and a lower ee for the desired product. Ensure the purity of your starting diester.
-
Co-solvents: The addition of organic co-solvents can sometimes affect the conformation of the enzyme, which in turn can alter its enantioselectivity.[4] If you are using a co-solvent to improve solubility, you may need to screen different solvents or reduce the amount used.
Problem 4: Formation of the Diacid Byproduct
Q: My final product is contaminated with a significant amount of cyclohexane-1,3-dicarboxylic acid. How can I prevent this?
A: The formation of the diacid is due to the hydrolysis of both ester groups. This can happen under both enzymatic and chemical conditions.
-
Over-reaction in Enzymatic Hydrolysis: As mentioned, allowing the enzymatic reaction to proceed for too long can lead to the hydrolysis of the desired monoester product to the diacid. Monitor the reaction closely and quench it once the desired conversion is reached.
-
Harsh Chemical Hydrolysis Conditions: If you are attempting a chemical mono-hydrolysis (e.g., using NaOH in an alcohol/water mixture), the conditions must be carefully controlled. Using a stoichiometric amount of base (around 1.0-1.2 equivalents) and maintaining a low temperature (e.g., 0°C) are crucial to favor mono-hydrolysis over the formation of the diacid.[5][6]
-
Work-up Conditions: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions, as this can promote further hydrolysis. Perform extractions efficiently and use cold solutions where possible.
| Parameter | Recommended Condition for Mono-hydrolysis | Rationale |
| Base (Chemical) | 1.0 - 1.2 equivalents of NaOH or LiOH | Stoichiometric control prevents over-hydrolysis to the diacid. |
| Temperature | 0°C to room temperature | Lower temperatures increase selectivity for mono-hydrolysis.[6] |
| Solvent | THF/water or Ethanol/water | Co-solvents help to solubilize the diester starting material.[5][6] |
| Reaction Time | Monitor by TLC or HPLC | Avoid extended reaction times that can lead to diacid formation. |
Table 1. Recommended conditions for selective chemical mono-hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for the enzymatic desymmetrization of diethyl cis-1,3-cyclohexanedicarboxylate?
A1: In the desymmetrization of a prochiral meso compound, one of the two enantiotopic ester groups is hydrolyzed. This means that for every molecule of the diester that reacts, one molecule of the desired monoester is formed. Therefore, the theoretical maximum yield for the desired (1S,3R) enantiomer is 100% based on the starting diester, assuming perfect enantioselectivity. However, in practice, the reaction is stopped at around 50% conversion of the starting material to maximize the enantiomeric excess of the product and simplify purification.
Q2: Can I use a different enzyme, like Pig Liver Esterase (PLE), for this reaction?
A2: Yes, Pig Liver Esterase (PLE) is a well-known enzyme for the asymmetric hydrolysis of esters and could be a viable alternative.[2] However, the enantioselectivity and the specific enantiomer produced will depend on the substrate. You would need to perform screening experiments to determine if PLE provides the desired (1S,3R) product with high enantiomeric excess for diethyl cis-1,3-cyclohexanedicarboxylate. The optimal pH and temperature conditions may also differ from those for Lipase PS-30.
Q3: How do I monitor the progress of the enzymatic hydrolysis?
A3: There are two common ways to monitor the reaction:
-
Base Uptake: If you are using an autotitrator, the consumption of the base (e.g., NaOH) is directly proportional to the amount of ester hydrolyzed. The reaction is complete when the base uptake stops.[1]
-
Chromatography: You can take small aliquots from the reaction mixture at regular intervals, quench them (e.g., with a small amount of acid), extract with an organic solvent, and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to visualize the disappearance of the starting diester and the appearance of the monoester product. Chiral HPLC is necessary to determine the enantiomeric excess.
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: The primary impurity is often the unreacted starting diester.
-
Acid-Base Extraction: After the reaction, acidify the mixture to protonate your carboxylic acid product. You can then extract the unreacted, neutral diester with an organic solvent (e.g., ethyl acetate). Your desired product will remain in the aqueous layer as the carboxylate salt if the pH is basic, or can be extracted into an organic solvent after acidification.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Diastereomeric Salt Resolution: For purification and simultaneous confirmation of enantiomeric purity, you can form a diastereomeric salt with a chiral amine (e.g., (R)-α-phenethylamine).[7] The different solubilities of the diastereomeric salts often allow for their separation by fractional crystallization. The pure diastereomeric salt can then be treated with acid to liberate the enantiomerically pure product.
Q5: Are there alternative synthetic routes to this compound that do not involve enzymatic hydrolysis?
A5: Yes, other stereoselective methods could be employed to synthesize the chiral cyclohexane core. These include:
-
Catalytic Asymmetric Hydrogenation: One could start with a suitably substituted aromatic ring (e.g., a derivative of isophthalic acid) and perform a catalytic asymmetric hydrogenation to set the stereocenters.[8][9] This would require careful selection of the chiral catalyst and optimization of reaction conditions to achieve the desired diastereoselectivity and enantioselectivity.
-
Resolution of a Racemic Mixture: It is possible to synthesize a racemic mixture of the cis-monoester and then resolve the enantiomers, for example, by the diastereomeric salt crystallization method mentioned in Q4. However, this approach has a maximum theoretical yield of 50% for the desired enantiomer.
Experimental Protocols
Protocol 1: Preparation of Diethyl cis-1,3-Cyclohexanedicarboxylate
-
A mixture of cis and trans 1,3-cyclohexanedicarboxylic acid (1.0 eq) and acetic anhydride (4.0-5.0 eq) is heated to reflux for 4-6 hours.
-
The excess acetic anhydride and the acetic acid byproduct are removed by distillation.
-
The resulting crude cis-1,3-cyclohexanedicarboxylic anhydride is cooled and dissolved in anhydrous ethanol (5.0-10.0 eq).
-
A catalytic amount of concentrated sulfuric acid (0.05 eq) is added, and the mixture is heated to reflux for 3-5 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation to yield diethyl cis-1,3-cyclohexanedicarboxylate as a colorless oil.
Protocol 2: Enzymatic Hydrolysis to this compound[1]
-
Diethyl cis-1,3-cyclohexanedicarboxylate (1.0 eq) is added to a pH 7 phosphate buffer solution.
-
The mixture is stirred to create a fine emulsion.
-
Lipase PS-30 from Pseudomonas cepacia (e.g., 10-20% by weight of the substrate) is added.
-
The reaction is maintained at a constant pH of 7.0 using an automated titrator that adds 1.0 N NaOH. The temperature is kept constant, for example, at 25°C.
-
The reaction is monitored by the consumption of NaOH. The reaction is stopped when 0.5 equivalents of NaOH have been consumed (indicating ~50% hydrolysis).
-
Once the reaction is complete, the mixture is filtered to remove the enzyme.
-
The aqueous solution is washed with diethyl ether or ethyl acetate to remove the unreacted diester.
-
The aqueous layer is then acidified to pH 2-3 with cold 1N HCl.
-
The product is extracted with ethyl acetate (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by chromatography or crystallization if necessary.
References
- O'Brien, P., & Hult, K. (1998). U.S. Patent No. 6,210,956. Washington, DC: U.S. Patent and Trademark Office.
-
Li, J., et al. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 16(5), 4099-4110. [Link]
-
McKervey, M. A., et al. (1995). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 60(23), 7658-7665. [Link]
-
Ohashi, A., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 6899-6911. [Link]
-
Griffin, G. L., & Gellman, A. J. (2017). Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. ACS Catalysis, 7(12), 8103-8114. [Link]
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834-5836. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Zhang, Y., et al. (2006). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Chinese Chemical Letters, 17(8), 1033-1036. [Link]
-
Pruett, J. (2015). An Exploration of Pyrrole Groups On the Enantioselectivity of Pig Liver Esterase. The Aquila Digital Community. [Link]
-
Wikipedia. (2023). Asymmetric ester hydrolysis with pig-liver esterase. [Link]
-
Oku, T., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891. [Link]
-
Li, J., et al. (2011). Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. PubMed. [Link]
-
Glorius, F., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(25), 13677-13682. [Link]
-
ResearchGate. (n.d.). pig liver esterase. [Link]
-
The Journal of Organic Chemistry. (2002). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. ACS Figshare. [Link]
- Google Patents. (2020).
Sources
- 1. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 2. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. mdpi.com [mdpi.com]
- 6. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 7. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: A Scientist's Guide to Troubleshooting Diastereomeric Salt Crystallization for Chiral Resolution
Welcome to our dedicated technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral resolution. As specialists in the field, we understand that while this technique is a cornerstone of enantiomeric separation, it is often fraught with challenges that require a blend of theoretical understanding and practical expertise.[1][2][3]
This resource is structured to provide you with direct, actionable solutions to common experimental hurdles. We move beyond simple procedural lists to delve into the "why" behind each step, empowering you to make informed decisions and effectively troubleshoot your crystallization processes.
Core Principles: Why Diastereomeric Salt Crystallization Works
Chiral resolution via diastereomeric salt formation is a powerful technique that leverages the conversion of a racemic mixture of enantiomers into a pair of diastereomers.[2][4][5] Enantiomers, being mirror images, share identical physical properties in an achiral environment, making their direct separation difficult.[5][6] By reacting the racemate with an enantiomerically pure chiral resolving agent (an acid or a base), we form two diastereomeric salts.[1][2] These diastereomers, unlike enantiomers, possess distinct physical properties, most critically, different solubilities in a given solvent system.[3][4][7] This solubility difference is the key to their separation by fractional crystallization.[8]
Troubleshooting Guide: From Clear Solutions to Pure Crystals
This section addresses the most common issues encountered during diastereomeric salt crystallization in a practical question-and-answer format.
Issue 1: No Crystallization Occurs, the Solution Remains Clear.
This is a frequent and frustrating observation, often pointing to a lack of supersaturation.[8]
Initial Diagnosis:
-
Is the solution supersaturated? Crystallization can only occur from a supersaturated solution. It's possible the concentration of your diastereomeric salts is below their solubility limit at the current temperature.[8]
-
Is the solvent system appropriate? The chosen solvent may be too effective, keeping both diastereomeric salts comfortably in solution.[9]
-
Are there nucleation inhibitors present? Trace impurities can sometimes hinder the formation of crystal nuclei.[8][10]
Troubleshooting Protocol:
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.[8][10]
-
Induce Nucleation:
-
Seeding: If you have a small sample of the desired pure diastereomeric salt, add a single, tiny crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.[9][11]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections created can serve as nucleation sites.[9][11]
-
-
Employ an Anti-Solvent: Gradually add a solvent in which the diastereomeric salts are poorly soluble (an "anti-solvent"). This should be done slowly to avoid "oiling out".[10][11]
-
Re-evaluate the Solvent System: A systematic solvent screening is often the most effective long-term solution to identify a system with the optimal solubility profile.[9]
Issue 2: An Oily Precipitate Forms Instead of Crystals ("Oiling Out").
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often a consequence of excessively high supersaturation or the crystallization temperature being above the melting point of the solvated solid.[11]
Causative Factors:
-
Excessive Supersaturation: A very high concentration can lead to the rapid separation of the salt as a liquid.[11]
-
Rapid Cooling: Drastic temperature drops can cause the solubility to plummet, favoring oil formation over ordered crystal growth.[11]
-
Inappropriate Temperature: The crystallization temperature might be too high.[10]
Corrective Actions:
-
Reduce Supersaturation: Start with a more dilute solution.[11] You can also add more solvent to the oiled-out mixture to try and redissolve it before attempting a slower crystallization.[10]
-
Slow Down the Cooling Rate: Employ a gradual and controlled cooling profile. This gives the molecules sufficient time to orient themselves into a crystal lattice.[10][11]
-
Optimize Crystallization Temperature: If possible, choose a solvent system that allows for crystallization at a lower temperature.[10]
-
Increase Agitation: Proper stirring can promote the formation of crystalline solids over oils.[11]
Issue 3: The Yield of the Desired Diastereomeric Salt is Low.
A low yield suggests that a substantial amount of the target diastereomer remains dissolved in the mother liquor.[8]
Potential Reasons and Solutions:
-
Suboptimal Solvent Choice: The desired diastereomeric salt may still be quite soluble in the chosen solvent.
-
Solution: Conduct a solvent screen to find a system that minimizes the solubility of the target salt. Experiment with lower final crystallization temperatures and allow for longer crystallization times.[8]
-
-
Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly influence the yield.[8]
-
Solution: Optimize the stoichiometry. While a 1:1 ratio is a common starting point, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve separation efficiency.[11]
-
-
Premature Isolation: The crystallization process may not have reached equilibrium.
-
Solution: Allow the mixture to stir for a longer period at the final crystallization temperature to maximize the precipitation of the less soluble diastereomer.[8]
-
Issue 4: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Poor.
Low diastereomeric excess is a clear indicator of poor separation, meaning the undesired diastereomer is co-precipitating with the desired one.[10]
Underlying Causes and Optimization Strategies:
-
Insufficient Solubility Difference: The fundamental basis for this separation technique is a significant difference in the solubilities of the two diastereomeric salts.[8]
-
Kinetic vs. Thermodynamic Control: In some systems, the more soluble diastereomer may crystallize faster (the kinetic product), while the desired, less soluble diastereomer is the thermodynamically stable product.[8]
-
Solution: If the desired product is the thermodynamic one, extending the stirring time (aging) can allow the system to equilibrate, dissolving the kinetic product and precipitating the more stable one.[8] Conversely, if the desired product is the kinetic one, a shorter crystallization time followed by rapid filtration is necessary.[12]
-
-
Solid Solution Formation: In some challenging cases, the two diastereomers can incorporate into the same crystal lattice, forming a solid solution or a "quasi-racemate," which makes separation by simple crystallization very difficult.[8][13]
-
Solution: This is a more complex issue. Changing the resolving agent to alter the crystal packing can be an effective strategy.[8] Additionally, performing one or more recrystallizations of the obtained salt, potentially in a different solvent system, can enhance the diastereomeric purity, albeit with a potential loss in yield.[10]
-
Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and decision-making, the following diagrams have been created using Graphviz.
Caption: General experimental workflow for diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I select the right resolving agent?
The choice of a resolving agent is a critical first step.[8] Key considerations include:
-
Chemical Compatibility: The agent must efficiently form a salt with your racemic compound.[8]
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for your scale of work.[8]
-
Physical Properties of the Salts: The resulting diastereomeric salts should be crystalline solids with a significant solubility difference in a common solvent.[8] A screening of several commercially available resolving agents is often the most practical approach.[8][14]
Q2: What is the role of the solvent in diastereomeric crystallization?
The solvent is not merely a medium for the reaction; it is an active participant in the separation process. An ideal solvent will exhibit a large difference in the solubility of the two diastereomers at a given temperature, and often, a steep solubility curve with respect to temperature.[8][11] This allows for high recovery of the less soluble diastereomer upon cooling, while keeping the more soluble one in solution.
Q3: Can I achieve a yield greater than 50% for the desired enantiomer?
The theoretical maximum yield for a classical resolution is 50%, as you are separating one enantiomer from a 50:50 mixture.[15] However, yields approaching 100% are possible through a more advanced technique called Crystallization-Induced Diastereomeric Transformation (CIDT).[8] CIDT is applicable in systems where the undesired diastereomer in solution can epimerize (convert) to the desired, less soluble diastereomer, which then crystallizes out, driving the equilibrium towards the formation of more of the desired product.
Q4: How do I perform an effective solvent screening?
A systematic solvent screening is crucial for optimizing your resolution.
| Parameter | Description |
| Solvent Selection | Choose a diverse range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, esters, ketones, hydrocarbons).[8] |
| Scale | Small-scale screening in vials or 96-well plates is efficient for conserving material.[16] |
| Procedure | Dissolve the racemate and resolving agent in a minimal amount of a good solvent (like methanol), then evaporate to dryness. Add the screening solvents to these prepared salt mixtures.[16] |
| Analysis | After heating, cooling, and aging, analyze the solid and supernatant of each vial by a chiral method (e.g., HPLC) to determine both the yield and the diastereomeric excess.[16] |
Protocol: Small-Scale Solvent Screening
-
Salt Formation: In separate vials, dissolve stoichiometric amounts of your racemic compound and the chosen resolving agent.
-
Solvent Addition: Add a measured volume of each screening solvent to each vial.
-
Equilibration: Heat the sealed vials to ensure complete dissolution, then cool them in a controlled manner to the desired final temperature. Allow them to stir for a set period (e.g., 12-24 hours) to approach equilibrium.
-
Sampling: Carefully withdraw an aliquot of the supernatant (mother liquor) and, if crystals have formed, isolate the solid material.
-
Analysis: Analyze the composition of both the solid and the supernatant using a suitable chiral analytical technique (e.g., chiral HPLC). This will reveal which solvent system provides the best combination of high yield and high diastereomeric excess.
By systematically addressing these common issues and understanding the underlying principles, you can significantly improve the efficiency and success rate of your diastereomeric salt crystallizations.
References
-
APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. Retrieved from [Link]
-
Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 74-87. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Proceedings. Retrieved from [Link]
- Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 74-87. DOI:10.1039/D2CE01490D.
-
Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. Retrieved from [Link]
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from [Link]
-
Fiveable. (n.d.). Diastereomeric Salt Definition. Retrieved from [Link]
- Vedejs, E., & Jure, M. (2005). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 105(12), 4561-4597.
-
Ouellette, R. J., & Rawn, J. D. (2014). Resolution by diastereomeric salts. YouTube. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved from [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
- Bosits, M. H., Szalay, Z., Pataki, H., & Demeter, Á. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1937-1949.
-
Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Retrieved from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]
-
Fogassy, E., Nógrádi, M., & Pálovics, E. (2016). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Fogassy, E., Nógrádi, M., & Pálovics, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. Retrieved from [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
Sources
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pharmtech.com [pharmtech.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. youtube.com [youtube.com]
- 16. unchainedlabs.com [unchainedlabs.com]
stability and degradation of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Here is the technical support center for (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid.
Welcome to the technical resource center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation of this important chemical intermediate. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Question 1: What is the primary degradation pathway for this compound under typical laboratory conditions?
Answer: The most prevalent degradation pathway for this molecule is the hydrolysis of the ethyl ester functional group . This reaction can be catalyzed by either acid or base, yielding ethanol and the parent diacid, (1S,3R)-1,3-cyclohexanedicarboxylic acid.[1][2]
-
Mechanism: In aqueous solutions, the ester is susceptible to nucleophilic attack by water. This process is significantly accelerated at pH extremes.
-
Acid-Catalyzed Hydrolysis: The process begins with the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Base-Catalyzed (Saponification): A hydroxide ion directly attacks the carbonyl carbon. This is typically faster than acid-catalyzed hydrolysis and is an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[2]
-
The presence of moisture, even atmospheric, can lead to slow hydrolysis over extended storage, particularly if the material is not stored in a desiccated environment.
Caption: Primary degradation via ester hydrolysis.
Question 2: How stable is the (1S,3R) stereochemistry? Can the compound epimerize?
Answer: Yes, epimerization is a significant stability concern, particularly under basic conditions or at elevated temperatures. The (1S,3R) configuration is a cis isomer, where the carboxylic acid and ethoxycarbonyl groups are on the same side of the cyclohexane ring. This cis relationship can be less thermodynamically stable than the corresponding trans isomer, where the bulky substituents are further apart.[3]
-
Mechanism of Epimerization: The process typically occurs via the formation of an enolate intermediate at the carbon atom alpha to a carbonyl group. In this case, the proton at the C1 or C3 position can be abstracted by a base. The subsequent reprotonation of the planar enolate can occur from either face, leading to a mixture of diastereomers.
-
Driving Force: The conversion from the cis isomer to the more stable trans isomer is thermodynamically favorable. The trans configuration minimizes 1,3-diaxial interactions, which are a source of steric strain in substituted cyclohexanes.[3] In some cases, epimerization of substituted cyclohexanecarboxylic acids using a base like potassium hydroxide can drive the equilibrium almost completely toward the trans form.[4][5]
This means that exposure to basic conditions during a reaction workup or purification (e.g., basic chromatography) can compromise the stereochemical purity of your material.
Caption: Epimerization from the cis to the more stable trans isomer.
Question 3: What are the optimal storage conditions for this compound?
Answer: To maintain both chemical purity and stereochemical integrity, the following storage conditions are recommended:
-
Temperature: Store in a cool environment, preferably refrigerated at 2-8°C. Avoid high temperatures, which can accelerate both hydrolysis and epimerization.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to displace moisture and oxygen.
-
Container: Use a tightly sealed, airtight container. For long-term storage, consider a container with a Teflon-lined cap.
-
Desiccation: Store in a desiccator, especially after the container has been opened, to protect it from atmospheric moisture which can cause hydrolysis.
For solutions, it is advisable to use anhydrous solvents and prepare them fresh. Aqueous or protic solvent solutions should not be stored for extended periods.
Question 4: What analytical methods are best for monitoring the stability and purity of my sample?
Answer: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for stability monitoring.
-
Reversed-Phase HPLC (RP-HPLC): An RP-HPLC method with a C18 column is effective for separating the parent compound from its primary hydrolytic degradant, the more polar 1,3-cyclohexanedicarboxylic acid.
-
Chiral HPLC: A chiral stationary phase is essential for detecting stereochemical impurities, such as the trans diastereomer formed via epimerization. Without a chiral method, you will not be able to assess the stereochemical stability.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure and detect major impurities. The disappearance of the characteristic ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of new signals would indicate hydrolysis.
-
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown degradation products by providing accurate mass information.
Troubleshooting Guide
Problem: I see a new, more polar peak appearing in my RP-HPLC chromatogram over time.
-
Likely Cause: This is the classic signature of ester hydrolysis . The resulting dicarboxylic acid is significantly more polar than the parent monoester and will therefore have a shorter retention time on a reversed-phase column.
-
Confirmation Steps:
-
Spike your sample: Co-inject the sample with a known standard of (1S,3R)-1,3-cyclohexanedicarboxylic acid. If the new peak increases in area, you have confirmed its identity.
-
LC-MS Analysis: Analyze the sample by LC-MS. The new peak should have a molecular weight corresponding to the dicarboxylic acid (172.18 g/mol ) instead of the parent monoester (200.23 g/mol ).
-
-
Corrective Actions:
-
Review your storage conditions. Ensure the sample is protected from moisture.
-
If working in solution, use anhydrous solvents and prepare solutions immediately before use. Avoid aqueous buffers if possible, or use them at a neutral pH for the shortest duration necessary.
-
Problem: My chiral HPLC analysis shows a new peak, and the diastereomeric ratio (d.r.) of my starting material is decreasing.
-
Likely Cause: This indicates epimerization . The compound is likely converting from the cis (1S,3R) isomer to the more stable trans diastereomer.
-
Confirmation Steps:
-
Induce Epimerization: Take a small amount of your pure starting material and intentionally stress it with a mild base (e.g., a dilute solution of sodium bicarbonate or triethylamine in an organic solvent) and gentle heat. Analyze the stressed sample by chiral HPLC. The peak corresponding to the impurity should grow significantly.
-
Preparative Chromatography & NMR: If possible, isolate the impurity peak and analyze it by NMR. The coupling constants of the protons at C1 and C3 can help differentiate between cis and trans isomers.
-
-
Corrective Actions:
-
Scrutinize all experimental steps for exposure to bases or high temperatures. This includes reaction conditions, workups (e.g., basic washes), and purification methods (e.g., chromatography on silica gel can sometimes be slightly acidic, but basic alumina should be avoided).
-
Buffer reactions at a neutral or slightly acidic pH if the chemistry allows.
-
Protocols and Methodologies
Protocol 1: Forced Degradation Study - Hydrolysis
Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[6][7][8]
Caption: Workflow for a forced hydrolysis study.
Objective: To assess the susceptibility of the compound to acid and base-catalyzed hydrolysis. A target degradation of 5-20% is generally recommended to clearly identify degradants without overly complex profiles.[2]
Procedure:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: Set up three vials:
-
Acidic: To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Basic: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Neutral: To 1 mL of stock solution, add 1 mL of purified water.
-
-
Incubation: Place all vials in a controlled temperature bath at 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching: Immediately quench the reaction to stop further degradation.
-
For the acidic sample, add an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH).
-
For the basic sample, add an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl).
-
-
Analysis: Dilute the quenched samples to a suitable concentration with the mobile phase and analyze immediately by a validated stability-indicating HPLC method.
Reference Data
Table 1: Summary of Potential Degradants and Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause of Formation | Recommended Analytical Method |
| (1S,3R)-1,3-Cyclohexanedicarboxylic acid | C₈H₁₂O₄ | 172.18 | Ester Hydrolysis | RP-HPLC, LC-MS |
| (1R,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid (trans-isomer) | C₁₀H₁₆O₄ | 200.23 | Epimerization | Chiral HPLC |
Table 2: Typical Conditions for Forced Degradation Studies[2][6][9]
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 40-80°C | 1 - 24 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 40-80°C | 1 - 24 hours | To assess stability in basic environments. |
| Oxidation | 3 - 30% H₂O₂, Room Temp or 40-60°C | 1 - 24 hours | To test susceptibility to oxidation. |
| Thermal | Dry Heat, 80-100°C | 24 - 72 hours | To evaluate solid-state thermal stability. |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Per ICH guidelines | To assess sensitivity to light. |
References
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
- Epimerization of 2- or 4-substituted cyclohexane carboxylic acids.
- Process for the preparation of cyclohexanedicarboxylic acids.
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies. SciSpace by Typeset. [Link]
-
Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Substituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
Substituted Cyclohexanes. University of Calgary. [Link]
Sources
- 1. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids - Google Patents [patents.google.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 5. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 6. onyxipca.com [onyxipca.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
common impurities in (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid and their removal
Technical Support Center: (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis and purification of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of this compound is heavily dependent on the synthetic route employed. However, based on its structure, the most common impurities can be categorized as follows:
-
Stereoisomers: Due to the presence of two chiral centers (C1 and C3), three other stereoisomers can form: the (1R,3S) enantiomer, and the (1R,3R) and (1S,3S) diastereomers. Diastereomers are often the most prevalent stereoisomeric impurity.
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Such as the corresponding diacid resulting from the hydrolysis of the ethyl ester.
-
Reagents: Residual acids, bases, or coupling agents used in the synthesis.
-
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, ethyl acetate, heptane) may be present in the final product.
Q2: I have a mixture of stereoisomers. How can I separate the desired (1S,3R) isomer?
A2: The separation of stereoisomers, particularly diastereomers, is a critical step. The most effective methods are:
-
Diastereomeric Crystallization: This is often the most industrially viable method. By reacting the mixture of stereoisomeric acids with a chiral amine (resolving agent), a pair of diastereomeric salts is formed. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The purified diastereomeric salt is then treated with an acid to liberate the desired (1S,3R) isomer.
-
Chiral Chromatography: For smaller scale and analytical purposes, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating all four stereoisomers. For preparative scale, Simulated Moving Bed (SMB) chromatography can be an efficient continuous separation technique.
Troubleshooting Guide
Issue 1: My final product shows the presence of the diacid impurity.
-
Problem: Hydrolysis of the ethoxycarbonyl group to a carboxylic acid, resulting in cyclohexane-1,3-dicarboxylic acid. This increases the polarity of the impurity and can interfere with subsequent reactions.
-
Root Cause Analysis:
-
Reaction Conditions: The presence of water, strong acids, or strong bases at elevated temperatures during the synthesis or work-up can promote hydrolysis.
-
Purification Steps: Certain purification methods, if not carefully controlled, can lead to hydrolysis.
-
-
Solutions:
-
Control of pH: During aqueous work-up, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, especially in steps where the ester is sensitive to hydrolysis.
-
Purification Method: The diacid is significantly more polar than the desired monoester. This difference in polarity can be exploited for purification.
-
| Purification Technique | Principle | Suitability for Diacid Removal |
| Column Chromatography | Separation based on polarity. | High: The diacid will have a much stronger affinity for the stationary phase (e.g., silica gel). |
| Extraction | Partitioning between two immiscible liquids based on polarity and pKa. | Moderate: Can be effective by carefully controlling the pH of the aqueous phase. |
| Crystallization | Difference in solubility between the desired product and the impurity. | Low to Moderate: Co-crystallization can be an issue. |
Issue 2: My product is a mixture of diastereomers, and I need to isolate the (1S,3R) isomer.
-
Problem: The presence of (1R,3R) and/or (1S,3S) diastereomers, which may have similar physical properties to the desired product, making separation challenging.
-
Workflow for Diastereomeric Resolution via Crystallization:
Caption: Workflow for diastereomeric resolution by crystallization.
-
Detailed Protocol for Diastereomeric Resolution:
-
Salt Formation:
-
Dissolve the mixture of stereoisomeric acids in a suitable solvent (e.g., ethanol, acetonitrile).
-
Add an equimolar amount of a chiral resolving agent (e.g., (R)-alpha-methylbenzylamine).
-
Stir the mixture, optionally with gentle heating, to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Slowly cool the solution to induce crystallization. The diastereomeric salt with the lower solubility will crystallize out first.
-
The rate of cooling can be critical for obtaining high purity crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the purity of the isolated salt (e.g., by chiral HPLC after liberating the acid from a small sample).
-
If necessary, recrystallize the salt to improve purity.
-
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2.
-
Separate the organic layer, which now contains the purified this compound.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
-
-
References
- There are no specific public references detailing the impurity profile of this exact molecule. The information provided is based on general principles of organic chemistry, stereochemistry, and purification techniques commonly applied in pharmaceutical development. For specific synthetic routes and potential impurities, consulting relevant patents and chemical literature for analogous structures is recommended.
Technical Support Center: Enhancing Enantioselectivity in the Synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this enantioselective synthesis. Our focus is on providing practical, field-proven insights to enhance your experimental success.
Introduction to the Synthesis
This compound is a chiral building block of significant interest in the pharmaceutical industry. Achieving high enantiomeric purity is critical for its application in the synthesis of active pharmaceutical ingredients. The synthesis of this molecule can be approached through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture. This guide will delve into both methodologies, with a strong focus on a highly effective enzymatic resolution technique.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis and analysis of this compound, providing solutions grounded in chemical principles.
Enzymatic Resolution of Diethyl cis-1,3-Cyclohexanedicarboxylate
A robust method for obtaining the target molecule is through the enantioselective hydrolysis of the prochiral diethyl cis-1,3-cyclohexanedicarboxylate, as detailed in U.S. Patent 6,210,956.[1] This enzymatic resolution offers high enantioselectivity.[1]
Q1: My enzymatic hydrolysis is showing low enantiomeric excess (ee). What are the potential causes and solutions?
A1: Low enantiomeric excess in enzymatic resolutions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incorrect Enzyme Choice: The choice of lipase is crucial for achieving high enantioselectivity. For the synthesis of the (1S,3R) enantiomer, a lipase from Pseudomonas cepacia (e.g., PS-30) is reported to be effective.[1] Conversely, to obtain the (1R,3S) enantiomer, a lipase from Candida rugosa (e.g., AY-30) is preferred.[1] Ensure you are using the correct lipase for your desired product.
-
Suboptimal pH: Enzyme activity and selectivity are highly dependent on the pH of the reaction medium. For lipase-catalyzed hydrolysis, maintaining a stable pH is critical. A phosphate buffer is commonly used. Deviations from the optimal pH can lead to a decrease in both reaction rate and enantioselectivity. It is advisable to monitor and adjust the pH throughout the reaction.
-
Temperature Fluctuations: Lipases exhibit optimal activity and selectivity within a specific temperature range. Both excessively high or low temperatures can negatively impact enzyme performance. Maintain a constant and optimized temperature throughout the hydrolysis.
-
Reaction Time: Enzymatic resolutions are kinetic processes.[2] Allowing the reaction to proceed for too long can lead to the hydrolysis of the undesired enantiomer, thereby reducing the enantiomeric excess of the product. It is essential to monitor the reaction progress and stop it at the optimal point, which is typically around 50% conversion for a kinetic resolution.
-
Enzyme Inhibition: The accumulation of products, such as the carboxylic acid and ethanol, can inhibit the lipase.[3] This can slow down the reaction and potentially affect selectivity. If inhibition is suspected, consider strategies such as in-situ product removal or using a biphasic system to extract the products from the aqueous phase.
Q2: The enzymatic hydrolysis is very slow. How can I increase the reaction rate?
A2: A slow reaction rate can be addressed by optimizing several parameters:
-
Enzyme Loading: Increasing the concentration of the lipase can proportionally increase the reaction rate. However, be mindful of the cost implications.
-
Substrate Concentration: While higher substrate concentrations can increase the rate, they can also lead to substrate inhibition in some cases. Determine the optimal substrate concentration through a series of small-scale experiments.
-
Mass Transfer Limitations: In a biphasic system (aqueous buffer and organic substrate), efficient mixing is crucial to ensure a large interfacial area for the enzyme to act upon the substrate. Increase the stirring rate to improve mass transfer.
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent can sometimes improve the solubility of the substrate and enhance the reaction rate. However, be cautious as organic solvents can also denature the enzyme.
Asymmetric Synthesis Approaches
While enzymatic resolution is a powerful technique, direct asymmetric synthesis offers a more atom-economical route. Asymmetric hydrogenation of a suitable prochiral precursor is a promising strategy.
Q3: I am attempting an asymmetric hydrogenation of an unsaturated precursor, but the enantioselectivity is poor. What factors should I consider?
A3: Achieving high enantioselectivity in asymmetric hydrogenation is a multifactorial challenge:
-
Catalyst and Ligand Selection: The choice of the chiral catalyst is paramount. For the hydrogenation of α,β-unsaturated carboxylic acids and their derivatives, rhodium and iridium complexes with chiral phosphine ligands are commonly employed.[4][5][6] The structure of the chiral ligand dictates the stereochemical outcome. It is often necessary to screen a library of ligands to find the optimal one for a specific substrate.
-
Hydrogen Pressure: The pressure of hydrogen gas can influence both the rate and the enantioselectivity of the reaction. Higher pressures generally increase the rate but may have a variable effect on enantioselectivity.
-
Solvent Effects: The solvent can play a crucial role in stabilizing the catalyst-substrate complex and influencing the transition state energies of the enantioselective step. Protic solvents, for instance, can engage in hydrogen bonding and alter the catalytic cycle.
-
Substrate Purity: Impurities in the substrate can poison the catalyst, leading to reduced activity and selectivity. Ensure your starting material is of high purity.
Analytical and Purification Challenges
Q4: How can I accurately determine the enantiomeric excess of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess.[7]
-
Chiral Stationary Phase (CSP): The key to separating enantiomers by HPLC is the use of a chiral column. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[4] Anion-exchange type CSPs are also specifically designed for acidic compounds.[5]
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid), needs to be optimized to achieve baseline separation of the enantiomers.
-
Derivatization: If direct separation on a chiral column is challenging, you can derivatize the carboxylic acid with a chiral reagent to form diastereomers.[8] These diastereomers can then be separated on a standard achiral HPLC column.[8]
Q5: I am struggling to separate the product monoester from the unreacted diester and the diacid byproduct. What purification strategies can you suggest?
A5: The separation of these three components can be achieved by leveraging their different chemical properties:
-
Extraction: At a basic pH, both the monoester and the diacid will be deprotonated and soluble in the aqueous phase, while the unreacted diester will remain in the organic phase. After separating the layers, the aqueous phase can be acidified to protonate the monoester and diacid, allowing them to be extracted into a fresh organic solvent.
-
Chromatography: If extraction is not sufficient, column chromatography on silica gel can be used. The polarity difference between the diester, monoester, and diacid is usually large enough to allow for good separation.
Experimental Protocols
Protocol 1: Enzymatic Resolution of Diethyl cis-1,3-Cyclohexanedicarboxylate
This protocol is adapted from the principles described in U.S. Patent 6,210,956.[1]
Materials:
-
Diethyl cis-1,3-cyclohexanedicarboxylate
-
Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-30)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium hydroxide solution (e.g., 0.5 M) for pH adjustment
-
Ethyl acetate
-
Hydrochloric acid (e.g., 1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of diethyl cis-1,3-cyclohexanedicarboxylate in phosphate buffer, add the Pseudomonas cepacia lipase.
-
Maintain the pH of the reaction mixture at 7.0 by the controlled addition of sodium hydroxide solution using a pH-stat or by manual titration.
-
Monitor the reaction progress by measuring the consumption of the base or by periodically taking aliquots for analysis (e.g., GC or HPLC) to determine the extent of conversion.
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Wash the aqueous solution with ethyl acetate to remove the unreacted diethyl cis-1,3-cyclohexanedicarboxylate.
-
Acidify the aqueous layer to pH 2-3 with hydrochloric acid.
-
Extract the product, this compound, with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product further if necessary, for example, by crystallization or column chromatography.
Data Summary
| Lipase Source | Target Enantiomer | Typical ee (%) | Reference |
| Pseudomonas cepacia | (1S,3R) | >90 | [1] |
| Candida rugosa | (1R,3S) | >90 | [1] |
Visualizations
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of diethyl cis-1,3-cyclohexanedicarboxylate.
Factors Influencing Enantioselectivity
Caption: Key factors influencing the enantioselectivity of the synthesis.
References
- Lalonde, J. J., et al. (2001). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. U.S.
-
Patel, R., Trivedi, U., & Patel, K. (n.d.). LIPASES: AN EFFICIENT BIOCATALYST FOR BIOTECHNOLOGICAL APPLICATIONS. [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
-
Burgess, K., & Ohlmeyer, M. J. (1988). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 110(6), 1967-1968. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Xie, J.-H., & Zhou, Q.-L. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Rhodium Catalysis in Organic Synthesis (pp. 1-46). Wiley-VCH. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
dos Santos, J. C. S., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Molecules, 26(22), 6891. [Link]
-
Wang, D., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 16(34), 6234-6240. [Link]
Sources
- 1. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Navigating the Scale-Up Production of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the production of this key chiral building block.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its stereospecific synthesis, often achieved through enzymatic desymmetrization, can present unique challenges during scale-up. This guide provides practical, field-proven insights to help you navigate these complexities, ensuring a robust and efficient manufacturing process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is presented with its probable causes and a step-by-step resolution.
Issue 1: Low Enantiomeric Excess (ee) of the Final Product
Probable Causes:
-
Suboptimal Enzyme Activity or Selectivity: The lipase used for the desymmetrization of the prochiral diethyl cis-1,3-cyclohexanedicarboxylate may not be performing optimally.
-
Incorrect Reaction pH: The pH of the reaction medium can significantly impact enzyme activity and selectivity.
-
Epimerization: Basic or acidic conditions during workup or purification can lead to the racemization of the chiral center.
-
Inaccurate Analytical Method: The method used to determine the enantiomeric excess might not be properly validated or optimized.
Resolution Pathway:
-
Enzyme Selection and Qualification:
-
Ensure the use of a highly selective lipase, such as Lipase PS-30 from Pseudomonas cepacia, which is known to favor the formation of the (1S,3R)-isomer.[1]
-
Verify the activity of the enzyme lot before use. Enzyme activity can vary between batches.
-
-
Strict pH Control:
-
Maintain the reaction pH at the optimal level for the chosen lipase, typically around 7.0, using a phosphate buffer.[1]
-
Monitor the pH throughout the reaction and adjust as necessary with a dilute acid or base.
-
-
Mild Work-Up and Purification Conditions:
-
Avoid strong acids or bases during the extraction and isolation steps.
-
Utilize a gentle work-up procedure, such as extraction with an organic solvent followed by washing with brine and drying over anhydrous sodium sulfate.
-
If chromatographic purification is necessary, use a neutral mobile phase and silica gel.
-
-
Analytical Method Validation:
-
Develop and validate a robust chiral HPLC method for determining the enantiomeric excess. A common method involves using a chiral column, such as Chiralcel OD-H, with a mobile phase of hexane/IPA.[2]
-
Issue 2: Low Overall Yield
Probable Causes:
-
Incomplete Hydrolysis: The enzymatic hydrolysis reaction may not have gone to completion.
-
Formation of Byproducts: Side reactions, such as the hydrolysis of both ester groups, can reduce the yield of the desired monoester.
-
Product Loss During Work-Up: The product may be lost during extraction or crystallization steps.
-
Poor Quality Starting Material: The presence of trans-isomers in the starting diethyl 1,3-cyclohexanedicarboxylate will not undergo the desired enzymatic reaction.
Resolution Pathway:
-
Reaction Optimization:
-
Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting diester.
-
Optimize the enzyme loading and reaction time.
-
-
Starting Material Purity:
-
Work-Up Optimization:
-
Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous phase.
-
If crystallization is used for purification, optimize the solvent system and cooling profile to maximize recovery.
-
Issue 3: Presence of Diacid Impurity
Probable Cause:
-
Over-hydrolysis: The enzyme may have catalyzed the hydrolysis of both ester groups of the starting diester, leading to the formation of cis-1,3-cyclohexanedicarboxylic acid.
Resolution Pathway:
-
Control Reaction Time:
-
Carefully monitor the reaction and stop it once the desired monoester is formed in maximum concentration.
-
-
Purification:
-
The diacid can be removed by careful extraction. At a slightly basic pH, the diacid will be more soluble in the aqueous phase than the monoester.
-
Alternatively, column chromatography can be used to separate the monoester from the diacid.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
The most common and efficient route is the enantioselective hydrolysis of the prochiral diethyl cis-1,3-cyclohexanedicarboxylate using a lipase, such as Lipase PS-30 from Pseudomonas cepacia.[1] This enzymatic desymmetrization process provides high enantiomeric excess of the desired (1S,3R)-isomer.
Q2: How can I prepare the starting material, diethyl cis-1,3-cyclohexanedicarboxylate?
This can be prepared from a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid. The mixture is first converted to the cis-cyclic anhydride by heating with acetic anhydride. The anhydride is then esterified to produce the desired cis-diester.[1]
Q3: What analytical techniques are recommended for in-process control and final product analysis?
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.[2]
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC: To determine the purity of the product and quantify impurities like the starting diester and the diacid.
-
Chiral HPLC: To determine the enantiomeric excess of the final product. A Chiralcel OD-H column is often used for this purpose.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q4: What are the key safety considerations when working with the reagents involved in this synthesis?
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with flammable solvents like ethanol and hexane, ensure proper ventilation and avoid ignition sources. For detailed safety information, always refer to the Safety Data Sheets (SDS) of the specific chemicals being used.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Diethyl cis-1,3-Cyclohexanedicarboxylate
-
Combine diethyl cis-1,3-cyclohexanedicarboxylate (1 equivalent) with a pH 7 aqueous phosphate buffer.
-
Adjust the pH to 7.0 with a dilute solution of NaOH or HCl.
-
Add Lipase PS-30 from Pseudomonas cepacia (e.g., 200 mg per 5 mmol of substrate).[1]
-
Stir the mixture vigorously at room temperature, maintaining the pH at 7.0.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Chiral HPLC Analysis
-
Column: Chiralcel OD-H
-
Mobile Phase: Hexane/Isopropanol (e.g., 90:10)
-
Flow Rate: 0.50 mL/min
-
Detection: UV at 220 nm
-
Temperature: 25 °C
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Enzyme | Lipase PS-30 (Pseudomonas cepacia) | [1] |
| Reaction pH | 7.0 | [1] |
| Buffer | Phosphate Buffer | [1] |
| Chiral HPLC Column | Chiralcel OD-H | [2] |
| Mobile Phase (Chiral HPLC) | Hexane/Isopropanol (90:10) | [2] |
| UV Detection Wavelength | 220 nm | [2] |
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Google Patents. (n.d.). US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
-
PubChem. (n.d.). 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 227783-08-6, this compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diethyl cyclohexane-1,3-dicarboxylate. Retrieved from [Link]
Sources
Technical Support Center: Analytical Method Validation for (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Introduction
Welcome to the technical support guide for the analytical method validation of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. This molecule, a chiral dicarboxylic acid monoester, is a critical intermediate in various pharmaceutical syntheses. Its stereochemical purity and accurate quantification are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and practical, step-by-step troubleshooting advice to navigate the complexities of validating a robust and reliable analytical method for this specific compound. The content is structured to address common challenges in a direct question-and-answer format, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial stages of method development and validation for this compound.
Q1: Which analytical technique is most suitable for the analysis of this compound?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this compound.[4][5] Its dual functionality allows for both the quantification of the compound (assay) and the critical separation of its enantiomers to determine enantiomeric purity.
-
Rationale: The molecule possesses two chiral centers, making its stereochemistry a critical quality attribute. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, enabling their separation and individual quantification.[1][4] Gas Chromatography (GC) is less ideal due to the low volatility of the carboxylic acid, which would necessitate a derivatization step (e.g., esterification or silylation) to make it suitable for GC analysis.[6][7][8] This extra step can introduce variability and potential for error.
Q2: What is a good starting point for a chiral HPLC method for this compound?
A2: Based on the analysis of structurally similar chiral cyclohexanecarboxylic acids, a normal-phase HPLC method is a highly effective starting point.[9]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | Chiralcel® AY-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar amylose-based CSP (e.g., Chiralpak® ID)[5] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)[9] |
| Flow Rate | 0.5 - 1.0 mL/min[10] |
| Column Temperature | 25°C - 35°C |
| Detection | UV at a low wavelength (e.g., 210-220 nm), as the molecule lacks a strong chromophore. |
-
Causality: The amylose-based CSP provides a chiral environment with grooves and cavities where enantiomers can interact via hydrogen bonding, dipole-dipole, and steric interactions. The mobile phase composition is critical: n-Hexane is the weak solvent, IPA acts as the polar modifier to control retention, and a small amount of TFA is added as an acidic modifier. TFA protonates the carboxylic acid group, reducing peak tailing and improving interactions with the CSP.[6][7]
Q3: What are the essential validation parameters I need to assess according to ICH Q2(R1)?
A3: The validation of an analytical procedure must demonstrate that it is suitable for its intended purpose.[1][3] For a method intended for both assay and enantiomeric purity, the following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the undesired enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: A typical workflow for analytical method validation.
Q4: How do I perform a forced degradation study to prove specificity?
A4: Forced degradation (or stress testing) is essential to demonstrate that your method is "stability-indicating."[11][12][13] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products. The goal is to show that the peaks of these degradants are well-resolved from the main analyte peak and its enantiomer.
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Example Reagent/Condition |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24 hours |
| Oxidation | 3% H₂O₂, room temperature for 24 hours |
| Thermal | Dry heat at 105°C for 48 hours |
| Photolytic | Expose to UV light (e.g., 254 nm) and visible light |
-
Protocol: Prepare solutions of this compound and expose them to the stress conditions. Analyze the stressed samples alongside an unstressed control. The target degradation is typically 5-20%.[12][14] Your method is specific if the analyte peak remains pure (as determined by a photodiode array (PDA) detector's peak purity analysis) and is resolved from all degradation product peaks.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Enantiomeric Resolution
Q: I'm injecting my sample, but the two enantiomer peaks are either completely co-eluting or are poorly resolved (Resolution < 1.5). What should I do?
A: Poor resolution is the most common challenge in chiral chromatography. It indicates that the chiral stationary phase is not discriminating effectively between the two enantiomers under the current conditions.[1]
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Step-by-Step Troubleshooting Protocol:
-
Decrease the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can significantly enhance resolution.[1][10]
-
Optimize the Polar Modifier (IPA) Concentration: The percentage of alcohol in the mobile phase is a powerful tool.
-
Decrease %IPA (e.g., from 10% to 5%): This will increase retention times and often improves resolution as it strengthens the interactions with the stationary phase.
-
Increase %IPA (e.g., from 10% to 15%): While this usually decreases resolution, in some cases, it can alter the interaction mechanism favorably.
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Decrease Temperature (e.g., to 15°C): Lower temperatures often enhance the weak interactions (like hydrogen bonds) responsible for chiral discrimination, leading to better resolution.[1][10]
-
Increase Temperature (e.g., to 40°C): This can sometimes improve peak efficiency and, in rare cases, improve resolution.
-
-
Evaluate Mobile Phase Additive: The acidic additive plays a crucial role. While TFA is a good starting point, its strong acidity might interfere with certain interactions. Try switching to a weaker acid like acetic acid or formic acid at the same concentration (0.1%).[6][7]
-
Screen Different Chiral Stationary Phases: If the above steps fail, the chosen CSP may not be suitable for your molecule. The interactions required for separation are highly specific.[4] If you started with an amylose-based column (e.g., Chiralcel AY-H), try a cellulose-based column (e.g., Chiralcel OD-H) or a different type of CSP altogether.
Issue 2: Peak Tailing
Q: My analyte peak is tailing severely, which is affecting my ability to accurately integrate the peak area for quantification. What is causing this?
A: Peak tailing for an acidic compound like this is typically caused by unwanted secondary interactions with the stationary phase or issues with the mobile phase pH.[1]
Step-by-Step Troubleshooting Protocol:
-
Check Mobile Phase pH/Additive Concentration: The primary cause of tailing for a carboxylic acid is the partial ionization of the acid group. The mobile phase must be sufficiently acidic to keep the analyte in its neutral, protonated form.
-
Increase TFA Concentration: Try increasing the TFA concentration slightly, for example, from 0.1% to 0.2%. This ensures complete suppression of the carboxylate anion, which can have strong, undesirable interactions with active sites on the silica support of the CSP.[6]
-
-
Use a High-Purity CSP: Older or lower-quality silica-based columns can have exposed, acidic silanol groups (-Si-OH). These sites can interact strongly with your analyte, causing tailing. Ensure you are using a modern, high-purity CSP.
-
Check for Column Contamination: If the column has been used extensively, strongly retained basic compounds from previous analyses might have contaminated the column head, creating active sites.
-
Flush the Column: Follow the manufacturer's instructions for column flushing and regeneration. A typical procedure for a normal phase column involves flushing with a strong solvent like 100% ethanol or IPA.
-
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Prepare a more dilute sample and inject a smaller volume to see if the peak shape improves.[1]
Issue 3: Peak Fronting
Q: My analyte peak looks like a "shark fin," with the front of the peak sloping. Why is this happening?
A: Peak fronting is less common than tailing but is almost always caused by one of two issues: column overload or a mismatch between the sample solvent and the mobile phase.
Step-by-Step Troubleshooting Protocol:
-
Dilute the Sample: This is the most common cause. The concentration of your sample is too high, saturating the stationary phase at the point of injection.[15] Molecules that cannot find a place to interact travel down the column faster, eluting at the front of the peak.
-
Action: Perform a 1-to-10 dilution of your sample and re-inject. If the fronting disappears, you have confirmed sample overload.
-
-
Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent that is much stronger (more polar in normal phase) than your mobile phase, it will cause peak distortion. For example, dissolving the sample in 100% IPA when the mobile phase is 90% hexane will cause problems.
-
Action: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your compound.
-
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kiff, J. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48.
- Blaschek, W., & Scriba, G. K. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 26(11), 1124-1133.
-
Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
- Lin, C. E. (2004). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
-
ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]
- Zhang, Y., Wu, D. R., & Wang-Iverson, D. B. (2012). Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs.
- Al-zoman, N. Z., Al-tamimi, A. M., & Al-amri, S. S. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Darwish, I. A., Al-shehri, M. M., & Al-gohary, O. M. (2012). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Acta Pharmaceutica, 62(3), 335-347.
-
I.B.S. Analytical. Chiral HPLC Method Development. [Link]
- Kulkarni, A. A., Nanda, R. K., & Ranpise, A. A. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 72(3), 393.
- Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 19(3).
-
Chromatography Forum. Additives for Chiral Chromatography. [Link]
-
Regis Technologies, Inc. (2012). GC Derivatization. [Link]
- Vadagam, N., Haridasyam, S. B., Venkatanarayana, M., Lakka, N. S., & Chinnakadoori, S. R. (2023). Stability indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science, 13(12), 147-156.
- Armstrong, D. W., & Flannery, M. A. (2023). Playing with Selectivity for Optimal Chiral Separation.
- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google P
-
Chromacuity. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. additives for chiral - Chromatography Forum [chromforum.org]
- 8. reddit.com [reddit.com]
- 9. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Introduction
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a crucial chiral building block in modern medicinal chemistry and drug development. Its stereochemically defined structure serves as a key intermediate for synthesizing a range of complex pharmaceutical agents, where precise stereochemistry is paramount for biological activity and safety. The cis-relationship between the carboxylic acid and the ethoxycarbonyl group at the 1 and 3 positions, combined with the specific (1S, 3R) absolute configuration, presents a distinct synthetic challenge.
This guide provides an in-depth comparison of the three principal strategies for synthesizing this target molecule: enzymatic desymmetrization of a prochiral precursor, classical resolution of a racemic mixture, and asymmetric catalysis. We will delve into the underlying principles of each route, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal pathway for their specific needs, from lab-scale discovery to industrial-scale production.
Prerequisite: Synthesis of Key Starting Materials
Before embarking on the chiral synthesis, the preparation of achiral precursors is essential. The common starting point is cis-1,3-cyclohexanedicarboxylic acid, which is commercially available or can be synthesized via the catalytic hydrogenation of isophthalic acid.[1]
1. Diethyl cis-1,3-Cyclohexanedicarboxylate (for Enzymatic Desymmetrization)
This prochiral diester is the substrate for the enzymatic route. It is typically prepared by the esterification of cis-1,3-cyclohexanedicarboxylic acid or its anhydride.
-
Protocol: cis-1,3-Cyclohexanedicarboxylic acid (1 mole) is refluxed in absolute ethanol (5-10 volumes) with a catalytic amount of a strong acid (e.g., sulfuric acid) for 4-8 hours. The reaction is monitored by TLC or GC. Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diester, which can be purified by vacuum distillation.
2. Racemic cis-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid (for Classical Resolution)
This racemic monoester is the substrate for the classical resolution route. It can be prepared via controlled mono-esterification of the diacid or, more commonly, by the partial hydrolysis of the corresponding diester.
-
Protocol: Diethyl cis-1,3-cyclohexanedicarboxylate (1 mole) is dissolved in a mixture of ethanol and water. A stoichiometric amount (1 equivalent) of potassium hydroxide (KOH) is added, and the mixture is stirred at room temperature. The reaction is carefully monitored. Upon consumption of one equivalent of base, the reaction is acidified with cold, dilute HCl. The product is extracted with an organic solvent, which is then washed, dried, and concentrated to yield the racemic monoester.
Route 1: Enzymatic Desymmetrization of a Prochiral Diester
This elegant approach leverages the high stereoselectivity of enzymes to differentiate between two chemically equivalent (prochiral) ester groups in a meso compound, directly yielding an enantiomerically enriched product. This method advantageously bypasses the 50% theoretical yield limit imposed by classical resolution of racemates.
Principle and Mechanistic Insight
The strategy starts with the achiral (meso) substrate, diethyl cis-1,3-cyclohexanedicarboxylate. A lipase, such as Lipase PS-30 from Pseudomonas cepacia, selectively catalyzes the hydrolysis of one of the two ester groups. The enzyme's chiral active site preferentially binds and orients the substrate in a way that exposes only one of the prochiral centers (the pro-S ester group in this case) to the catalytic triad (Ser-His-Asp) for hydrolysis, leaving the other ester group untouched.[2] This results in the direct formation of the desired (1S,3R) enantiomer.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for lipase-catalyzed desymmetrization.[2]
-
Reaction Setup: To a temperature-controlled reaction vessel, add diethyl cis-1,3-cyclohexanedicarboxylate (e.g., 2.28 g, 10 mmol) and a pH 7.0 aqueous phosphate buffer (e.g., 20 g).
-
Enzyme Addition: Add Lipase PS-30 from Pseudomonas cepacia (e.g., 200 mg) or another suitable lipase like ChiroCLEC-PC™.
-
pH Control: Begin stirring the suspension. Maintain the pH of the reaction at a constant 7.0 by the automated addition of 1 N NaOH solution using a pH-stat titrator. The consumption of NaOH directly correlates to the progress of the hydrolysis reaction.
-
Reaction Monitoring: Continue the reaction at a constant temperature (typically 25-30 °C) until the uptake of NaOH ceases or slows dramatically (typically 24-48 hours), indicating the completion of the mono-hydrolysis.
-
Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with 2 N HCl. Extract the product multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by chromatography if necessary.
Data Summary & Discussion
| Parameter | Typical Value | Source |
| Enantiomeric Excess (e.e.) | >90% | [2] |
| Theoretical Yield | Approaching 100% | [2] |
| Reaction Time | 24 - 48 hours | [2] |
| Key Reagents | Lipase (e.g., PS-30), Phosphate Buffer | [2] |
Expertise & Causality:
-
Why a pH-stat? The hydrolysis of the ester liberates a carboxylic acid, which would lower the pH and potentially denature the enzyme, halting the reaction. Maintaining a constant pH is critical for optimal enzyme activity and stability.
-
Why a buffer? The phosphate buffer helps to maintain a stable environment for the enzyme and prevents large local pH fluctuations.
-
Advantages: This route is highly attractive due to its exceptional enantioselectivity, mild reaction conditions (room temperature, neutral pH), and alignment with green chemistry principles (biocatalysis in an aqueous medium). The theoretical yield is 100%, making it highly atom-economical.
-
Limitations: The primary drawbacks are the cost of the enzyme and the potentially long reaction times. Enzyme activity can be sensitive to substrate concentration and impurities. For industrial scale-up, enzyme immobilization can be employed to facilitate reuse and reduce costs.[3]
Visualization of Workflow
Caption: Workflow for Enzymatic Desymmetrization Route.
Route 2: Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a time-honored and robust method for separating enantiomers. It relies on the principle that while enantiomers have identical physical properties, diastereomers do not. This difference is exploited to separate a racemic mixture.
Principle and Mechanistic Insight
The racemic mixture of cis-3-(ethoxycarbonyl)cyclohexanecarboxylic acid is treated with a single enantiomer of a chiral base, such as (R)-(+)-1-phenylethylamine.[4][5] This acid-base reaction forms a pair of diastereomeric salts:
-
((1S,3R)-acid) • ((R)-amine)
-
((1R,3S)-acid) • ((R)-amine)
These two salts have different crystal lattice energies and, consequently, different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize from the solution, allowing it to be separated by filtration. The enantiomerically pure acid is then liberated from the salt by treatment with a strong acid.
Detailed Experimental Protocol
The following is a representative protocol based on established methods for resolving carboxylic acids.[5][6]
-
Salt Formation: In a flask, dissolve racemic cis-3-(ethoxycarbonyl)cyclohexanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone; ~10-20 volumes). In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5-0.6 eq) in a small amount of the same solvent.
-
Crystallization: Warm the acid solution and slowly add the amine solution with stirring. Allow the solution to cool slowly to room temperature, and then potentially to 0-5 °C in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor, which is enriched in the more soluble diastereomer.
-
Purity Check (Optional): At this stage, a small sample of the salt can be treated with acid, and the optical rotation or chiral HPLC of the resulting acid can be checked. If the enantiomeric purity is not sufficient, the salt can be recrystallized from fresh solvent.
-
Liberation of the Acid: Suspend the purified diastereomeric salt in water and add a slight excess of a strong acid (e.g., 2 N HCl) to lower the pH to ~2. This protonates the carboxylate and liberates the chiral amine as its hydrochloride salt.
-
Extraction and Purification: Extract the desired (1S,3R)-acid with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Data Summary & Discussion
| Parameter | Typical Value | Source |
| Enantiomeric Excess (e.e.) | >97% (after recrystallization) | [4][7] |
| Theoretical Yield | <50% (from racemate) | General Principle |
| Reaction Time | 12 - 24 hours (including crystallization) | General Procedure |
| Key Reagents | Chiral Amine (e.g., (R)-phenylethylamine) | [5] |
Expertise & Causality:
-
Why sub-stoichiometric amine? Using only 0.5 equivalents of the resolving agent ensures that only one enantiomer can fully crystallize as the salt, leaving the other enantiomer in the mother liquor. This often leads to higher purity in the first crop of crystals.
-
Solvent Choice is Critical: The choice of solvent is paramount. An ideal solvent will have a large solubility difference between the two diastereomeric salts, maximizing the yield and purity of the crystallization. This often requires empirical screening.
-
Advantages: This method uses standard laboratory equipment and well-understood chemical principles. A wide variety of chiral resolving agents are commercially available.
-
Limitations: The most significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, which results in poor atom economy as half of the material is the undesired enantiomer. The process can be labor-intensive, often requiring multiple tedious recrystallizations to achieve high enantiomeric purity. The chiral resolving agent is used in stoichiometric amounts and must be recovered to be cost-effective.
Visualization of Workflow
Caption: Workflow for the Classical Resolution Route.
Route 3: Asymmetric Catalysis (A Forward-Looking Approach)
Asymmetric catalysis represents the pinnacle of modern chiral synthesis, offering the potential for high efficiency, excellent enantioselectivity, and superior atom economy by using a small amount of a chiral catalyst to generate large quantities of a chiral product.
Principle and Mechanistic Insight
While a specific, published protocol for the direct asymmetric synthesis of this compound is not prevalent, a highly plausible and industrially relevant strategy is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 3-(ethoxycarbonyl)cyclohex-2-enecarboxylic acid.
In this approach, the prochiral alkene is coordinated to a chiral transition metal complex, typically featuring a rhodium (Rh) or ruthenium (Ru) center bound to a chiral phosphine ligand like BINAP. Hydrogen gas adds to the metal center and is then transferred diastereoselectively to one face of the double bond. The chiral ligand environment creates a sterically and electronically differentiated space around the metal, forcing the substrate to bind in a specific orientation that leads to the formation of one enantiomer over the other.[8]
Conceptual Experimental Protocol
-
Precursor Synthesis: Synthesize the precursor, 3-(ethoxycarbonyl)cyclohex-2-enecarboxylic acid, through methods such as a Robinson annulation followed by selective hydrolysis or other established routes.
-
Reaction Setup: In a high-pressure autoclave, charge the unsaturated substrate and a catalytic amount (e.g., 0.01 - 1 mol%) of a chiral catalyst, such as [Ru(OAc)₂( (S)-BINAP) ], in a suitable solvent (e.g., methanol or ethanol).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the required pressure (e.g., 10-100 atm).
-
Reaction: Stir the reaction at a specified temperature (e.g., 25-80 °C) until hydrogen uptake ceases.
-
Workup and Purification: Carefully vent the reactor. The catalyst can be removed by filtration through silica gel or charcoal. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.
Anticipated Data & Discussion
| Parameter | Potential Value | Source |
| Enantiomeric Excess (e.e.) | >99% | Analogy |
| Yield | >95% | Analogy |
| Reaction Time | 2 - 24 hours | Analogy |
| Key Reagents | Chiral Catalyst (e.g., Ru-BINAP), H₂ gas | [8] |
Expertise & Causality:
-
Why high pressure? High hydrogen pressure increases the concentration of dissolved H₂, accelerating the reaction rate and often improving selectivity.
-
Catalyst Choice: The choice of metal (Ru, Rh, Ir) and chiral ligand (e.g., BINAP, DuPhos, etc.) is critical and depends on the specific substrate. Extensive screening is typically required to find the optimal catalyst system.
-
Advantages: This route offers the highest potential for efficiency and atom economy. It is a direct synthesis that avoids stoichiometric chiral reagents and resolution steps. The low catalyst loading makes it very attractive for large-scale industrial production.
-
Limitations: The primary barriers are the high cost and air-sensitivity of many asymmetric catalysts and ligands. The process requires specialized high-pressure hydrogenation equipment. Significant investment in research and development is necessary to identify the right catalyst and optimize reaction conditions for a new substrate.
Visualization of Workflow
Caption: Workflow for the Asymmetric Catalysis Route.
Comparative Analysis Summary
| Feature | Route 1: Enzymatic Desymmetrization | Route 2: Classical Resolution | Route 3: Asymmetric Catalysis |
| Theoretical Yield | ~100% | < 50% | > 95% |
| Enantiomeric Purity | Excellent (>90% e.e.) | Good to Excellent (>97% e.e.) | Potentially Excellent (>99% e.e.) |
| Atom Economy | High | Low | Very High |
| Reagent Cost | Moderate (Enzyme can be expensive) | Moderate to High (Stoichiometric chiral amine) | High (Catalyst is expensive, but loading is low) |
| Equipment | Standard glassware, pH-stat | Standard glassware | High-pressure reactor (Autoclave) |
| Scalability | Good; enzyme immobilization helps | Moderate; can be labor-intensive | Excellent; ideal for industrial scale |
| Green Principles | Very Good (Biocatalysis, aqueous) | Poor (Waste of one enantiomer, solvent use) | Good (Catalytic, high atom economy) |
| R&D Effort | Moderate (Enzyme screening) | Low to Moderate (Solvent screening) | High (Catalyst screening & optimization) |
Conclusion and Recommendations
The optimal synthesis route for this compound is highly dependent on the desired scale, available resources, and development timeline.
-
For lab-scale synthesis and rapid access , Route 1 (Enzymatic Desymmetrization) often presents the best balance. It offers high enantioselectivity and a superior yield profile compared to classical resolution, using environmentally benign conditions. The availability of commercial lipases makes this a highly accessible and elegant solution.
-
When enzymatic methods are not viable or for traditional discovery labs , Route 2 (Classical Resolution) remains a dependable, albeit inefficient, option. Its reliance on fundamental techniques makes it accessible, but its poor atom economy makes it unsuitable for large-scale production.
-
For large-scale industrial manufacturing , Route 3 (Asymmetric Catalysis) is the ultimate goal. Despite the high initial investment in catalyst screening and specialized equipment, its superior efficiency, yield, and atom economy provide the most cost-effective and sustainable solution for producing kilograms to tons of the target molecule.
Ultimately, the choice of synthesis is a strategic decision that must align with the specific goals of the research or manufacturing campaign.
References
- Forrás, E., & Gotor-Fernández, V. (2015).
- Ríos-Lombardía, N., et al. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2. IRIS - Unife.
- Zhang, Y., et al. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI.
- Stauffer, B., et al. (2001). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. Google Patents (US6210956B1).
- Kodama, K., et al. (2011). Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction. PubMed.
- Zheng, W., & Li, Z. (2021). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. PMC - PubMed Central.
-
National Center for Biotechnology Information (2024). 1,3-Cyclohexanedicarboxylic acid. PubChem Compound Database. Available at: [Link]
- Noyce, D. S., & Denney, D. B. (1952). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
- Ortega, N., et al. (2017). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PLOS One.
- Zhang, S., et al. (2024).
- Chegondi, R., et al. (2021). Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones.
-
Kreutziger, J., et al. (2023). Asymmetric transfer hydrogenation of prochiral cyclic 1,3-diketones. Arkat USA. Available at: [Link]
- Hönig, H., et al. (2011). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
- Trost, B. M., & Tang, W. (2002). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journals.
-
Zhang, S., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. Available at: [Link]
- Ghosh, S., et al. (2016). Lipase catalyzed desymmetrization of roof shape cis-11,12-bis(hydroxymethyl)-9,10-dihydro-9,10-ethanoanthracene. RSC Publishing.
- Pałasz, A., & Cieślak, J. (2019). Lipase-catalyzed enantioselective desymmetrization of 2-phosphonomethyl-1,3-propanediol for the synthesis of (S)-AP-3.
-
Adams, R., & Loewe, L. (1955). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride. Organic Syntheses. Available at: [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Harvard University.
-
LibreTexts Chemistry. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
- Zhang, X. P., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. Journal of the American Chemical Society.
- Fieser, L. F. (1963). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses.
- Jere, F. T., et al. (1993). Process for preparation of cyclohexanedicarboxylic acid. Google Patents (US5202475A).
Sources
- 1. US5202475A - Process for preparation of cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 2. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 3. iris.unife.it [iris.unife.it]
- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist's Guide to Chiral Resolution: Evaluating (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid Against Industry-Standard Resolving Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological, toxicological, and sensory properties. Consequently, the separation of racemic mixtures—equimolar compositions of two enantiomers—is not merely a purification step but a critical process that defines the safety and efficacy of a therapeutic agent.[1]
Classical resolution via the formation of diastereomeric salts remains one of the most robust, scalable, and economically viable methods for achieving enantiomeric purity.[1][2] This technique hinges on a foundational principle of stereochemistry: while enantiomers share identical physical properties in an achiral environment, diastereomers do not. By reacting a racemic mixture with an enantiomerically pure 'resolving agent', we convert the pair of enantiomers into a pair of diastereomers, which can then be separated by conventional means such as fractional crystallization due to their differing solubilities.[3][4]
The choice of resolving agent is the most critical variable in this process and is often determined empirically.[5] An ideal agent forms diastereomeric salts with a significant solubility differential, crystallizes well, is readily available in high enantiomeric purity, and can be easily recovered for reuse.[3][6]
This guide provides a comparative analysis of a potential resolving agent, (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid , against established industry standards: Tartaric Acid , Mandelic Acid , and (1S)-(+)-10-Camphorsulfonic Acid . We will explore the structural rationale for their use, present a framework for their comparative evaluation, and provide a detailed experimental protocol for screening and optimization.
The Principle of Diastereomeric Salt Formation: A Visual Overview
The core of this resolution technique is the transformation of a challenging enantiomer separation into a straightforward diastereomer separation. A chiral acid, when reacting with a racemic base, forms two distinct diastereomeric salts with different physical properties, enabling the isolation of one through crystallization.
Caption: Principle of Chiral Resolution by Diastereomeric Salt Formation.
Comparative Analysis of Chiral Resolving Agents
The efficacy of a chiral resolving agent is dictated by its unique structural and chemical properties. The interaction between the agent and the substrate is a complex interplay of acid-base chemistry, steric hindrance, hydrogen bonding, and crystal packing forces.[7]
Candidate Profile: this compound
While not extensively documented as a classical resolving agent, its structure presents intriguing possibilities. It is more commonly recognized as a chiral building block in synthesis.[8][9][10]
-
Structure and Features: This molecule possesses a rigid, non-aromatic cyclohexyl backbone. The presence of both a carboxylic acid for salt formation and an ester group provides additional points for potential hydrogen bonding or dipolar interactions, which could influence crystal packing. Its alicyclic nature offers a distinct steric environment compared to aromatic agents like mandelic acid.[5]
-
Potential Advantages: For certain racemic amines, the specific stereochemistry and rigidity of the cyclohexane ring might induce a greater difference in the crystal lattice energies of the resulting diastereomeric salts, leading to more efficient separation than with more traditional agents.
-
Hypothesized Challenges: Its pKa is expected to be similar to other simple carboxylic acids. The primary challenge is the lack of established data, requiring empirical validation for any given substrate. Its commercial availability and cost as a resolving agent, compared to bulk standards, may also be a consideration.
Industry-Standard Resolving Agents
Below is a comparative overview of three widely used acidic resolving agents for the resolution of amines.[11][12][13]
| Feature | This compound | L-(+)-Tartaric Acid | (S)-(+)-Mandelic Acid | (1S)-(+)-10-Camphorsulfonic Acid |
| Structure | Alicyclic Monoester Dicarboxylic Acid Derivative | Aliphatic Dicarboxylic Acid with two hydroxyl groups | α-Hydroxy Aromatic Carboxylic Acid | Bicyclic Sulfonic Acid |
| Type | Carboxylic Acid | Dicarboxylic Acid | Carboxylic Acid | Sulfonic Acid |
| Typical Substrates | Theoretical: Amines | Broad range of amines.[3][14] | Aromatic and aliphatic amines. | A wide variety of amines, particularly those that form poorly crystalline salts with carboxylic acids.[15][16] |
| Key Advantages | Unique rigid, alicyclic backbone may offer novel selectivity. | Inexpensive, naturally derived, available as both enantiomers, two acidic protons for diverse salt formation.[3] | Simple structure, effective for many primary amines. | Strong acidity (pKa < 0) ensures salt formation with even weakly basic amines; often yields highly crystalline salts.[6][15] |
| Limitations | Lack of historical data, potentially higher cost, availability may be limited. | Hydroxyl groups can sometimes lead to solubility issues or complex hydrate formation. | Lower acidity compared to sulfonic acids; may be less effective for very weak bases. | Can be more expensive than tartaric or mandelic acid; recovery may require more stringent conditions. |
Experimental Design: A Protocol for Comparative Screening
To objectively compare the performance of this compound against other agents, a parallel screening experiment is essential. The following protocol provides a robust framework for this evaluation. The primary goal is to identify the agent and solvent system that provides the highest yield of a diastereomerically pure salt, which translates to a high yield and high enantiomeric excess (ee) of the desired enantiomer.
I. Materials and Equipment
-
Racemic Substrate: e.g., Racemic 1-phenylethylamine.
-
Resolving Agents: this compound, L-(+)-Tartaric acid, (S)-(+)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid.
-
Solvents: High-purity solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate).
-
Reagents: 2 M Sodium Hydroxide (NaOH), 2 M Hydrochloric Acid (HCl), Dichloromethane (DCM) or other suitable extraction solvent, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Parallel reaction vials, magnetic stirrer with heating, filtration apparatus (Büchner funnel), rotary evaporator, analytical balance, pH meter/strips, instrumentation for ee analysis (e.g., Chiral HPLC or GC, Polarimeter).[17][18]
II. Experimental Workflow Visualization
Caption: Experimental Workflow for Screening Chiral Resolving Agents.
III. Step-by-Step Procedure
1. Diastereomeric Salt Formation & Crystallization:
-
In separate vials, dissolve the racemic amine (e.g., 1.0 mmol) in a screening solvent (e.g., 5 mL of methanol).
-
To each vial, add a solution of a different resolving agent (typically 0.5 to 1.0 molar equivalents) in a minimal amount of the same warm solvent.[18] The exact stoichiometry can be a critical parameter to optimize.[19][20]
-
Heat the mixtures gently with stirring until clear solutions are obtained.
-
Allow the solutions to cool slowly to room temperature. Inducing crystallization by scratching the vial or seeding with a small crystal may be necessary. For optimal crystal growth and purity, avoid rapid cooling.
-
If crystallization occurs, allow the mixture to stand for a predetermined time (e.g., 12-24 hours) to reach equilibrium. Further cooling in an ice bath can increase the yield of the precipitate.[18]
2. Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove adhering mother liquor, which contains the more soluble diastereomer.
-
Dry the crystals under vacuum and record the mass (this is the yield of the diastereomeric salt).
3. Liberation of the Enantiomerically Enriched Amine:
-
Dissolve a weighed amount of the dried diastereomeric salt in water.
-
Cool the aqueous solution in an ice bath and basify by adding 2 M NaOH dropwise until the pH is >11.[18]
-
Extract the liberated free amine from the aqueous solution with a suitable organic solvent like dichloromethane (e.g., 3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. Record the final mass.
IV. Analysis and Performance Evaluation
1. Yield Calculation:
-
The theoretical maximum yield for a classical resolution is 50%, as one enantiomer is separated from the racemic mixture.
-
Calculate the yield based on the mass of the recovered enriched amine relative to the initial amount of the corresponding enantiomer in the racemic mixture.
2. Enantiomeric Excess (ee) Determination:
-
The enantiomeric excess is the ultimate measure of a resolution's success. It quantifies the purity of the resolved enantiomer.[21]
-
Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most reliable methods for determining ee.[17][22] Polarimetry can also be used if the specific rotation of the pure enantiomer is known, but it is generally less precise.[21][22]
-
Calculation: The ee is calculated using the formula:
Conclusion and Outlook
The selection of a chiral resolving agent is a multi-parameter optimization problem where performance is highly dependent on the specific substrate and experimental conditions.[5]
-
Established Agents: Tartaric acid, mandelic acid, and camphorsulfonic acid are industry mainstays due to their proven track records, broad applicability, and well-understood properties.[2][11][13] Camphorsulfonic acid is particularly valuable for weakly basic amines, while tartaric acid offers a cost-effective and versatile option.[3][15]
-
This compound as a Prospect: While not a conventional choice, the unique structural features of this alicyclic acid warrant its inclusion in a rational screening process. Its rigid, non-aromatic framework could provide a novel "lock-and-key" fit for specific substrates that are poorly resolved by traditional aromatic or poly-hydroxylated agents.[24] Its performance is not predictable and can only be validated through the type of empirical screening protocol detailed in this guide.
For the practicing scientist, the message is clear: while established agents provide a strong starting point, exploring structurally diverse resolving agents like this compound can unlock efficient resolutions for challenging racemic mixtures. A systematic, parallel screening approach is the most effective strategy for identifying the optimal combination of resolving agent and solvent, paving the way for a scalable and efficient synthesis of enantiomerically pure compounds.
References
- Determination of enantiomeric excess.
-
Chiral resolution - Wikipedia. Available from: [Link]
-
Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
L-Camphorsulfonic Acid: A Versatile Chiral Resolving Agent and Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
The Role of D-Camphorsulfonic Acid as a Resolving Agent in Enantioselective Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Enantiomeric Excess | Formula, Calculation & Example. Study.com. Available from: [Link]
-
l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications. Available from: [Link]
-
How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available from: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. Available from: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]
- Chiral resolution process. Google Patents.
-
Enantiomeric excess - Wikipedia. Available from: [Link]
-
What is the chemical method for the resolution of (+) tartaric acid? Quora. Available from: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Center for Biotechnology Information. Available from: [Link]
-
Chiral resolution of (±)-α-methylbenzylamine. Chemistry Online. Available from: [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available from: [Link]
-
l-Proline, a resolution agent able to target both enantiomers of mandelic acid. The Royal Society of Chemistry. Available from: [Link]
-
Diastereomers and Optical Resolution. Chemistry LibreTexts. Available from: [Link]
-
Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences. Available from: [Link]
-
SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. Akadémiai Kiadó. Available from: [Link]
-
Comparison of currently existing chiral resolution methods. ResearchGate. Available from: [Link]
-
Diastereomeric Salt Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]
-
High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate. Available from: [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available from: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information. Available from: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available from: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available from: [Link]
-
Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. Chinese Journal of Chemical Engineering. Available from: [Link]
-
3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. PubChem. Available from: [Link]
- Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. Google Patents.
- Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
-
Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University. Available from: [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. Available from: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. 227783-08-6|this compound|BLD Pharm [bldpharm.com]
- 9. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 10. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | C10H16O4 | CID 22008196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. nbinno.com [nbinno.com]
- 16. ias.ac.in [ias.ac.in]
- 17. pharmaguru.co [pharmaguru.co]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 22. Determination of enantiomeric excess [ch.ic.ac.uk]
- 23. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 24. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the X-ray Crystallography of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid Derivatives: A Comparative Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of the crystallographic features of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid derivatives. As a Senior Application Scientist, my aim is to blend foundational theory with practical, field-proven insights to empower your research and development endeavors. In the dynamic landscape of drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid, offering unparalleled insights into conformational preferences, intermolecular interactions, and the subtle interplay of steric and electronic effects that govern molecular behavior.
While a definitive crystal structure for this compound itself is not publicly available at the time of this publication, this guide will leverage a closely related analogue with a published crystal structure as a central case study. This comparative approach will allow us to explore the fundamental principles of cyclohexane stereochemistry and apply them to predict and understand the structural nuances of the target molecule and its derivatives.
The Significance of this compound in Medicinal Chemistry
Cyclohexane scaffolds are prevalent in a vast array of pharmacologically active compounds. Their conformational flexibility, coupled with the ability to introduce stereochemically defined substituents, allows for the precise spatial positioning of functional groups to optimize interactions with biological targets. The (1S,3R) stereochemistry of the title compound, with its cis-relationship between the carboxylic acid and ethoxycarbonyl groups, presents a fascinating case for conformational analysis, as the molecule must adopt a conformation that balances the steric demands of these two bulky substituents.
Experimental Workflow: From Synthesis to Structure Elucidation
The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding meticulous execution and a deep understanding of the underlying principles. Here, we outline a comprehensive workflow, drawing upon established methodologies.
Synthesis of this compound
The synthesis of this specific chiral monoester can be achieved through various routes, with enzymatic desymmetrization of a prochiral diester being an elegant and efficient approach. A representative procedure is adapted from established methods for preparing optically active cis-1,3-cyclohexanedicarboxylic acid monoesters.
Protocol for Enzymatic Synthesis:
-
Preparation of the Diester: Diethyl cis-1,3-cyclohexanedicarboxylate is prepared by reacting cis-1,3-cyclohexanedicarboxylic anhydride with an excess of ethanol in the presence of an acid catalyst.
-
Enzymatic Hydrolysis: The prochiral diethyl ester is suspended in a phosphate buffer (pH 7). A lipase, such as Candida antarctica lipase B (CALB), is added to the mixture. The enzyme selectively hydrolyzes one of the two ester groups in a stereospecific manner.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by the consumption of a base (e.g., NaOH) required to maintain a constant pH as the carboxylic acid is formed. Upon completion, the enzyme is filtered off, and the aqueous solution is acidified.
-
Extraction and Purification: The product, this compound, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by chromatography if necessary.
A Comparative Spectroscopic Guide to (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid and Its Diastereomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise stereochemical structure of a molecule is paramount. Chirality can profoundly influence a drug's efficacy, safety, and metabolic profile. This guide offers an in-depth comparative analysis of the spectroscopic data for the cis isomer, (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid, and its trans diastereomers. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and for ensuring the stereochemical purity of active pharmaceutical ingredients (APIs).
The this compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its rigid cyclohexane framework, substituted with both a carboxylic acid and an ethoxycarbonyl group, gives rise to distinct diastereomers: cis and trans. The spatial arrangement of these functional groups leads to subtle yet measurable differences in their spectroscopic properties. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a clear framework for distinguishing between these critical isomers.
The Stereochemical Landscape: Cis vs. Trans Isomers
The core of this analysis lies in the differentiation of the cis and trans diastereomers of 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid.
-
Cis Isomers: In the cis configuration, represented by the (1S,3R) and its enantiomer (1R,3S) forms, both the carboxylic acid and the ethoxycarbonyl groups reside on the same face of the cyclohexane ring. In the most stable chair conformation, this typically results in one substituent being in an axial position and the other in an equatorial position.
-
Trans Isomers: Conversely, in the trans configuration ((1S,3S) and (1R,3R) enantiomers), the two substituent groups are on opposite faces of the cyclohexane ring. In the preferred chair conformation, both bulky groups will occupy equatorial positions to minimize steric hindrance.
This fundamental difference in three-dimensional structure is the root cause of the distinct spectroscopic characteristics that will be explored.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for the cis and trans isomers of 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid and its close analogs. The ability to differentiate these isomers hinges on careful analysis of these key spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for distinguishing between the cis and trans isomers of 1,3-disubstituted cyclohexanes. The key diagnostic feature is the coupling constant (J-value) between the protons at the substitution points (H-1 and H-3).
Table 1: Key ¹H NMR Spectroscopic Data for Cis and Trans Isomers
| Parameter | cis-Isomer (e.g., (1S,3R)) | trans-Isomer | Rationale for a Senior Application Scientist |
| H-1 and H-3 Chemical Shift | Broader, more complex multiplets | Typically sharper multiplets | In the cis isomer, the axial and equatorial protons at C1 and C3 experience different magnetic environments, leading to more complex splitting patterns. In the trans isomer, with both substituents likely equatorial, the methine protons are in more similar environments. |
| ³J(H-1, H-ax) | ~10-13 Hz (axial-axial coupling) | Not typically observed for H-1 and H-3 | The presence of a large coupling constant is a hallmark of an axial proton coupled to another axial proton on an adjacent carbon. In the most stable cis conformation, one of the methine protons will be axial. |
| ³J(H-1, H-eq) and ³J(H-3, H-eq) | ~2-5 Hz (axial-equatorial and equatorial-equatorial couplings) | ~2-5 Hz | These smaller coupling constants are characteristic of axial-equatorial and equatorial-equatorial proton interactions and are present in both isomers. |
| Overall Multiplet Width for H-1 and H-3 | Wider due to large axial-axial coupling | Narrower | The large axial-axial coupling in the cis isomer results in a significantly wider multiplet for the axial proton compared to the corresponding protons in the trans isomer. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The crucial diagnostic feature is the coupling pattern and the magnitude of the coupling constants.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While less definitive than ¹H NMR for stereochemical assignment in this case, ¹³C NMR provides valuable information about the carbon framework.
Table 2: Key ¹³C NMR Spectroscopic Data for Cis and Trans Isomers
| Carbon Atom | cis-Isomer | trans-Isomer | Rationale for a Senior Application Scientist |
| C=O (Carboxylic Acid) | ~175-180 ppm | ~175-180 ppm | The chemical shift of the carboxyl carbon is not significantly affected by the stereochemistry at C-1 and C-3. |
| C=O (Ester) | ~170-175 ppm | ~170-175 ppm | Similar to the carboxylic acid, the ester carbonyl carbon shift shows minimal variation between the isomers. |
| C-1 and C-3 | May show slight differences due to steric compression effects | May show slight differences | In the cis isomer, the axial substituent can cause a slight upfield shift (gamma-gauche effect) on the syn-axial carbons (C-5), which can indirectly influence the chemical shifts of C-1 and C-3. |
| Cyclohexane Ring Carbons | May exhibit more complex patterns due to lower symmetry in some conformations | Generally simpler due to the higher symmetry of the di-equatorial conformation | The subtle conformational differences between the isomers can lead to minor variations in the chemical shifts of the other ring carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present but is generally less effective in distinguishing between the cis and trans isomers of this molecule, as the key vibrational modes are not highly sensitive to the stereochemistry.
Table 3: Key IR Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale for a Senior Application Scientist |
| O-H (Carboxylic Acid) | Broad, ~2500-3300 | The broadness is due to hydrogen bonding, a characteristic feature of carboxylic acids. This will be present in both isomers. |
| C=O (Carboxylic Acid) | ~1700-1725 | The position of the carbonyl stretch is indicative of a saturated carboxylic acid. |
| C=O (Ester) | ~1730-1750 | The ester carbonyl stretch typically appears at a slightly higher wavenumber than the carboxylic acid carbonyl. |
| C-O Stretch | ~1000-1300 | These bands correspond to the C-O single bonds of the carboxylic acid and the ester. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns. While the electron ionization (EI) mass spectra of the cis and trans isomers are expected to be very similar, subtle differences in the relative abundances of fragment ions may be observed due to differences in steric strain affecting the ease of certain fragmentation pathways.
Table 4: Key Mass Spectrometry Data
| Fragmentation | Expected m/z | Rationale for a Senior Application Scientist |
| Molecular Ion [M]⁺ | 200 | Corresponds to the molecular weight of C₁₀H₁₆O₄. |
| Loss of -OCH₂CH₃ | 155 | Fragmentation of the ethyl ester group. |
| Loss of -COOCH₂CH₃ | 127 | Cleavage of the entire ethoxycarbonyl group. |
| Loss of -COOH | 155 | Decarboxylation of the carboxylic acid moiety. |
| McLafferty Rearrangement | Varies | Can occur from the ester, but may not be a prominent peak. |
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data for comparative analysis, the following standardized protocols are recommended.
Sample Preparation
-
Purity: Ensure the sample is of high purity (>98%) as impurities can significantly complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection:
-
NMR: Use a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment). The choice of solvent can influence chemical shifts and coupling constants.
-
IR: For solid samples, the KBr pellet or ATR method is suitable. For liquid samples, a thin film between salt plates can be used.
-
MS: Dissolve the sample in a volatile solvent such as methanol or acetonitrile for ESI-MS. For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.
-
NMR Spectroscopy Acquisition
-
Instrument: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion and resolution of coupling patterns.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Pay close attention to the resolution to accurately measure coupling constants.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Consider a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared Spectroscopy Acquisition
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan to subtract atmospheric CO₂ and water vapor absorptions.
Mass Spectrometry Acquisition
-
Ionization Method:
-
Electron Ionization (EI): Useful for generating fragment ions and providing structural information.
-
Electrospray Ionization (ESI): A soft ionization technique that is ideal for determining the molecular weight with high accuracy.
-
-
Analysis:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
For complex mixtures, coupling with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is recommended.
-
Visualizing the Workflow
The following diagram illustrates the systematic workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Caption: Workflow for Spectroscopic Isomer Differentiation.
Conclusion
The definitive identification of the stereoisomers of 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a critical step in many synthetic and pharmaceutical applications. While IR and MS provide essential information about the functional groups and molecular weight, ¹H NMR spectroscopy stands out as the most decisive technique for distinguishing between the cis and trans diastereomers . The analysis of proton coupling constants, particularly the presence or absence of a large axial-axial coupling, provides an unambiguous fingerprint for each isomer.
By following the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can confidently characterize their synthesized intermediates and final products, ensuring the stereochemical integrity required for the development of safe and effective pharmaceuticals.
References
- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Google Patents. (2001). Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. US6210956B1. [1]
Sources
biological activity of compounds derived from (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
A Comprehensive Guide to the Biological Evaluation of Novel Compounds Derived from (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Introduction: The Promise of the Cyclohexanecarboxylic Acid Scaffold
In the landscape of modern medicinal chemistry, the cyclohexane ring serves as a versatile and valuable scaffold for the development of novel therapeutic agents. Its conformational flexibility and stereochemical complexity allow for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. The inherent chirality of substituted cyclohexanes offers a pathway to highly selective and potent drugs. Among these, this compound stands out as a particularly promising chiral building block, offering two distinct points for chemical modification—the carboxylic acid and the ester—allowing for the generation of diverse chemical libraries.
While direct derivatives of this compound are not extensively documented in publicly accessible literature, the broader family of cyclohexanecarboxylic acid derivatives has demonstrated a wide array of biological activities. These include anti-inflammatory, antimicrobial, and antitumor effects, highlighting the therapeutic potential embedded in this structural motif.[1][2] For instance, certain amidrazone derivatives of cyclohexene carboxylic acid have been shown to possess significant anti-inflammatory and antimicrobial properties.[1][2] This guide, therefore, serves as a forward-looking proposal for the synthesis and comparative biological evaluation of novel compounds derived from the this compound scaffold, leveraging insights from structurally related molecules to explore new therapeutic frontiers.
Proposed Synthetic Strategy and Target Compound Classes
The dual functionality of this compound allows for the synthesis of a variety of derivatives. We propose the initial synthesis of two main classes of compounds for a comparative biological activity screen: amides and novel esters. The carboxylic acid moiety can be readily converted to an amide via standard peptide coupling reactions, while the ethoxycarbonyl group can be hydrolyzed and subsequently re-esterified to introduce different functionalities.
Comparative Biological Evaluation: A Proposed Screening Cascade
Based on the activities observed in related cyclohexanecarboxylic acid derivatives, we propose a screening cascade to evaluate the newly synthesized compounds for anti-inflammatory, antimicrobial, and anticancer activities. The following sections detail the proposed experiments and include hypothetical data tables to illustrate the comparative analysis.
Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized derivatives will be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Class | R Group | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| SCA-A1 | Amide | -NH-(4-fluorophenyl) | 15.2 | 25.8 |
| SCA-A2 | Amide | -NH-(2-pyridyl) | 8.9 | 12.4 |
| SCA-E1 | Ester | -O-(2-phenoxyethyl) | 22.5 | 30.1 |
| SCA-E2 | Ester | -O-(4-chlorobenzyl) | 18.7 | 21.9 |
| Ibuprofen | Control | N/A | 10.5 | 15.3 |
| Ref-Cpd 1 * | Amidrazone | -NH-N=C(NH2)Ph | 5.6[1] | 9.8[1] |
*Reference compound from a related series for performance benchmark.
Antimicrobial Activity
The antimicrobial activity will be determined by measuring the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.
Table 2: Hypothetical Antimicrobial Activity (MIC, µg/mL) of Derivatives
| Compound ID | S. aureus | E. coli | C. albicans |
| SCA-A1 | 32 | 64 | >128 |
| SCA-A2 | 16 | 32 | 64 |
| SCA-E1 | >128 | >128 | >128 |
| SCA-E2 | 64 | 128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
| Ref-Cpd 2 * | 16[2] | 64[2] | >128[2] |
*Reference compound from a related series for performance benchmark.
Anticancer Activity
The cytotoxic effects of the compounds will be evaluated against a panel of human cancer cell lines, such as A549 (lung) and MCF-7 (breast), using the MTT assay to determine the IC50 values.
Table 3: Hypothetical Anticancer Activity (IC50, µM) of Derivatives
| Compound ID | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| SCA-A1 | 25.6 | 38.4 |
| SCA-A2 | 18.2 | 22.1 |
| SCA-E1 | 45.1 | 55.9 |
| SCA-E2 | 33.7 | 41.3 |
| Doxorubicin | 0.8 | 1.2 |
Detailed Experimental Protocols
General Synthesis of Amide Derivatives (SCA-A Series)
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture for 20 minutes.
-
Add the desired primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
In Vitro Anti-inflammatory Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the IC50 values using non-linear regression analysis.
Relevant Signaling Pathway: Inflammatory Response
The inhibition of TNF-α and IL-6 production suggests a potential modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of the inflammatory response.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the synthesis and biological evaluation of novel derivatives of this compound. By leveraging the known bioactivities of related cyclohexanecarboxylic acid scaffolds, we have proposed a targeted screening cascade to identify promising new compounds with anti-inflammatory, antimicrobial, or anticancer properties. The detailed protocols and comparative framework provided herein are intended to serve as a robust starting point for researchers and drug development professionals seeking to explore the therapeutic potential of this versatile chiral building block. Future work should focus on expanding the chemical diversity of the synthesized library and exploring the structure-activity relationships to optimize the potency and selectivity of any identified lead compounds.
References
-
Cozzi, P., Carganico, G., & Orsini, G. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologues of 3-hydroxy-3-methylglutaric acid. Journal of Medicinal Chemistry, 26(12), 1764–1766. [Link]
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
-
Wujec, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(15), 4987. [Link]
-
This compound. PubChem. [Link]
-
Wujec, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed, 40333909. [Link]
Sources
A Comparative Guide to the Cost-Effective Synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Introduction
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a chiral building block of significant interest in the pharmaceutical industry. Its specific stereochemistry is crucial for the synthesis of various active pharmaceutical ingredients (APIs), including potent enzyme inhibitors. The production of this molecule in high enantiomeric purity and at a reasonable cost is a critical challenge for process chemists and drug development professionals. This guide provides an in-depth comparison of the leading synthetic strategies, evaluating them on the pillars of yield, enantioselectivity, scalability, and overall cost-effectiveness. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a data-driven comparison to aid researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategies: An Overview
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at two chiral centers. The cis-relationship between the carboxylic acid and the ethoxycarbonyl group is relatively straightforward to establish from a cyclic precursor. The absolute stereochemistry (1S, 3R), however, requires a more sophisticated approach. The three predominant strategies employed are:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
-
Catalytic Asymmetric Hydrogenation (CAH): This elegant approach uses a chiral catalyst to stereoselectively hydrogenate an achiral or prochiral precursor, directly forming the desired enantiomer in excess.
-
Classical Resolution with Chiral Amines: This traditional method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
This guide will now explore each of these methods in detail.
Method 1: Enzymatic Kinetic Resolution (EKR) of Racemic cis-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid
Enzymatic kinetic resolution is a powerful and increasingly popular method in industrial synthesis due to its high selectivity, mild reaction conditions, and positive environmental profile. The core principle involves the use of a hydrolase, typically a lipase, to selectively hydrolyze one enantiomer of a racemic ester, leaving the desired unreacted enantiomer in high enantiomeric excess.
Causality and Experimental Rationale
The strategy hinges on the synthesis of a racemic diester, diethyl cis-cyclohexane-1,3-dicarboxylate, which is then selectively hydrolyzed. Lipases, such as Candida antarctica Lipase B (CALB), are known for their exceptional ability to differentiate between enantiomers. In this case, the enzyme's active site preferentially accommodates the (1R,3S)-enantiomer for hydrolysis, leaving the desired (1S,3R)-monoester behind. The choice of a phosphate buffer at a specific pH is critical to maintain the enzyme's optimal activity and stability.
Experimental Protocol
Step 1: Synthesis of Diethyl cis-cyclohexane-1,3-dicarboxylate (rac-1)
-
To a solution of cis-cyclohexane-1,3-dicarboxylic acid (100 g, 0.58 mol) in absolute ethanol (500 mL), add concentrated sulfuric acid (5 mL) dropwise.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (400 mL), wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic diester rac-1 . (Typical yield: 95-98%).
Step 2: Enzymatic Kinetic Resolution
-
Suspend the racemic diester rac-1 (50 g, 0.22 mol) in a 0.1 M phosphate buffer (500 mL, pH 7.2).
-
Add immobilized Candida antarctica Lipase B (Novozym 435) (5 g, 10% w/w).
-
Stir the suspension vigorously at 30°C. Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the remaining monoester.
-
When the conversion reaches approximately 50% (typically 24-48 hours), stop the reaction by filtering off the enzyme.
-
Acidify the aqueous solution to pH 2 with 2 M HCl.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. (Typical yield: 40-45%, >98% e.e.).
Diagram of the Enzymatic Resolution Workflow
A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,3-Disubstituted Cyclohexane Scaffold
In the landscape of medicinal chemistry and drug discovery, the precise three-dimensional arrangement of atoms is paramount. Chirality, the property of non-superimposable mirror images, directly influences a molecule's interaction with biological targets, which are themselves chiral.[1] The 1,3-disubstituted chiral cyclohexane motif, exemplified by (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid, is a privileged scaffold. Its rigid, yet conformationally defined, structure allows for the precise spatial orientation of functional groups, making it an invaluable component in the synthesis of complex active pharmaceutical ingredients (APIs). The differentiated carboxylic acid and ester moieties on this specific building block provide orthogonal handles for further chemical elaboration, a highly desirable feature in multistep synthesis.
However, reliance on a single chiral building block can introduce limitations related to synthetic accessibility, cost, intellectual property constraints, and the exploration of a broader chemical space. This guide provides an in-depth comparison of strategic alternatives to this compound, focusing on their synthetic accessibility, performance, and the underlying chemical principles that make them viable contenders in modern asymmetric synthesis.
Strategic Alternatives: A Comparative Overview
The quest for alternatives can be broadly categorized into several strategic approaches: modification of the existing scaffold, utilization of versatile chiral precursors, and leveraging the power of biocatalysis. Each strategy offers distinct advantages and is suited for different synthetic contexts.
Direct Analogues: Other Chiral Cyclohexane-1,3-dicarboxylic Acid Derivatives
The most direct alternatives are other mono-esters of cis-1,3-cyclohexanedicarboxylic acid. While structurally similar, the synthetic routes to these compounds provide flexibility and access to diverse stereoisomers.
-
Core Strategy: Desymmetrization of Prochiral Precursors. The most elegant and efficient route to these compounds is the enzymatic desymmetrization of a prochiral starting material, such as cis-cyclohexane-1,3-dicarboxylic anhydride or its corresponding diester.[2] This approach avoids classical resolution, which has a maximum theoretical yield of 50%, and provides high enantiomeric purity in a single step.
-
Mechanism of Action: Enzymes, particularly lipases and esterases, can selectively hydrolyze one of the two enantiotopic ester groups in a prochiral diester.[3][4] This selectivity arises from the enzyme's chiral active site, which preferentially binds and orients one half of the molecule for catalysis, leaving the other ester intact. The result is a chiral mono-ester with very high enantiomeric excess (e.e.).
Versatile Precursors: Chiral Cyclohexenone and Cyclohexanone Derivatives
Optically active γ-substituted cycloalkenones are powerful and versatile building blocks that serve as precursors to a wide array of saturated cyclohexane systems.[5]
-
Core Strategy: Asymmetric Reduction of Prochiral Ketones. A key strategy involves the asymmetric reduction of a prochiral ketone, such as 4-oxocyclohexanecarboxylic acid or 1,4-cyclohexanedione monoethylene ketal.[5][6] This transformation establishes the first stereocenter, which then directs the stereochemistry of subsequent reactions.
-
Mechanism of Action: Asymmetric Transfer Hydrogenation (ATH) using bifunctional ruthenium catalysts (e.g., Noyori-type catalysts) is a highly effective method.[5] The catalyst contains a chiral ligand that creates a chiral environment around the metal center. The prochiral ketone coordinates to the ruthenium, and the hydride is delivered to one face of the carbonyl group preferentially, yielding an enantiomerically enriched alcohol. A significant advantage of this catalyst-controlled approach is that by simply switching from an (R,R) catalyst to its (S,S) enantiomer, one can selectively produce either enantiomer of the product alcohol from the same starting material.[5]
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable tool for producing chiral molecules.[4][7][8] It offers exceptional selectivity under mild, environmentally friendly conditions, often outperforming traditional chemical methods.
-
Core Strategy 1: Enantioselective Reduction with Ketoreductases (KREDs). Whole-cell biocatalysts or isolated ketoreductase enzymes can reduce prochiral ketones with near-perfect enantioselectivity.[7] These enzymes utilize cofactors like NADH or NADPH as the hydride source.[9]
-
Core Strategy 2: Lipase-Catalyzed Desymmetrization. As mentioned previously, lipases and esterases are highly effective for the desymmetrization of prochiral diesters, providing chiral mono-esters in high yield and optical purity.[2]
-
Causality of Performance: The high performance of biocatalysis stems from the intricate, three-dimensional structure of enzyme active sites. These sites create a precisely tailored chiral environment that binds the substrate in a specific orientation, allowing the reaction to occur on only one of two possible faces or functional groups. This leads to the exceptional levels of regio- and enantioselectivity observed.[9]
Performance Data Summary
The following table provides a comparative summary of the alternative strategies, highlighting key performance metrics and practical considerations.
| Building Block Class/Strategy | Key Synthetic Approach | Typical Stereoselectivity | Advantages | Limitations |
| Chiral Cyclohexane-1,3-dicarboxylate Monoesters | Biocatalytic desymmetrization of prochiral diesters.[2][3] | >95% e.e. | High enantioselectivity, mild conditions, potentially "green" process, direct access to the target scaffold. | Requires screening to find a suitable enzyme; enzyme stability and cost can be factors. |
| Chiral Cyclohexenone Derivatives | Asymmetric Transfer Hydrogenation (ATH) of prochiral enones.[5] | 90-99% e.e. | High enantioselectivity, access to both enantiomers using catalyst control, versatile intermediate for further functionalization. | Requires transition metal catalysts which can be expensive and require removal from the final product. |
| Chiral Cyclohexanol Derivatives | Biocatalytic reduction of prochiral ketones (e.g., 4-oxocyclohexanecarboxylic acid).[6] | >99% e.e. | Extremely high enantioselectivity, very mild and safe reaction conditions, highly sustainable. | Requires specific enzymes (KREDs) and cofactor regeneration systems. Substrate scope can be limited. |
| Derivatives from the "Chiral Pool" | Multi-step synthesis from readily available natural products (e.g., terpenes).[10] | Diastereoselective reactions, dr >99:1 possible. | Utilizes inexpensive and abundant starting materials. | Often requires longer, more complex synthetic routes. Stereochemistry is fixed by the starting material. |
Visualizing the Synthetic Pathways
The choice of synthetic strategy depends on the desired final structure, available resources, and scalability requirements. The following diagram illustrates the divergent pathways from common starting materials to valuable chiral cyclohexane building blocks.
Caption: Synthetic routes to chiral cyclohexane building blocks.
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of a synthetic method lies in its reproducibility and self-validating nature. The following protocols for key transformations are detailed to ensure clarity and successful implementation.
Protocol 1: Biocatalytic Desymmetrization of cis-1,3-Cyclohexanedicarboxylic Acid Diethyl Ester
This protocol describes a typical lab-scale procedure for the enzymatic hydrolysis of a prochiral diester to yield a chiral mono-ester, a direct alternative to the topic compound.
Workflow Diagram:
Caption: Experimental workflow for biocatalytic desymmetrization.
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve cis-1,3-cyclohexanedicarboxylic acid diethyl ester (1.0 eq) in a minimal amount of a water-miscible co-solvent like tert-butanol.
-
Buffer Addition: Add this solution to a phosphate buffer (e.g., 100 mM, pH 7.0) to create a biphasic system or a fine emulsion. The total reaction volume should be sufficient to allow for efficient stirring.
-
Enzyme Addition: Add a commercially available lipase, such as immobilized Candida antarctica Lipase B (CAL-B), to the mixture (typically 10-20% by weight of the substrate).
-
Incubation and Monitoring: Stir the reaction mixture vigorously at a controlled temperature (e.g., 35 °C). Monitor the progress of the reaction by taking small aliquots, extracting them, and analyzing by TLC or HPLC to track the disappearance of the starting diester and the appearance of the mono-ester product. The pH may need to be maintained by the controlled addition of a dilute base (e.g., 0.1 M NaOH) as carboxylic acid is produced.
-
Workup: Once the reaction has reached optimal conversion (typically >95% conversion of one enantiotopic group), filter off the immobilized enzyme (which can be washed and reused). Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute HCl.
-
Extraction: Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude mono-ester by silica gel column chromatography or crystallization. The optical purity of the final product should be determined by chiral HPLC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of 1,4-Cyclohexanedione Monoethylene Ketal
This protocol details the synthesis of a versatile chiral 4-hydroxycyclohexanone precursor using a well-established metal catalyst.[5]
Step-by-Step Methodology:
-
Catalyst Preparation: In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), prepare the active catalyst solution. For example, dissolve the (S,S)-Noyori catalyst ((S,S)-TsDPEN RuCl) in a suitable solvent.
-
Reaction Setup: In a separate flask, dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in a biphasic solvent system, such as a 1:1 mixture of dichloromethane and water. Add a phase-transfer agent (e.g., tetrabutylammonium chloride, TBAC) and the hydrogen source (e.g., sodium formate, HCOONa, 5.0 eq).
-
Catalysis: Add the pre-formed catalyst solution to the substrate mixture. The amount of catalyst is typically low (e.g., 0.5-1 mol%).
-
Incubation: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting chiral allylic alcohol by silica gel column chromatography.
-
Deprotection: The ketal protecting group can be removed by treating the purified alcohol with an acid catalyst (e.g., montmorillonite K-10 clay or dilute aqueous acid) in a solvent like dichloromethane to yield the final chiral 4-hydroxy-2-cyclohexenone.[5] Enantiomeric excess is determined by chiral HPLC.
Conclusion and Future Outlook
While this compound remains a valuable and widely used chiral building block, the field of asymmetric synthesis has provided a wealth of powerful alternatives. The choice of an alternative is not merely about finding a substitute but about making a strategic decision based on the specific goals of a research program.
-
For direct structural analogy and green chemistry credentials, biocatalytic desymmetrization of prochiral diesters offers a highly efficient and selective route.
-
For maximum synthetic versatility and the ability to build complex substitution patterns, chiral cyclohexenones generated via asymmetric catalysis provide an excellent starting point.
-
For achieving the highest levels of enantiopurity under exceptionally mild conditions, biocatalytic reductions with ketoreductases are often the superior choice.
The continued development of novel catalysts, both chemical and biological, will undoubtedly expand the toolkit available to chemists.[8] By understanding the principles and practical applications of these alternative strategies, researchers and drug development professionals can make more informed decisions, enabling more efficient, cost-effective, and innovative synthetic routes to the next generation of chiral therapeutics.
References
-
Stevenson, C. A. (1996). Prospects for stereocontrol in the reduction of aromatic compounds. Tetrahedron: Asymmetry, 7(2), 317-344. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22008196, 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. PubChem. [Link]
-
Request PDF. (n.d.). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]
-
Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2018). National Center for Biotechnology Information. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. [Link]
- Google Patents. (2001). US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
-
Semeraro, T., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Biotechnology Advances. [Link]
-
Semeraro, T., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. National Center for Biotechnology Information. [Link]
-
Padwa, A., et al. (2001). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. (2013). ResearchGate. [Link]
-
Zheng, G. W., & Xu, J. H. (2011). New opportunities for biocatalysis: driving the synthesis of chiral chemicals. Current Opinion in Biotechnology, 22(6), 784-792. [Link]
-
Yang, D., et al. (2001). Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol. Organic Letters, 3(1), 111-114. [Link]
-
University of York. Asymmetric Synthesis. University of York Department of Chemistry. [Link]
-
Taber, D. F., & Sheth, R. B. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed. [Link]
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New opportunities for biocatalysis: driving the synthesis of chiral chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid stands as a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its rigid cyclohexane framework and defined stereochemistry make it an invaluable precursor for creating non-natural amino acids, which are integral components of several modern drugs. This guide provides an in-depth analysis of its primary applications, with a particular focus on the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. We will objectively compare the established enzymatic synthesis of this key intermediate with alternative synthetic strategies, supported by experimental data, to inform rational decisions in drug development and manufacturing.
The Strategic Importance of this compound in Ramipril Synthesis
Ramipril, an essential medication for hypertension and heart failure, features a complex bicyclic core, (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid. The synthesis of this core with the correct stereochemistry is a critical challenge in the manufacturing of Ramipril. This compound serves as a key chiral precursor that enables the stereocontrolled construction of this vital intermediate.
The primary route utilizing this compound involves its conversion to the corresponding unnatural amino acid, which then undergoes a series of transformations to form the desired bicyclic structure of the Ramipril intermediate. The well-defined stereocenters of this compound are pivotal in ensuring the final drug product has the correct therapeutic conformation.
Comparative Analysis of Synthetic Strategies
The synthesis of the chiral core of Ramipril can be approached through several distinct strategies. Here, we compare the chemoenzymatic synthesis of this compound and its subsequent conversion with alternative routes that bypass this specific intermediate.
Method 1: Enzymatic Desymmetrization for the Synthesis of this compound
This elegant approach employs the principle of enzymatic desymmetrization of a prochiral starting material, diethyl cis-1,3-cyclohexanedicarboxylate. Lipases, a class of enzymes, are utilized to selectively hydrolyze one of the two ester groups, leading to the formation of the desired chiral monoester with high enantiomeric purity.[1]
Key Advantages:
-
High Enantioselectivity: Enzymatic catalysis offers exceptional control over stereochemistry, often resulting in enantiomeric excess (ee) values exceeding 95%.[1]
-
Mild Reaction Conditions: Biocatalytic reactions are typically conducted in aqueous media at or near room temperature and neutral pH, which is environmentally friendly and reduces the need for harsh reagents and protecting groups.
-
High Yields: This method can provide high yields of the desired chiral monoester.[1]
Causality Behind Experimental Choices: The choice of a lipase from Pseudomonas cepacia (e.g., Lipase PS-30) or a cross-linked lipase crystal (e.g., ChiroCLEC-PC™) is driven by their known selectivity for the pro-(S) ester group in the prochiral substrate. The reaction is performed in a phosphate buffer at pH 7 to maintain the optimal activity of the enzyme. The pH is kept constant by the automated addition of a base to neutralize the carboxylic acid as it is formed, which also serves as a convenient way to monitor the reaction's progress.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Combine diethyl cis-1,3-cyclohexanedicarboxylate with a pH 7 aqueous phosphate buffer.
-
Adjust the pH of the mixture to 7.0.
-
Add Lipase PS-30 from Pseudomonas cepacia.
-
Maintain the reaction at a constant pH of 7 by the automatic titration with 1 N NaOH.
-
Monitor the reaction until the uptake of the base ceases (typically 24-48 hours).
-
Upon completion, add Celite and filter the mixture to remove the enzyme.
-
Wash the precipitate with water and ethyl acetate.
-
Separate the layers and acidify the aqueous layer to pH 1 with 3 N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts over MgSO4 and remove the solvent to yield this compound.
Data Presentation: Performance of Enzymatic Synthesis
| Enzyme | Substrate Concentration | Reaction Time | Yield | Enantiomeric Excess (ee) |
| Lipase PS-30 | 5 mmol | 48 h | 91% | Not specified |
| ChiroCLEC-PC™ | 10 mmol | 24 h | 99% | 94% |
Data sourced from US Patent 6,210,956 B1
Method 2: Alternative Synthetic Routes to the Ramipril Bicyclic Core
Alternatives to the enzymatic desymmetrization route often focus on constructing the (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid intermediate from different chiral precursors or through the resolution of a racemic mixture.
This strategy utilizes the readily available and inexpensive chiral building block, L-serine, as the starting material. The synthesis involves a multi-step sequence including esterification, acylation, Michael addition, hydrolysis, and reductive cyclization to form the desired bicyclic intermediate.[2][3]
Key Advantages:
-
Cost-Effective Starting Material: L-serine is a naturally occurring amino acid, making it an economical chiral source.
-
Avoidance of Resolution: This enantioselective route, in principle, avoids a late-stage resolution of a racemic mixture, which can be inefficient.
Challenges:
-
Multi-step Process: The synthesis involves a longer sequence of reactions compared to the enzymatic desymmetrization approach.
-
Potential for Racemization: Certain steps, if not carefully controlled, can lead to a loss of stereochemical integrity.
Experimental Data Snapshot (from patent literature):
-
A five-step synthesis starting from serine has been reported with an overall yield of 86.2% for the hydrochloride salt of the bicyclic intermediate.[2]
This classic approach involves the synthesis of a racemic mixture of the 2-azabicyclo[3.3.0]octane-3-carboxylic acid derivative, followed by resolution using a chiral resolving agent, such as a substituted tartaric acid.[4][5] This method relies on the formation of diastereomeric salts that can be separated by crystallization.
Key Advantages:
-
Potentially Simpler Synthesis of the Racemate: The initial synthesis of the racemic bicyclic core may be more straightforward than an enantioselective route.
Challenges:
-
Inefficiency: The theoretical maximum yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled.
-
Finding an Effective Resolving Agent: The success of this method hinges on identifying a suitable and cost-effective chiral resolving agent that forms easily separable diastereomeric salts.
-
Process Intensive: The resolution process often requires multiple crystallization steps to achieve high enantiomeric purity.
Comparative Summary of Synthetic Strategies
| Feature | Method 1: Enzymatic Desymmetrization | Method 2A: Synthesis from L-Serine | Method 2B: Chemical Resolution |
| Starting Material | Prochiral diethyl cis-1,3-cyclohexanedicarboxylate | L-Serine | Racemic 2-azabicyclo[3.3.0]octane-3-carboxylic acid derivative |
| Key Advantage | High enantioselectivity, mild conditions | Inexpensive chiral pool starting material | Potentially simpler synthesis of the initial racemate |
| Key Disadvantage | Enzyme cost and stability can be a factor | Longer synthetic sequence, potential for racemization | Inefficient (max 50% yield without recycling), process intensive |
| Reported Yield | High (e.g., 99%) | High for the final intermediate (e.g., 86.2%) | Theoretically max 50% for the desired enantiomer |
| Stereochemical Control | Excellent (e.g., 94% ee) | Good, but requires careful control | Dependent on the efficiency of the resolution |
| Environmental Impact | Generally lower (aqueous media, mild conditions) | Use of various organic solvents and reagents | Often involves significant solvent usage for crystallizations |
Visualizing the Synthetic Pathways
Diagram 1: Enzymatic Desymmetrization Workflow
Caption: Workflow of the enzymatic desymmetrization process.
Diagram 2: Comparative Logic for Ramipril Intermediate Synthesis
Caption: Divergent synthetic strategies to the Ramipril core.
Broader Applications of Cyclohexanecarboxylic Acid Derivatives
While the synthesis of Ramipril is a prominent application, chiral cyclohexanecarboxylic acid derivatives, such as the title compound, are valuable intermediates for a range of other biologically active molecules. Their rigid cyclic structure is often used to create conformationally constrained amino acids and peptide mimics. These non-natural amino acids are incorporated into drug candidates to enhance properties like metabolic stability, receptor binding affinity, and selectivity.[6][7] For instance, derivatives of aminocyclohexanecarboxylic acid have been explored as GABA analogues and as components of Janus kinase inhibitors.[7]
Conclusion
This compound is a high-value chiral intermediate, with its synthesis via enzymatic desymmetrization representing a robust and highly selective method. This chemoenzymatic approach offers significant advantages in terms of stereocontrol and green chemistry principles when compared to more traditional multi-step chemical syntheses from other chiral pool sources or classical resolution of racemates.
For drug development professionals, the choice of synthetic route to a key intermediate like the bicyclic core of Ramipril will depend on a variety of factors including cost of starting materials, process efficiency, scalability, and regulatory considerations. The enzymatic desymmetrization route to this compound presents a compelling case for its adoption in an industrial setting due to its high yield and exceptional enantiomeric purity, underscoring the power of biocatalysis in modern pharmaceutical manufacturing.
References
-
ResearchGate. A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [Link]
- Google Patents.
-
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
- Google Patents.
-
PubChem. 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid. [Link]
- Google Patents.
-
Google Patents. CN103086948A - Preparation method of (S,S,S)-2-azabicyclo[2][2]octane-3-carboxylic acid.
- Google Patents. DE102005012771A1 - Process for the preparation of 2-azabicyclo (3.3.0)
- Google Patents.
-
WIPO Patentscope. WO/2006/059347 IMPROVED PROCESS FOR PREPARATION OF RAMIPRIL. [Link]
-
European Patent Office. EP 3154940 B1 - PROCESS FOR THE PREPARATION OF RAMIPRIL. [Link]
-
PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. [Link]
-
Frontiers. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. [Link]
-
PubChem. Improved process for preparation of ramipril - Patent WO-2006059347-A3. [Link]
-
ResearchGate. Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. [Link]
-
ResearchGate. Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. [Link]
-
SciSpace. Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. [Link]
-
Frontiers. Editorial: Expansion of the Genetic Code: Unnatural Amino Acids and their Applications. [Link]
-
Acta Crystallographica Section E. This compound. [Link]
-
ResearchGate. 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. [Link]
-
Current Organic Chemistry. Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. [Link]
-
ResearchGate. Various approaches for the synthesis of selected ACE inhibitors building blocks. (1) Enantioselective resolution of rac. [Link]
-
ACS Publications. Continuous Flow Synthesis of ACE Inhibitors From N-Substituted l-Alanine Derivatives. [Link]
Sources
- 1. DE102005012771A1 - Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. WO2010049401A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
- 3. CN105777611A - Synthetic method for preparing ramipril key intermediate from serine - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Improved process for preparation of ramipril - Patent WO-2006059347-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
Understanding the Hazards: A Proactive Approach to Safety
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid. Safety data for cyclohexanecarboxylic acid and its analogs consistently indicate the following potential hazards:
-
Skin Irritation: Direct contact can cause skin irritation[1][2].
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes[1].
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[1][2][3].
-
Harmful if Swallowed: Ingestion of the compound may be harmful[4].
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
The Core of Protection: Selecting the Right PPE
The selection of appropriate PPE is a critical decision-making process that should be conducted prior to any handling of this compound. The following sections detail the necessary PPE and the rationale behind each selection.
Hand Protection: The First Line of Defense
The most significant risk of exposure when handling chemicals is through skin contact[5]. Therefore, selecting the correct gloves is of utmost importance.
-
Recommended Glove Material: Nitrile or neoprene gloves are recommended.[6] These materials provide a suitable barrier against carboxylic acids and their derivatives. Avoid latex gloves, as they may not offer adequate protection[6].
-
Glove Inspection and Technique:
-
Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tears, before use.
-
Don gloves on clean, dry hands.
-
When work is complete, remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Dispose of used gloves in a designated hazardous waste container[2].
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Primary Eye Protection: Safety glasses with side shields are the minimum requirement.
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, chemical splash goggles are essential.
-
Face Shield: When handling larger quantities or during procedures with a significant splash potential, a face shield should be worn in conjunction with safety glasses or goggles for full-face protection[7].
Body Protection: Minimizing Skin Exposure
To prevent accidental skin contact, appropriate body protection must be worn.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For tasks involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting. For added protection against spills, consider chemical-resistant shoe covers or boots[6].
Respiratory Protection: A Precautionary Measure
While this compound is not expected to be highly volatile, the potential for respiratory irritation necessitates a cautious approach.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of proper ventilation, such as a chemical fume hood[8].
-
Respirator Use: In situations where engineering controls are not sufficient to minimize exposure to dust or aerosols, a NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a qualified industrial hygienist based on a thorough risk assessment.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin irritation and absorption. |
| Eye/Face Protection | Safety glasses with side shields (minimum), chemical splash goggles, face shield (for high-risk tasks) | Protects against serious eye irritation from splashes or aerosols. |
| Body Protection | Long-sleeved lab coat, chemical-resistant apron (for high-risk tasks), closed-toe shoes | Minimizes skin contact from spills. |
| Respiratory Protection | Work in a chemical fume hood. Respirator as determined by a risk assessment. | Prevents respiratory tract irritation from dust or aerosols. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[8][9].
-
Donning PPE: Don all required PPE before entering the handling area.
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
Doffing PPE: Remove PPE in the reverse order it was donned, taking care to avoid contaminating skin.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][9].
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[2][10] Do not dispose of it in the regular trash or down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations[10].
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- TCI Chemicals. (2025, May 27). Safety Data Sheet: (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
- Sigma-Aldrich. (2025, June 26). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Cyclohexanecarboxylic acid.
- Sigma-Aldrich. (2025, July 8). Safety Data Sheet: Cyclohexanecarboxylic acid.
- AChemBlock. (n.d.). (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride 97%.
- Fisher Scientific. (2015, March 25). Safety Data Sheet.
- Thermo Fisher Scientific. (2010, May 21). Safety Data Sheet: Cyclohexanecarboxylic acid.
- Fisher Scientific. (2023, September 21). Safety Data Sheet: Cyclohexanecarboxylic acid.
- Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
- PubChem. (n.d.). 3-(Ethoxycarbonyl)cyclohexanecarboxylic acid.
- Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
- N/A. (n.d.). Synthesis of Carboxylic Acids.
- Royal Brinkman. (n.d.). Personal protective equipment for crop protection.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- BLDpharm. (n.d.). This compound.
- Study.com. (n.d.). Preparing Carboxylic Acids: Description & Methods.
- Chemguide. (n.d.). making carboxylic acids.
- 001CHEMICAL. (n.d.). CAS No. 227783-08-6, this compound.
- N/A. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
- Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment. Retrieved from Pesticide Environmental Stewardship website.
- University of Minnesota Extension. (n.d.). Using personal protective equipment on the farm. Retrieved from University of Minnesota Extension website.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. (1S,3R)-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 2829279-57-2 | AChemBlock [achemblock.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.fr [fishersci.fr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
